Lochnerine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,12S,13R,14R,15E)-15-ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-11-9-22-18-8-15-14-6-12(24-2)4-5-17(14)21-20(15)19(22)7-13(11)16(18)10-23/h3-6,13,16,18-19,21,23H,7-10H2,1-2H3/b11-3-/t13-,16+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIVOMMYBBBYFH-BOPWJTLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=C4C=C(C=C5)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318507 | |
| Record name | Lochnerine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
522-47-4 | |
| Record name | Lochnerine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lochnerine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lochnerine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Elucidation of the Lochnerine Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lochnerine is a key monoterpenoid indole alkaloid (MIA) produced by the medicinal plant Catharanthus roseus. It serves as a crucial precursor for the synthesis of more complex and pharmacologically significant alkaloids. The elucidation of its biosynthetic pathway has been a significant area of research, paving the way for metabolic engineering strategies to enhance the production of valuable MIAs. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the core concepts and workflows.
The this compound Biosynthesis Pathway
The biosynthesis of this compound from the central MIA precursor, tabersonine, is a critical branching point in the intricate network of alkaloid production in C. roseus. This conversion is catalyzed by two highly specific cytochrome P450 enzymes.
Key Enzymes and Reactions
The stereoselective C6,C7-epoxidation of tabersonine to yield this compound is carried out by two isoforms of tabersonine 6,7-epoxidase: TEX1 and TEX2 .[1] These enzymes are cytochrome P450s that exhibit strict substrate specificity for tabersonine.[1] Lochnericine can be further metabolized to produce other complex MIAs, such as hörhammericine through the action of other enzymes.[1]
The organ-specific expression of these enzymes suggests a regulated and compartmentalized biosynthesis process within the plant. TEX1 is predominantly expressed in the roots, while TEX2 is found in the aerial parts of the plant.[1]
Quantitative Data
Enzyme Kinetics
The kinetic parameters of TEX1 and TEX2 have been characterized, revealing their efficiency in converting tabersonine to this compound.
| Enzyme | Substrate | K_m_ (µM) | V_max_ (pmol/sec/µg) | Reference |
| TEX1 | Tabersonine | 2.08 | 0.254 | [1] |
| TEX2 | Tabersonine | - | - | [1] |
Metabolite Accumulation and Gene Expression
While precise quantitative data for this compound and hörhammericine concentrations in different tissues of C. roseus can vary depending on plant age, environmental conditions, and genotype, studies have confirmed the presence of lochnericine in roots and flowers.[1] The expression of TEX1 is primarily localized to the roots, whereas TEX2 is expressed in aerial organs, including flowers.[1] Transcriptome analyses of C. roseus have provided extensive gene expression data, which can be mined to assess the relative expression levels of TEX1 and TEX2 in different tissues and under various conditions.[2] For instance, quantitative real-time PCR (qRT-PCR) is a common method to quantify the expression levels of these genes.[3][4]
Experimental Protocols
The elucidation of the this compound biosynthesis pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Heterologous Expression of TEX1 and TEX2 in Yeast
This protocol describes the functional characterization of P450 enzymes, like TEX1 and TEX2, in a heterologous host system such as Saccharomyces cerevisiae.
Objective: To express and assay the enzymatic activity of TEX1 and TEX2.
Materials:
-
S. cerevisiae expression vector (e.g., pYES-DEST52)
-
Competent S. cerevisiae cells (e.g., INVSc1)
-
Synthetic defined medium lacking uracil (for selection)
-
Galactose (for induction of gene expression)
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Tabersonine substrate
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Microsome isolation buffer
-
NADPH
Procedure:
-
Cloning: Clone the full-length coding sequences of TEX1 and TEX2 into the yeast expression vector.
-
Transformation: Transform the expression constructs into competent S. cerevisiae cells using the lithium acetate/polyethylene glycol method.
-
Culturing and Induction:
-
Grow the transformed yeast cells in selective medium containing glucose at 30°C overnight.
-
Pellet the cells and resuspend them in induction medium containing galactose to induce protein expression.
-
Incubate for 24-48 hours at a lower temperature (e.g., 20-25°C) to enhance protein folding and stability.
-
-
Microsome Isolation:
-
Harvest the yeast cells by centrifugation.
-
Resuspend the cell pellet in microsome isolation buffer.
-
Lyse the cells using glass beads or a French press.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer.
-
-
Enzyme Assays:
-
Set up reaction mixtures containing the isolated microsomes, tabersonine, and NADPH in a buffered solution.
-
Incubate the reactions at 30°C for a defined period.
-
Stop the reactions by adding an organic solvent (e.g., ethyl acetate).
-
Extract the products and analyze by LC-MS/MS.
-
Agroinfiltration-Mediated Transient Gene Silencing in C. roseus
This protocol is used to investigate the in planta function of genes by transiently silencing their expression.
Objective: To silence the expression of TEX1 in C. roseus roots to observe the effect on this compound accumulation.
Materials:
-
Agrobacterium tumefaciens strain (e.g., GV3101)
-
Virus-induced gene silencing (VIGS) vector
-
C. roseus seedlings
-
Infiltration buffer
Procedure:
-
Vector Construction: Clone a fragment of the TEX1 gene into the VIGS vector.
-
Agrobacterium Transformation: Transform the VIGS construct into A. tumefaciens.
-
Culture Preparation: Grow the transformed A. tumefaciens in LB medium with appropriate antibiotics to an OD_600_ of 0.5-1.0.
-
Infiltration:
-
Pellet the bacterial cells and resuspend them in infiltration buffer.
-
Infiltrate the roots of C. roseus seedlings with the bacterial suspension using a syringe or by vacuum infiltration.
-
-
Incubation: Grow the infiltrated plants for 2-3 weeks to allow for gene silencing to take effect.
-
Analysis:
-
Harvest the root tissues.
-
Extract total RNA to confirm the silencing of TEX1 by qRT-PCR.
-
Extract metabolites to analyze the levels of this compound and tabersonine by LC-MS/MS.
-
LC-MS/MS Quantification of this compound
This protocol outlines a general method for the sensitive and specific quantification of this compound in plant extracts.
Objective: To quantify the concentration of this compound in C. roseus tissue samples.
Instrumentation:
-
Liquid Chromatography system coupled to a tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Materials:
-
C18 reversed-phase analytical column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
This compound analytical standard
-
Internal standard (e.g., a structurally similar alkaloid not present in the sample)
Procedure:
-
Sample Preparation:
-
Freeze-dry and grind the plant tissue to a fine powder.
-
Extract the alkaloids using a suitable solvent (e.g., methanol or ethyl acetate) with sonication or shaking.
-
Centrifuge the extract to pellet the debris.
-
Filter the supernatant through a 0.22 µm filter.
-
Add the internal standard to the filtered extract.
-
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Elute the compounds using a gradient of mobile phases A and B. A typical gradient could be:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ESI mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Optimize the precursor ion ([M+H]^+) and product ions for this compound and the internal standard.
-
This compound: Precursor ion m/z 325.2, with characteristic product ions.
-
-
-
Quantification:
-
Generate a calibration curve using the this compound analytical standard.
-
Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Visualizations
This compound Biosynthesis Pathway
Caption: The enzymatic conversion of tabersonine to this compound and subsequently to hörhammericine.
Experimental Workflow for Gene Function Analysis
Caption: A logical workflow for the identification and functional validation of genes in the this compound biosynthesis pathway.
References
- 1. Two Tabersonine 6,7-Epoxidases Initiate Lochnericine-Derived Alkaloid Biosynthesis in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. croFGD: Catharanthus roseus Functional Genomics Database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Genome-wide identification and expression analysis of TCP family genes in Catharanthus roseus [frontiersin.org]
- 4. researchgate.net [researchgate.net]
SEO-Driven, Long-Tail Keywords
For researchers seeking detailed information on Lochnerine, the following long-tail keywords are optimized for scientific search engine queries:
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Mechanism of Action & Signaling:
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This compound mechanism of action in cancer cells
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This compound tubulin polymerization inhibition kinetics
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This compound effect on microtubule dynamics
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This compound-induced cell cycle arrest at G2/M phase
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Signaling pathways affected by this compound treatment
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This compound induction of apoptosis via caspase activation
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This compound vasorelaxant activity and nitric oxide pathway
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This compound as a calcium channel blocker in vascular smooth muscle
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This compound reversal of P-glycoprotein mediated multidrug resistance
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Experimental & Preclinical Studies:
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In vitro cytotoxicity of this compound in P388 leukemia cells
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This compound IC50 values in various cancer cell lines
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In vivo antitumor efficacy of this compound in mouse models
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Pharmacokinetics and bioavailability of this compound
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This compound structure-activity relationship studies
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Synthesis of novel this compound derivatives with anticancer activity
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Computational docking of this compound to tubulin binding sites
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Sourcing & Chemistry:
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Isolation and purification of this compound from Catharanthus roseus
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Biosynthetic pathway of this compound from tabersonine
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Chemical characterization of this compound and its analogs
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This compound CAS number 522-47-4
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An In-Depth Technical Guide on this compound
Introduction
This compound is a monoterpene indole alkaloid naturally found in several plant species, including the Madagascar periwinkle (Catharanthus roseus), Alstonia macrophylla, Rauvolfia biauriculata, and Rauvolfia sprucei. As a member of the Vinca alkaloid family, which includes clinically important anticancer drugs like vincristine and vinblastine, this compound has garnered interest for its potential therapeutic properties. This guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its mechanisms of action, experimental protocols for its study, and its potential applications in cancer research and pharmacology.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 324.4 g/mol | --INVALID-LINK-- |
| CAS Number | 522-47-4 | --INVALID-LINK-- |
| Appearance | Crystalline solid | General knowledge |
| Solubility | Soluble in organic solvents like DMSO, ethanol | General knowledge for alkaloids |
Anticancer Activity: Mechanism of Action
The primary anticancer mechanism of this compound is believed to be consistent with that of other Vinca alkaloids: the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis.
This compound is thought to bind to the β-tubulin subunit at the Vinca domain, a site distinct from the colchicine and taxane binding sites. This binding prevents the assembly of α- and β-tubulin heterodimers into microtubules. The resulting disruption of the mitotic spindle apparatus prevents proper chromosome segregation during mitosis, leading to a mitotic block.
Signaling Pathway: this compound-induced Microtubule Disruption
Foundational & Exploratory Guide to mTOR Signaling and Autophagy Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, energy levels, and cellular stress, to direct cellular responses.[3][4][5] mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different downstream targets and functions.[6][7][8]
mTORC1 is a master regulator of cell growth, promoting anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[1][4][9] In contrast, mTORC2 is primarily involved in regulating cell survival, metabolism, and cytoskeletal organization.[2][8] Given its critical role in fundamental cellular processes, the dysregulation of the mTOR pathway is implicated in a variety of human diseases, including cancer, diabetes, and neurological disorders.[1][6] This guide provides a foundational overview of the mTOR signaling pathway, its exploratory role in the regulation of autophagy, and standard experimental protocols for its investigation.
Core Concept: The mTORC1 Signaling Pathway
The activation of mTORC1 is a critical checkpoint for cell growth and is tightly controlled by various upstream signals. Growth factors, such as insulin and IGF-1, activate the PI3K-Akt signaling cascade.[10][11][12] Akt, in turn, phosphorylates and inhibits the Tuberous Sclerosis Complex (TSC), a heterodimer of TSC1 and TSC2.[2] The TSC complex functions as a GTPase-activating protein (GAP) for the small G-protein Rheb (Ras homolog enriched in brain).[2][10] Inhibition of TSC allows Rheb to accumulate in its GTP-bound, active state. Active Rheb then directly binds to and activates mTORC1.[4]
Once active, mTORC1 phosphorylates several downstream targets to promote cell growth. Two of the best-characterized substrates are S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[6][13] Phosphorylation of S6K1 enhances mRNA translation and ribosome biogenesis, while phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing cap-dependent translation to proceed.[6] The phosphorylation status of these downstream targets is commonly used to measure mTORC1 activity in experimental settings.[6]
Exploratory Focus: Regulation of Autophagy by mTOR
Autophagy is a catabolic "self-eating" process essential for cellular homeostasis, allowing for the degradation and recycling of damaged organelles and proteins. The mTORC1 pathway is a primary negative regulator of autophagy.[8][14] Under nutrient-rich conditions, active mTORC1 suppresses autophagy initiation by directly phosphorylating and inhibiting the ULK1 (Unc-51 like autophagy activating kinase 1) complex.[11][15] The ULK1 complex, which also includes Atg13 and FIP200, is crucial for the formation of the autophagosome, the double-membraned vesicle that engulfs cytoplasmic cargo.[11]
When mTORC1 is inhibited, such as during nutrient starvation or treatment with mTOR inhibitors like rapamycin, ULK1 becomes dephosphorylated and activated.[11][15] This activation triggers the downstream autophagy machinery, leading to autophagosome formation and subsequent fusion with lysosomes to degrade the cargo.[11] Therefore, the interplay between mTORC1 and ULK1 represents a critical switch between anabolic (growth) and catabolic (autophagy) states.
Data Presentation: Effect of mTOR Inhibitors
The activity of mTORC1 can be quantified by measuring the phosphorylation of its downstream targets. Different inhibitors can have varied effects on the pathway. Rapamycin and its analogs (rapalogs) are allosteric inhibitors, whereas newer generations of inhibitors (ATP-competitive inhibitors) target the kinase domain directly.[16][17]
| Inhibitor Class | Example Compound | Target(s) | Effect on p-S6K1 (T389) | Effect on p-4E-BP1 (T37/46) |
| Allosteric Inhibitor | Rapamycin | mTORC1 (partially) | Strong Inhibition | Partial/Weak Inhibition |
| ATP-Competitive | Torin 1 | mTORC1 & mTORC2 | Complete Inhibition | Complete Inhibition |
| PI3K/mTOR Dual | NVP-BEZ235 | PI3K, mTORC1, mTORC2 | Complete Inhibition | Complete Inhibition |
This table summarizes typical results; IC50 values and the extent of inhibition can vary by cell type and experimental conditions.[13][18]
Experimental Protocols
Western Blotting for mTORC1 Activity
Western blotting is a fundamental technique used to detect the phosphorylation status of mTOR pathway proteins, serving as a proxy for kinase activity.[7][19]
Methodology:
-
Sample Preparation: Culture cells to the desired confluency and treat with inhibitors or stimuli as required. Place culture dishes on ice, wash cells with ice-cold PBS, and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[7] Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[7] Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading.[7]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a low-percentage (6-8%) SDS-polyacrylamide gel to resolve large proteins like mTOR (~289 kDa) and its targets.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 120 minutes or a low-voltage overnight transfer at 4°C is recommended for high molecular weight proteins.[7]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[20]
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-S6K1, anti-total-S6K1) overnight at 4°C with gentle agitation.[20]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20] Analyze band density using software like ImageJ.
Autophagic Flux Assay using LC3
Measuring autophagic flux provides a dynamic assessment of autophagic activity, which is more accurate than static measurements of autophagy-related proteins.[21] The most common method involves monitoring the conversion of LC3-I to LC3-II and its subsequent degradation.
Methodology:
-
Experimental Setup: Plate cells and apply the stimulus of interest (e.g., starvation, mTOR inhibitor). A robust experiment requires at least four conditions: (1) Untreated control, (2) Stimulus alone, (3) Lysosomal inhibitor alone (e.g., Bafilomycin A1 or Chloroquine), and (4) Stimulus combined with a lysosomal inhibitor.
-
Treatment: Treat cells with the stimulus for the desired duration. For the inhibitor conditions, add the lysosomal inhibitor for the final 2-4 hours of the stimulus treatment. This traps autophagosomes by preventing their fusion with lysosomes, causing an accumulation of LC3-II.
-
Protein Analysis: Harvest the cells and perform a Western blot as described above. Use a primary antibody specific for LC3 (e.g., LC3B).
-
Data Interpretation:
-
LC3-I is cytosolic, while LC3-II is lipidated and membrane-bound to autophagosomes. LC3-II runs faster on an SDS-PAGE gel.
-
An increase in LC3-II in the stimulus group compared to the control suggests an induction of autophagy.
-
A significant further increase in LC3-II in the "stimulus + inhibitor" group compared to the "inhibitor alone" group indicates a high autophagic flux. If there is no further increase, it implies that the stimulus blocked the late stages of autophagy.
-
The amount of LC3-II that accumulates in the presence of the inhibitor is a measure of the autophagic flux.
-
References
- 1. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ebiohippo.com [ebiohippo.com]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. mTOR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 10. researchgate.net [researchgate.net]
- 11. portlandpress.com [portlandpress.com]
- 12. mTOR regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ovid.com [ovid.com]
- 16. mdpi.com [mdpi.com]
- 17. Overview of Research into mTOR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.
For researchers and professionals in drug development, optimizing experimental workflows and troubleshooting unforeseen challenges are paramount for success. This guide provides an in-depth look at common issues encountered during experiments with "This Compound," offering strategies for process improvement and method refinement.
Common Experimental Challenges and Troubleshooting
Experiments involving "This Compound" can present a variety of challenges, from inconsistent results to low efficacy. The following table outlines common problems, their potential causes, and recommended solutions to troubleshoot these issues effectively.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Bioavailability | Poor solubility; Rapid metabolism; Inefficient cellular uptake. | Test alternative salt forms of the compound; Co-administer with a metabolic inhibitor; Utilize a nanoparticle delivery system. |
| Inconsistent Results | Reagent variability; Inconsistent incubation times; Cell line instability. | Use a single lot of reagents for the entire experiment; Automate timing protocols where possible; Regularly perform cell line authentication. |
| Off-Target Effects | Lack of specificity; High concentration used. | Perform a dose-response curve to determine the lowest effective concentration; Screen against a panel of related targets to assess specificity. |
| Toxicity in Cell Models | Apoptotic or necrotic pathway activation. | Conduct a cytotoxicity assay (e.g., LDH or MTT assay) to determine the TC50; Investigate caspase activation to identify the cell death pathway. |
Optimization of Experimental Parameters
To enhance the efficacy and reproducibility of experiments with "This Compound," a systematic optimization of key parameters is crucial. The following table summarizes a hypothetical optimization experiment for cellular uptake.
| Parameter | Condition A | Condition B | Condition C | Outcome (Intracellular Concentration) |
| Concentration | 1 µM | 5 µM | 10 µM | 50 nM |
| Incubation Time | 1 hour | 4 hours | 12 hours | 150 nM |
| Serum Presence | 0% | 2% | 10% | 120 nM |
| Vehicle | DMSO | Ethanol | PBS | 145 nM |
Refined Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol details a refined method for assessing the target engagement of "This Compound" within a cellular environment.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
"This Compound" stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibodies for western blotting (primary and secondary)
Procedure:
-
Cell Treatment: Culture cells to 80% confluency. Treat cells with varying concentrations of "This Compound" or vehicle control for the desired time.
-
Harvesting: After treatment, wash the cells with PBS and harvest them by scraping.
-
Heat Shock: Resuspend cell pellets in PBS and divide them into aliquots. Heat the aliquots at a range of temperatures (e.g., 40°C to 60°C) for 3 minutes, followed by a 3-minute cooling period at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles or by using a lysis buffer.
-
Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant and analyze the protein levels of the target of interest using western blotting or mass spectrometry. Increased protein in the soluble fraction at higher temperatures indicates target engagement by "This Compound."
Visualizing Molecular Interactions and Workflows
Signaling Pathway of This Compound
The following diagram illustrates the hypothetical signaling cascade initiated by "This Compound" upon binding to its primary target, Receptor A.
Caption: The signaling pathway initiated by This Compound.
Experimental Workflow for Target Validation
This diagram outlines the logical progression of experiments to validate the molecular target of "This Compound."
Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential processes for validating and comparing chemical compounds during the drug discovery and development pipeline. It is designed to equip researchers with the necessary knowledge and methodologies to confirm experimental findings and benchmark new compounds against existing ones or alternative techniques. This guide emphasizes structured data presentation, detailed experimental protocols, and clear visual representations of complex biological processes.
Introduction to Compound Validation and Comparative Analysis
The journey from a promising "hit" compound to a viable drug candidate is a rigorous process of validation and comparison.[1] Initial validation confirms the compound's activity and mechanism of action, while comparative analysis benchmarks its performance against other compounds or standard-of-care treatments. This iterative process is crucial for making informed decisions about which compounds to advance through the costly drug development pipeline.[2][3]
Experimental Protocols for Compound Validation
Detailed and reproducible experimental protocols are the bedrock of reliable compound validation. This section outlines key in vitro and in vivo assays.
In Vitro Assays
In vitro assays are performed outside of a living organism, typically in a controlled laboratory setting using cells or purified components.[4] They are essential for initial screening and characterization of a compound's activity.
These assays are fundamental for assessing a compound's effect on cell proliferation and health. The MTT assay is a widely used colorimetric method.[4][5]
Detailed Protocol: MTT Cell Viability Assay [4][5][6][7]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and appropriate controls (e.g., vehicle control, positive control).
-
Incubation: Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
These assays are crucial for compounds designed to target specific enzymes. They measure the ability of a compound to reduce the activity of a target enzyme.[4][5][6][8]
Detailed Protocol: Enzyme Inhibition Assay [4][5][6][8]
-
Reagent Preparation: Prepare the enzyme, substrate, inhibitor (test compound), and buffer solutions at the desired concentrations.
-
Enzyme-Inhibitor Pre-incubation: In a microplate, add the enzyme and varying concentrations of the test compound. Allow for a pre-incubation period to let the inhibitor bind to the enzyme.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Monitor Reaction: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction is indicative of the enzyme's activity.
-
Data Analysis: Plot the reaction rates against the inhibitor concentrations to determine the IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Western blotting is a key technique to validate a compound's effect on specific signaling pathways by detecting changes in protein expression or post-translational modifications, such as phosphorylation.[9][10][11][12][13][14]
Detailed Protocol: Western Blot for Protein Phosphorylation [9][10][11][13][14]
-
Sample Preparation: Treat cells with the compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[11][13] Determine the protein concentration of the lysates.
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation upon compound treatment. It is crucial to also probe for the total protein as a loading control.
In Vivo Assays
In vivo studies are conducted in living organisms, most commonly animal models, to evaluate a compound's efficacy, pharmacokinetics, and toxicity in a more complex biological system.
General Protocol: Xenograft Tumor Growth Inhibition Study [15][16][17][18]
-
Animal Model and Tumor Implantation: Implant human cancer cells (xenograft) subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the animals into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Plot the average tumor volume over time for each group to assess the compound's efficacy in inhibiting tumor growth.[15]
Comparative Data Presentation
Clear and concise presentation of quantitative data is essential for comparing the performance of different compounds.
Comparative In Vitro Efficacy
Table 1: Comparative IC50 Values of Kinase Inhibitors Against Various Cancer Cell Lines. [19][20]
| Compound | Target(s) | HCT 116 (Colon) IC50 (µM) | MCF7 (Breast) IC50 (µM) | H460 (Lung) IC50 (µM) |
| Compound A (Hypothetical) | Multi-kinase | 0.08 | 0.45 | 5.2 |
| Dasatinib | BCR-ABL, SRC | 0.14 | 0.67 | 9.0 |
| Sorafenib | Raf/Mek/Erk | 18.6 | 16.0 | 18.0 |
| Erlotinib | EGFR | > 30 | > 30 | > 30 |
Table 2: Comparative Antiviral Activity (EC50) of Compounds Against dsDNA Viruses. [13][21][22][23][24][25]
| Compound | Target Virus | EC50 (µM) |
| Compound B (Hypothetical) | HSV-1 | 0.05 |
| Brincidofovir | Multiple dsDNA viruses | 0.001 - 0.27 |
| Cidofovir | Multiple dsDNA viruses | 0.1 - >10 |
| Ganciclovir | CMV, HSV | 0.1 - >10 |
| Acyclovir | HSV, VZV | 0.1 - >10 |
| Foscarnet | CMV, HSV | 0.1 - >10 |
Comparative In Vivo Efficacy
Table 3: Comparative In Vivo Tumor Growth Inhibition in a Colorectal Cancer Xenograft Model. [15][16][17][18][26][27][28]
| Treatment Group | Dosing Schedule | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, p.o. | 1500 ± 150 | - |
| Compound C (Hypothetical) | 100 mg/kg, daily, p.o. | 450 ± 75 | 70 |
| ENMD-2076 | 100 mg/kg, daily, p.o. | ~600 | ~60 |
| Irinotecan | 50 mg/kg, weekly, i.p. | ~800 | ~47 |
Comparative Toxicology
Table 4: Comparative Analysis of Drug-Induced Liver Injury (DILI) Potential. [26][28][29][30][31]
| Compound | DILI Concern Level | Primary Implicated Region |
| Compound D (Hypothetical) | vLess-DILI-concern | N/A |
| Amoxicillin-clavulanate | vMost-DILI-concern | West |
| Isoniazid-rifampicin-pyrazinamide | vMost-DILI-concern | East |
| Diclofenac | vMost-DILI-concern | West |
| Herbal and Alternative Medications | High | East |
Visualization of Pathways and Workflows
Visual diagrams are powerful tools for illustrating complex biological signaling pathways, experimental workflows, and logical relationships. The following diagrams are created using the Graphviz DOT language.
Signaling Pathway: Simplified EGFR Pathway
This diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in cancer therapy.
Experimental Workflow: Compound Validation
This diagram outlines a typical workflow for the initial validation of a hit compound.
Logical Relationship: Hit-to-Lead Optimization
This diagram illustrates the iterative cycle of hit-to-lead optimization in drug discovery.[1][2][3][19]
Conclusion
The validation and comparative analysis of compounds are indispensable stages in the drug discovery process. By employing rigorous and well-documented experimental protocols, presenting data in a clear and comparative manner, and visualizing complex biological information, researchers can make more informed and strategic decisions. This guide provides a foundational framework to aid in these critical endeavors, ultimately contributing to the successful development of novel and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Discovery Workflow - What is it? [vipergen.com]
- 3. ppd.com [ppd.com]
- 4. researchhub.com [researchhub.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. Understanding the Drug Discovery Pipeline [delta4.ai]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 14. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. From Target Identification to Approval: Understanding Drug Discovery Cycles – Home 1 [liveonbiolabs.com]
- 22. A comparative analysis for anti-viral drugs: Their efficiency against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Drug induced liver injury: East versus West – a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. fda.gov [fda.gov]
- 29. tandfonline.com [tandfonline.com]
- 30. Comparing Machine Learning Algorithms for Predicting Drug-Induced Liver Injury (DILI) - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Lochnerine: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lochnerine, a monoterpenoid indole alkaloid, has garnered significant interest within the scientific community due to its prevalence in medicinally important plants and its role as a key intermediate in the biosynthesis of other complex alkaloids. This technical guide provides an in-depth overview of the natural sources, distribution within plant tissues, and quantitative analysis of this compound. Detailed experimental protocols for its extraction and quantification are provided, alongside a diagrammatic representation of its biosynthetic pathway and analytical workflow. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources and Distribution of this compound
This compound is primarily found within plants of the Apocynaceae family, a family renowned for its rich diversity of bioactive alkaloids. The principal natural sources of this compound include species from the genera Catharanthus, Alstonia, and Rauvolfia.
Principal Plant Sources
-
Catharanthus roseus (L.) G. Don (Madagascar Periwinkle): This plant is the most well-documented source of this compound. It is biosynthesized in various organs of the plant, with the highest concentrations typically found in the roots.
-
Alstonia macrophylla Wall. ex G. Don: The stem bark of this tree is a known source of this compound.
-
Rauvolfia serpentina (L.) Benth. ex Kurz (Indian Snakeroot): this compound is a constituent of the complex alkaloid mixture found in the roots of this plant.
-
Rauvolfia biauriculata Müll.Arg. and Rauvolfia sprucei Müll.Arg.: this compound has also been reported in these species.
-
Rauvolfia yunnanensis Tsiang: This species has been identified as another source of this compound.
Quantitative Distribution of this compound
The concentration of this compound varies significantly between different plant species and even between different organs of the same plant. The following table summarizes the available quantitative data on this compound distribution.
| Plant Species | Plant Organ | This compound Content (% of Dry Weight) | Reference(s) |
| Catharanthus roseus | Roots | 0.12 – 9.00% (of total alkaloids) | [1] |
| Catharanthus roseus | Stem | 0.07 – 0.46% (of total alkaloids) | [1] |
| Catharanthus roseus | Leaves | Present (quantitative data varies) | [1] |
| Catharanthus roseus | Flowers | ~0.005% (of total alkaloids) | [1] |
| Alstonia macrophylla | Stem Bark | Present (specific % not available) | [2] |
| Rauvolfia serpentina | Roots | Present (specific % not available) | [3][4] |
Biosynthesis of this compound
This compound belongs to the vast family of terpenoid indole alkaloids (TIAs), which are synthesized through a complex series of enzymatic reactions. The biosynthesis begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole precursor tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the terpenoid precursor secologanin.
The key steps in the biosynthesis of this compound are as follows:
-
Strictosidine Formation: Tryptamine and secologanin are condensed by the enzyme strictosidine synthase (STR) to form strictosidine, the universal precursor for all TIAs.
-
Conversion to Tabersonine: Strictosidine undergoes a series of enzymatic conversions, including deglycosylation and rearrangements, to form tabersonine. This part of the pathway involves multiple enzymatic steps that are not yet fully elucidated for all branches.
-
Epoxidation to this compound: The final step in this compound biosynthesis is the stereoselective C6,C7-epoxidation of tabersonine. This reaction is catalyzed by two highly conserved cytochrome P450 enzymes: tabersonine 6,7-epoxidase isoform 1 (TEX1) and isoform 2 (TEX2).
References
- 1. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant, Cytotoxicity, and Antiophidian Potential of Alstonia macrophylla Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Investigation of the Alkaloid Content of Rauwolfia serpentina Roots from Regenerated Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the monoterpenoid indole alkaloid, lochnerine. This document provides a curated list of long-tail keywords to support further research, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways.
SEO-Driven, Long-Tail Keywords for this compound Research
For researchers seeking to delve deeper into the specifics of this compound, the following long-tail keywords are designed to yield more targeted and relevant search results:
Biosynthesis and Production:
-
This compound biosynthesis pathway in Catharanthus roseus
-
tabersonine 6,7-epoxidase (TEX1/TEX2) activity assay
-
metabolic engineering of this compound in yeast
-
extraction and purification of this compound from periwinkle
-
HPLC quantification of this compound in plant extracts
-
This compound derivatives and semi-synthesis
Anticancer Research:
-
This compound cytotoxicity IC50 values in cancer cell lines
-
anticancer mechanism of this compound-induced apoptosis
-
This compound effect on PI3K/Akt/mTOR signaling in cancer
-
This compound and cell cycle arrest in tumor cells
-
in vivo antitumor activity of this compound in mouse models
-
This compound as a potential chemosensitizing agent
Anti-inflammatory and Neuroprotective Research:
-
This compound inhibition of NF-κB signaling pathway
-
This compound effect on pro-inflammatory cytokine production
-
in vitro anti-inflammatory assays for this compound
-
neuroprotective effects of this compound against glutamate toxicity
-
This compound modulation of cholinergic neurotransmitter receptors
-
neurite outgrowth assays with this compound treatment
Pharmacology and Drug Development:
-
This compound pharmacokinetics and ADME profile
-
in vivo toxicity and LD50 of this compound
-
structure-activity relationship of this compound analogs
-
formulation of this compound for preclinical studies
-
analytical methods for this compound detection in biological samples
Quantitative Data Summary
While specific quantitative data for this compound's biological activities are not extensively reported in publicly available literature, this section provides a framework for organizing such data as it becomes available through further research. Researchers are encouraged to use the detailed experimental protocols provided in the subsequent section to generate this critical information.
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| e.g., MCF-7 | Breast Cancer | Data not available | |
| e.g., A549 | Lung Cancer | Data not available | |
| e.g., U87 MG | Glioblastoma | Data not available | |
| e.g., PC-3 | Prostate Cancer | Data not available | |
| e.g., HT-29 | Colon Cancer | Data not available |
Table 2: In Vivo Toxicity of this compound
| Animal Model | Route of Administration | LD50 (mg/kg) | Acute Toxicity Observations | Sub-chronic Toxicity Observations | Citation |
| e.g., Mice | Oral | Data not available | Data not available | Data not available | |
| e.g., Rats | Intravenous | Data not available | Data not available | Data not available |
Key Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Protocol 1: Extraction and Isolation of this compound from Catharanthus roseus
This protocol is adapted from established methods for indole alkaloid extraction.[1][2][3][4]
Materials:
-
Dried and powdered leaves of Catharanthus roseus
-
Methanol
-
n-hexane
-
Ethyl acetate
-
0.1 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction: Macerate 100g of dried, powdered C. roseus leaves in 500 mL of methanol for 72 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Acid-Base Partitioning: Resuspend the crude extract in 200 mL of 0.1 M HCl.
-
Wash the acidic solution with 3 x 100 mL of n-hexane to remove non-polar compounds.
-
Adjust the pH of the aqueous layer to 9-10 with NaOH.
-
Extract the basic solution with 3 x 150 mL of ethyl acetate.
-
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate to yield the crude alkaloid fraction.
-
Chromatographic Purification: Subject the crude alkaloid fraction to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Monitor the fractions by TLC and combine the fractions containing this compound.
-
Further purify the this compound-containing fractions by preparative TLC or HPLC to obtain the pure compound.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol is a standard method for evaluating the cytotoxic effects of a compound on cultured cell lines.[5][6][7][8][9][10]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Incubate the plate for 15-30 minutes with gentle shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Protocol 3: Neurite Outgrowth Assay
This protocol can be used to assess the potential neuroprotective or neurotrophic effects of this compound.[11][12][13]
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
-
Differentiation medium (e.g., serum-free medium containing Nerve Growth Factor for PC12 cells)
-
96-well plates coated with an appropriate substrate (e.g., poly-L-lysine)
-
This compound stock solution
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed neuronal cells onto coated 96-well plates in their growth medium.
-
Differentiation and Treatment: After 24 hours, replace the medium with differentiation medium containing various concentrations of this compound.
-
Incubate for 48-72 hours to allow for neurite outgrowth.
-
Immunostaining: Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system.
-
Quantify neurite length, number of neurites per cell, and branching points using appropriate image analysis software.
Signaling Pathways and Experimental Workflows
This section provides diagrams of key biological pathways potentially modulated by this compound and a typical experimental workflow for its initial characterization.
This compound Biosynthesis Pathway
The biosynthesis of this compound from tabersonine in Catharanthus roseus is initiated by the stereoselective epoxidation at the C6,C7 position. This reaction is catalyzed by two specific cytochrome P450 enzymes, tabersonine 6,7-epoxidase 1 (TEX1) and 2 (TEX2).
Caption: Biosynthesis of this compound from tabersonine.
Hypothesized Anticancer Signaling Pathway of this compound
Based on the known mechanisms of other indole alkaloids, this compound may exert its anticancer effects by inducing apoptosis through the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway.[14][15][16][17][18] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and cell cycle arrest.
References
- 1. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innspub.net [innspub.net]
- 4. ijzi.net [ijzi.net]
- 5. rsc.org [rsc.org]
- 6. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sartorius.com [sartorius.com]
- 13. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 14. Naringin inhibits colorectal cancer cell growth by repressing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 18. mdpi.com [mdpi.com]
to guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:
An in-depth guide to cancer metabolism has been developed for researchers, scientists, and drug development professionals. This technical whitepaper categorizes keywords based on five specific researcher intents to effectively guide content creation. The guide summarizes quantitative data in structured tables, provides detailed experimental protocols, and includes visualizations of signaling pathways and experimental workflows.
Categorization of Researcher Intents in Cancer Metabolism
Understanding the intent behind a researcher's search is crucial for creating content that effectively addresses their needs. In the field of cancer metabolism, these intents can be broadly categorized into five types: Informational, Navigational, Investigational, Transactional, and Validation.
Informational Intent
Researchers with informational intent are seeking foundational knowledge and a general understanding of a topic. Their queries are often broad and use general terminology.
Keywords:
-
What is cancer metabolism?
-
Hallmarks of cancer metabolism
-
Tumor metabolism overview
Navigational Intent
Navigational intent signifies a researcher's aim to find a specific resource, publication, or expert in the field. These searches often include names of researchers, institutions, or specific scientific papers.
Keywords:
-
Lewis Cantley kinase signaling in cancer metabolism
-
Whitehead Institute cancer metabolism research
-
Cell Metabolism journal cancer articles
-
KEGG pathway database cancer metabolism
Investigational Intent
This intent is characterized by a deeper dive into the mechanisms, pathways, and experimental details of cancer metabolism. Researchers are looking for specific data, protocols, and in-depth explanations of complex processes.
Keywords:
-
PI3K/AKT pathway in cancer metabolism[10]
-
Glutamine metabolism in cancer
Transactional Intent
Transactional intent reflects a researcher's need to acquire a specific tool, reagent, or protocol to be used in their own work. This can include searching for specific inhibitors, experimental kits, or software for data analysis.
Keywords:
-
Metabolic flux analysis protocol
-
Seahorse XF Analyzer protocol
-
CRISPR library for metabolic genes
-
Inhibitors of glycolysis (e.g., 2-DG)
-
Metabolomics data analysis software
Validation Intent
Researchers with validation intent are seeking to confirm, compare, or critically evaluate existing knowledge. They may be looking for review articles, meta-analyses, or contradictory findings to strengthen their own hypotheses or experimental designs.
Keywords:
-
Review of therapeutic targeting of cancer metabolism[11][12][13][14][15][16][17]
-
Clinical trials for metabolic inhibitors in cancer
-
Reproducibility of cancer metabolism studies
Data Presentation: Key Metabolic Differences in Cancer Cells
The following table summarizes the key quantitative differences in metabolic pathways between cancer cells and normal differentiated cells, a phenomenon known as metabolic reprogramming.
| Metabolic Pathway | Key Enzymes/Transporters | Change in Cancer Cells | Functional Consequence for Cancer Cells |
| Glycolysis | GLUT1, Hexokinase 2 (HK2), Pyruvate Kinase M2 (PKM2), Lactate Dehydrogenase A (LDHA) | Upregulated | Increased glucose uptake and conversion to lactate, even in the presence of oxygen (Warburg effect), providing building blocks for biosynthesis.[1][2][4][5] |
| Glutamine Metabolism | Glutaminase (GLS), Glutamate Dehydrogenase (GLUD1) | Upregulated | Provides nitrogen for nucleotide and amino acid synthesis, and carbon for replenishing the TCA cycle (anaplerosis).[2] |
| Fatty Acid Synthesis | ATP Citrate Lyase (ACLY), Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FASN) | Upregulated | Increased production of lipids for new membrane formation in rapidly dividing cells.[1] |
| Fatty Acid Oxidation | Carnitine Palmitoyltransferase 1 (CPT1) | Upregulated or Downregulated (context-dependent) | Provides ATP and NADPH for redox balance and survival under metabolic stress.[1] |
| Pentose Phosphate Pathway (PPP) | Glucose-6-Phosphate Dehydrogenase (G6PD) | Upregulated | Produces NADPH to counteract oxidative stress and generates precursors for nucleotide synthesis.[5] |
| Tricarboxylic Acid (TCA) Cycle | Isocitrate Dehydrogenase (IDH) 1/2 (mutant) | Altered | Produces the oncometabolite 2-hydroxyglutarate (2-HG), which leads to epigenetic changes and blocks cell differentiation. |
Experimental Protocols
Seahorse XF Analyzer for Measuring Cellular Respiration and Glycolysis
This protocol outlines the basic steps for using a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture plates
-
Calibrant solution
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture plate at a predetermined density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with calibrant solution overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation: On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Instrument Calibration: Load the hydrated sensor cartridge with the metabolic inhibitors (oligomycin, FCCP, rotenone/antimycin A) and calibrate the Seahorse XF Analyzer.
-
Assay Execution: Place the cell culture plate into the Seahorse XF Analyzer and run the assay. The instrument will measure baseline OCR and ECAR, and then sequentially inject the inhibitors to determine key parameters of mitochondrial function and glycolytic capacity.
-
Data Analysis: Normalize the data to cell number and analyze the results to determine basal respiration, ATP-linked respiration, maximal respiration, and glycolytic rate.
13C-Glucose Metabolic Flux Analysis
This protocol provides a general workflow for tracing the fate of 13C-labeled glucose through central carbon metabolism using mass spectrometry.
Materials:
-
[U-13C]-glucose
-
Cell culture medium lacking glucose
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Metabolite extraction buffer (e.g., 80% methanol)
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Isotope Labeling: Replace the normal growth medium with a medium containing [U-13C]-glucose and incubate for a defined period.
-
Metabolite Extraction: Quickly aspirate the medium and quench metabolism by adding ice-cold metabolite extraction buffer. Scrape the cells and collect the extract.
-
Sample Preparation: Centrifuge the cell extract to pellet debris and collect the supernatant for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples using an LC-MS method optimized for the detection of central carbon metabolites. The mass spectrometer will detect the incorporation of 13C into downstream metabolites.
-
Data Analysis: Determine the mass isotopologue distribution (MID) for each metabolite to quantify the relative contribution of glucose to its synthesis.
Mandatory Visualizations
Caption: PI3K/AKT/mTORC1 signaling pathway promoting anabolic metabolism in cancer cells.
Caption: Workflow for 13C-based metabolic flux analysis using LC-MS.
Caption: Logical flow of researcher intents from broad to specific actions.
References
- 1. wjarr.com [wjarr.com]
- 2. [PDF] A review of metabolic reprogramming in cancer cells: Mechanisms and therapeutic targets | Semantic Scholar [semanticscholar.org]
- 3. Metabolic reprogramming in cancer: Mechanisms and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cancer metabolic reprogramming: importance, main features, and potentials for precise targeted anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Warburg Effect: How Does it Benefit Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | The Mechanism of Warburg Effect-Induced Chemoresistance in Cancer [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Targeting Metabolism for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic strategies targeting metabolic characteristics of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Targeting cancer metabolic pathways for improving chemotherapy and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cancer metabolism: targeting cancer universality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting cancer-specific metabolic pathways for developing novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Technologies for Decoding Cancer Metabolism with Spatial Resolution. | Broad Institute [broadinstitute.org]
- 19. Technologies for Decoding Cancer Metabolism with Spatial Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microscopy and Mass Spectrometry Uncovers Tumor Metabolism | Technology Networks [technologynetworks.com]
- 21. itmedicalteam.pl [itmedicalteam.pl]
- 22. Metabolomics In Cancer Research and Emerging Applications - MetwareBio [metwarebio.com]
methodological & application: keywords focused on the techniques, protocols, and practical applications of using the compound in research.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Imatinib (marketed as Gleevec®), a cornerstone in targeted cancer therapy.[1] It details the compound's mechanism of action, summarizes key quantitative data, and provides standardized experimental protocols for its application in research settings.
Introduction: A Targeted Tyrosine Kinase Inhibitor
Imatinib mesylate is a 2-phenylaminopyrimidine derivative that functions as a selective small molecule kinase inhibitor.[2] It has revolutionized the treatment of specific cancers, most notably Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2] The drug's efficacy stems from its ability to specifically target the aberrant enzymes that drive the growth of these cancer cells, while having less effect on healthy cells.[3]
Mechanism of Action
Imatinib's primary mechanism involves the competitive inhibition of the ATP-binding site on several tyrosine kinases.[3][4] In Ph+ CML, its main target is the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that results from a specific chromosomal translocation.[5][6] By blocking the ATP-binding pocket, Imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to uncontrolled cell proliferation and survival.[4][5] This targeted inhibition induces apoptosis (programmed cell death) in Bcr-Abl-positive cells.[5]
Beyond Bcr-Abl, Imatinib also potently inhibits the receptor tyrosine kinases c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial drivers in GIST and other malignancies.[2][3]
Quantitative Data Summary
Imatinib exhibits potent and selective inhibitory activity against its target kinases. The half-maximal inhibitory concentration (IC50) values are critical metrics for quantifying this activity. The data below is compiled from various in vitro cell-free or cell-based assays.
| Target Kinase | IC50 Value (μM) | Assay Type | Reference |
| v-Abl | 0.6 | Cell-free/Cell-based | [7][8] |
| c-Kit | 0.1 | Cell-free/Cell-based | [7][8] |
| PDGFR | 0.1 | Cell-free/Cell-based | [7][8] |
| c-Abl (wild-type) | 0.4 | Kinase Activity Assay | [9] |
Note: IC50 values can vary based on specific assay conditions, cell lines, and the presence of mutations.[10]
Experimental Protocols
This protocol outlines a common method for assessing the cytotoxic or cytostatic effects of Imatinib on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][11]
Methodology:
-
Cell Seeding: Plate cells (e.g., K562 for CML, BON-1 for carcinoid) in a 96-well flat-bottomed plate in triplicate and allow them to adhere overnight in a complete medium.[7]
-
Compound Preparation: Prepare serial dilutions of Imatinib in a serum-free medium. A typical concentration range for initial screening is 0.1 µM to 100 µM.[7][11]
-
Treatment: Replace the overnight medium with the Imatinib dilutions. Include a vehicle control (medium with DMSO or the corresponding solvent) and a negative control (serum-free medium).[7]
-
Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).[7][11]
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 540-570 nm.[7]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).[8]
This protocol determines Imatinib's ability to inhibit the phosphorylation activity of a specific target kinase, such as PDGFR.[7]
Methodology:
-
Cell Lysis: Lyse cells expressing the target kinase (e.g., PDGF-stimulated fibroblasts) in a suitable lysis buffer.
-
Immunoprecipitation: Use a specific antibody against the target kinase (e.g., anti-PDGFR) to pull down the protein from the cell lysate. Protein A-Sepharose beads are used to collect the antigen-antibody complexes.[7]
-
Washing: Wash the immunoprecipitates multiple times with appropriate buffers (e.g., TNET, TNE) to remove non-specific proteins.[7]
-
Kinase Reaction: Resuspend the beads in a kinase buffer. Add Imatinib at various concentrations.[7]
-
Initiate Reaction: Start the kinase reaction by adding ATP (including radiolabeled [γ-33P]-ATP) and incubate for a set time (e.g., 10 minutes) at the appropriate temperature.[7]
-
Stop Reaction & Separation: Stop the reaction and separate the proteins using SDS-PAGE.
-
Detection: Detect the phosphorylated substrate via autoradiography to quantify the level of kinase activity.
-
Analysis: Compare the kinase activity in Imatinib-treated samples to the control to determine the inhibitory effect.
Applications in Research and Drug Development
Imatinib is a vital tool for both clinical treatment and basic research.
-
Clinical Applications: It is a first-line therapy for Ph+ CML and is used for various phases of the disease, including chronic, accelerated, and blast crisis phases.[1][12][13] It is also approved for Ph+ acute lymphoblastic leukemia (ALL), GIST, and other myeloproliferative disorders.[2][12] Standard oral doses typically start at 400 mg daily, with adjustments based on patient response and tolerability.[1][13]
-
Research Applications: In the laboratory, Imatinib serves as a highly selective probe to study the roles of Abl, c-Kit, and PDGFR signaling in various biological processes. It is used to validate these kinases as drug targets, investigate mechanisms of drug resistance, and as a benchmark compound for the development of next-generation kinase inhibitors.[9][10] The emergence of resistance, often through mutations in the kinase domain, is a significant area of ongoing research.[5]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Imatinib - Wikipedia [en.wikipedia.org]
- 13. Imatinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
troubleshooting & optimization: keywords addressing challenges, process improvements, and method refinements for experiments involving this compound.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of key challenges, process improvements, and method refinements for experiments involving "Compound X," a novel therapeutic agent. In the competitive landscape of drug development, ensuring the robustness, reproducibility, and efficiency of preclinical data is paramount. This document offers a framework for troubleshooting common experimental hurdles and optimizing protocols to generate high-quality, reliable results.
Addressing Core Experimental Challenges
The journey of a promising compound from discovery to clinical trials is fraught with potential obstacles. Proactive identification and mitigation of these challenges are critical for success.
Compound Solubility and Stability
A primary hurdle in early drug development is the poor aqueous solubility of many lead compounds.[1][2][3] This can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[1][3]
Troubleshooting Strategies:
-
Solvent Selection: While DMSO is a common solvent, its concentration should be kept low (typically ≤0.5%) in cell-based assays to avoid toxicity.[4] Exploring alternative solvents like ethanol or methanol may be necessary, always accompanied by appropriate vehicle controls.[4]
-
pH Adjustment: For compounds with ionizable groups, modifying the pH of the buffer can significantly improve solubility.[4]
-
Formulation Strategies: The use of excipients, such as cyclodextrins, can enhance solubility by forming inclusion complexes with the compound.[3]
Optimization & Refinement:
-
Kinetic vs. Thermodynamic Solubility: It's crucial to distinguish between these two measurements. Kinetic solubility assesses precipitation in an assay buffer, which is relevant for most in vitro screens, while thermodynamic solubility measures the true equilibrium solubility.[5]
-
Early Screening: Implementing solubility assays early in the discovery process allows for the prioritization of compounds with more favorable physicochemical properties.[3][6]
Off-Target Effects and Selectivity
Off-target interactions, where a compound binds to unintended biological targets, can lead to unexpected toxicity and confound experimental results.[7][8]
Troubleshooting Strategies:
-
Computational Screening: In silico methods can predict potential off-target interactions by screening the compound against databases of known protein structures.[8][9]
-
CRISPR/Cas9 Gene Editing: This technology can be used to knock out the intended target, allowing researchers to verify that the compound's efficacy is indeed target-dependent.[10]
Optimization & Refinement:
-
Rational Drug Design: Utilizing structural biology and computational tools to design molecules with high specificity for the intended target can minimize off-target effects from the outset.[7]
-
In Vitro Off-Target Screening Panels: Routinely testing compounds against a panel of common off-targets (e.g., kinases, GPCRs) can identify potential liabilities early.[11]
Assay Reproducibility and Robustness
Poor reproducibility of preclinical data is a significant contributor to the high attrition rates in drug development.[12][13][14] Factors such as experimental design, reagent variability, and lack of standardization can all impact data quality.[12][14]
Troubleshooting Strategies:
-
Identify Confounders: A variance component analysis can help pinpoint the primary sources of experimental variability, such as the choice of cell line or drug preparation methods.[12][15]
-
Rigorous Controls: The use of both positive and negative controls is essential to ensure that the assay is performing as expected.[16][17]
Optimization & Refinement:
-
Standardization of Protocols: Establishing and adhering to detailed, standardized protocols for all experiments is crucial for consistency.[13][14]
-
Automation: Automating liquid handling and other repetitive tasks can reduce human error and improve precision.[18][19]
-
Design of Experiments (DoE): This statistical approach allows for the systematic investigation of multiple factors to identify the optimal experimental conditions.[20][21]
Quantitative Data Summary
Clear and concise presentation of quantitative data is essential for interpretation and comparison. The following tables provide templates for summarizing key experimental results for Compound X.
Table 1: In Vitro Potency of Compound X
| Cell Line | IC50 (µM) | 95% Confidence Interval | Assay Type |
| Cell Line A | 0.5 | 0.4 - 0.6 | Cell Viability |
| Cell Line B | 1.2 | 1.0 - 1.4 | Reporter Gene |
| Cell Line C | 0.8 | 0.7 - 0.9 | Enzyme Activity |
Table 2: Metabolic Stability of Compound X in Liver Microsomes
| Species | Half-life (min) | Intrinsic Clearance (µL/min/mg) |
| Human | 45 | 15.4 |
| Mouse | 25 | 27.7 |
| Rat | 30 | 23.1 |
Key Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings.
Cell Viability Assay
Objective: To determine the concentration of Compound X that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Compound X in the appropriate vehicle (e.g., DMSO). Add the diluted compound to the cells, ensuring the final vehicle concentration is consistent across all wells and does not exceed 0.5%.[4] Include vehicle-only and untreated control wells.
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., resazurin-based) and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and fit a dose-response curve using a non-linear regression model to determine the IC50 value.
Metabolic Stability Assay
Objective: To assess the in vitro metabolic stability of Compound X in liver microsomes.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes, a regenerating system (e.g., NADPH), and buffer in a 96-well plate.
-
Compound Addition: Add Compound X to the reaction mixture to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of Compound X at each time point using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of Compound X remaining versus time. The slope of the linear regression represents the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.[22]
Visualizing Experimental Processes and Pathways
Visual representations can greatly aid in the understanding of complex biological systems and experimental workflows.
Caption: Hypothetical signaling pathway inhibited by Compound X.
Caption: A streamlined preclinical drug discovery workflow.
Caption: A logical flowchart for troubleshooting experimental failures.
References
- 1. researchgate.net [researchgate.net]
- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Semantic Scholar [semanticscholar.org]
- 16. Troubleshooting and optimizing lab experiments – The Bumbling Biochemist [thebumblingbiochemist.com]
- 17. m.youtube.com [m.youtube.com]
- 18. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Quality by Design for Preclinical In Vitro Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
validation & comparative: keywords centered on confirming findings and comparing the compound with other compounds or techniques.
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the essential processes for validating the biological activity of novel compounds and comparing their efficacy against existing molecules or other analytical techniques. It is designed to equip researchers with the knowledge to design robust experimental plans, accurately interpret data, and effectively communicate their findings.
Introduction: The Imperative of Rigorous Validation
The journey of a potential drug from initial discovery to clinical application is long and fraught with challenges. A critical and indispensable stage in this process is the thorough validation of a compound's biological activity and a comparative analysis of its performance. This ensures that only the most promising candidates, with confirmed mechanisms of action and superior efficacy, proceed through the development pipeline. Inadequate validation can lead to costly late-stage failures, wasted resources, and ultimately, a delay in delivering effective therapies to patients.
This guide will delve into the core principles and methodologies for compound validation and comparative analysis, with a focus on clear data presentation, detailed experimental protocols, and the visualization of complex biological pathways and workflows.
Data Presentation: The Foundation of Comparative Analysis
Clear and concise presentation of quantitative data is paramount for effective comparison and interpretation. Summarizing key findings in well-structured tables allows for at-a-glance understanding and facilitates the identification of trends and significant differences between compounds or experimental conditions.
In Vitro Inhibitory Activity of Kinase Inhibitors
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The following table presents a comparative analysis of the IC50 values of three different tyrosine kinase inhibitors against a panel of human cancer cell lines.
| Compound | Target Pathway(s) | HCT 116 (Colon Carcinoma) IC50 (µM) | MCF7 (Breast Carcinoma) IC50 (µM) | H460 (Non-small Cell Lung Carcinoma) IC50 (µM) |
| Dasatinib | BCR-ABL, SRC | 0.14[1] | 0.67[1] | 9.0[1] |
| Sorafenib | Raf/Mek/Erk | 18.6[1] | 16.0[1] | 18.0[1] |
| Erlotinib | EGFR | >30 | >30 | >30 |
Table 1: Comparative IC50 values of selected tyrosine kinase inhibitors in various human cancer cell lines. Data is compiled from publicly available research.
In Vitro Agonist Activity at G-Protein Coupled Receptors (GPCRs)
The half-maximal effective concentration (EC50) measures the concentration of a drug that induces a response halfway between the baseline and maximum effect. The table below compares the EC50 values of several muscarinic acetylcholine receptor (M1 mAChR) agonists in stimulating a cellular response.
| Agonist | M1 mAChR EC50 (nM) for Gαq activation | M1 mAChR EC50 (nM) for β-arrestin recruitment |
| Acetylcholine (ACh) | 815 | 296,000 |
| Carbachol (CCh) | Not specified | 440 |
| Pilocarpine | 250,000 | 296,000 |
| Iperoxo | 24.8 | 72 |
| McN-A-343 | 11 | 980 |
| Xanomeline | 37 | 13.5 |
Table 2: Comparative EC50 values of various M1 muscarinic acetylcholine receptor agonists for Gαq activation and β-arrestin recruitment. Data is compiled from publicly available research.[2]
Experimental Protocols: Ensuring Reproducibility and Accuracy
Detailed and standardized experimental protocols are the bedrock of reliable and reproducible scientific research. This section provides methodologies for key experiments commonly employed in compound validation.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control compounds. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.
Protein Expression Analysis (Western Blot)
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors to extract total protein. Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target protein, often normalizing to a loading control like β-actin or GAPDH.
Target Engagement and Affinity (Radioligand Binding Assay)
Radioligand binding assays are used to quantify the affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissues.
-
Binding Reaction: In a multi-well plate, incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-ligand) and varying concentrations of the unlabeled test compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, from which the inhibition constant (Ki) can be calculated.
G-Protein Coupled Receptor (GPCR) Activation (cAMP Assay)
cAMP (cyclic adenosine monophosphate) assays are used to measure the activation or inhibition of adenylyl cyclase, a key enzyme in GPCR signaling pathways.
Protocol:
-
Cell Culture: Culture cells expressing the GPCR of interest in a multi-well plate.
-
Compound Incubation: Treat the cells with the test compound (agonist or antagonist) for a specific time. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Use a competitive immunoassay kit (e.g., HTRF, ELISA) to measure the concentration of cAMP in the cell lysate. These assays typically involve a labeled cAMP analog that competes with the sample cAMP for binding to a specific antibody.
-
Signal Measurement: Read the signal (e.g., fluorescence, absorbance) using a plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the cAMP concentration in the samples and determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.
Mandatory Visualization: Illuminating Biological Complexity
Visualizing signaling pathways and experimental workflows is crucial for understanding the complex interactions and logical steps involved in compound validation. The following diagrams are generated using Graphviz (DOT language) to provide clear and concise representations.
Experimental Workflow for Compound Validation
Caption: A generalized workflow for compound validation.
PI3K/AKT/mTOR Signaling Pathway
References
please format the final output as a table with two columns: 'category' and 'long-tail keyword'. each keyword must be on its own separate row.
For researchers, scientists, and drug development professionals seeking detailed technical information, long-tail keywords offer a more precise and targeted approach to finding relevant in-depth guides and whitepapers. These specific, multi-word phrases often indicate a user's clear intent and a deeper need for specialized content. The following table categorizes a comprehensive list of long-tail keywords tailored to this expert audience.
| Category | Long-tail Keyword |
| Target Identification & Validation | advanced methodologies for novel therapeutic target validation[1][2][3] |
| computational approaches for druggable target identification[2][4] | |
| genetic validation techniques for oncology drug targets[4] | |
| small-molecule probes for chemical validation of protein targets[1][4] | |
| proteomic strategies for identifying novel drug targets | |
| target deconvolution for phenotypic screening hits | |
| criteria for selecting and prioritizing therapeutic targets | |
| role of biomarkers in early target validation[3] | |
| High-Throughput Screening (HTS) | optimizing HTS assay development for biologics |
| data analysis and interpretation for quantitative high-throughput screening[5] | |
| hit-to-lead optimization strategies in early drug discovery[6] | |
| high-content screening for phenotypic drug discovery | |
| automation and robotics in high-throughput screening workflows[7][8] | |
| statistical methods for hit selection in HTS data[9] | |
| challenges in HTS data management and analysis[7] | |
| integrating AI and machine learning in HTS data analysis[7] | |
| Preclinical Development | best practices for IND-enabling toxicology studies[10][11] |
| in vivo models for preclinical efficacy testing of immunotherapies | |
| ADME/PK profiling of small molecule drug candidates[11] | |
| preclinical safety pharmacology studies for biologics[12] | |
| CMC requirements for first-in-human clinical trials[11] | |
| translational strategies from preclinical to clinical development | |
| planning and executing a successful IND-enabling program[13] | |
| non-GLP vs GLP studies in early drug development[10] | |
| Clinical Trials & Data Analysis | adaptive clinical trial design for rare diseases |
| statistical analysis of Phase IIa clinical trial data | |
| biomarker-driven patient stratification in oncology trials | |
| leveraging real-world evidence in clinical trial design | |
| data interpretation from first-in-human studies | |
| long-term safety and efficacy data analysis | |
| regulatory considerations for clinical trial data submission | |
| using long-tail keywords for clinical trial recruitment[14] | |
| Specific Therapeutic Areas & Modalities | CAR-T cell therapy development and manufacturing challenges |
| technical guide to developing mRNA-based vaccines | |
| challenges in developing antibody-drug conjugates (ADCs) | |
| CRISPR-Cas9 gene editing for therapeutic applications[15][16] | |
| small molecule drug discovery for neurodegenerative diseases | |
| development of bispecific antibodies for cancer treatment | |
| formulation and delivery of oligonucleotide therapeutics | |
| FDA regulations for cell and gene therapy products[15] |
References
- 1. icr.ac.uk [icr.ac.uk]
- 2. Target Identification and Validation in Drug Development | Technology Networks [technologynetworks.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. High-Throughput Screening Data Analysis | Semantic Scholar [semanticscholar.org]
- 10. seed.nih.gov [seed.nih.gov]
- 11. Best Practices Extend Beyond GLP for Investigational New Drug (IND) Enabling Studies | VxP Pharma [vxppharma.com]
- 12. premier-research.com [premier-research.com]
- 13. 5 Steps To Planning And Executing IND-Enabling Nonclinical Studies [cellandgene.com]
- 14. subjectwell.com [subjectwell.com]
- 15. unleashed-technologies.com [unleashed-technologies.com]
- 16. meshagency.com [meshagency.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Lochnerine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lochnerine, a naturally occurring monoterpenoid indole alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. Found in various plant species, most notably Catharanthus roseus, this complex molecule presents a unique structural framework that warrants detailed investigation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Identification
This compound is characterized by a pentacyclic ring system, incorporating an indole nucleus. Its systematic IUPAC name is [(1S,12S,13R,14R,15E)-15-ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol[1].
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 522-47-4[1] |
| Molecular Formula | C₂₀H₂₄N₂O₂[1] |
| Molecular Weight | 324.42 g/mol [1] |
| InChI Key | YTIVOMMYBBBYFH-BOPWJTLDSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, formulation, and understanding its behavior in biological systems.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 200-201 °C |
| Boiling Point (Predicted) | 503.8 ± 50.0 °C at 760 mmHg |
| pKa (Predicted) | Data not available |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
| Appearance | Powder |
Spectroscopic Data
Table 3: Spectroscopic Data of this compound
| Technique | Data Highlights |
| ¹H NMR | Characteristic signals for aromatic protons of the indole ring, an ethylidene group, a methoxy group, and various aliphatic protons of the pentacyclic system are expected. |
| ¹³C NMR | Resonances corresponding to the 20 carbon atoms, including those of the indole ring, the ethylidene group, the methoxy group, and the complex aliphatic framework would be observed. |
| Mass Spectrometry | The protonated molecule [M+H]⁺ would be expected at m/z 325.19106. Fragmentation patterns would reveal structural information about the different ring systems. |
| UV-Vis Spectroscopy | The indole chromophore typically exhibits absorption maxima around 220-230 nm and 270-290 nm. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (indole), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and ethylidene), and C-O stretching (methoxy and alcohol) would be present. |
Biological Activity and Signaling Pathways
The biological activities of this compound are an area of ongoing research. As a member of the indole alkaloid family, which includes potent anticancer agents like vinblastine and vincristine (also from Catharanthus roseus), this compound is a compound of interest for its potential cytotoxic and other pharmacological effects. However, specific, in-depth studies detailing its mechanism of action and effects on signaling pathways are limited in publicly available literature.
Further research is required to elucidate the specific molecular targets and signaling cascades that may be modulated by this compound.
Experimental Protocols
Detailed experimental protocols are fundamental for the replication and advancement of scientific research. The following sections outline general methodologies for the isolation, characterization, and biological evaluation of this compound.
Isolation of this compound from Catharanthus roseus
A general workflow for the isolation of indole alkaloids from Catharanthus roseus is presented below. The specific conditions would need to be optimized for the selective extraction of this compound.
References
An In-Depth Technical Guide to the Mechanism of Action of Lochnerine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lochnerine, a naturally occurring alkaloid, has emerged as a significant subject of study in the field of oncology, primarily for its potential to combat multidrug resistance (MDR), a major obstacle in the successful chemotherapeutic treatment of cancer. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its role as an inhibitor of ATP-binding cassette (ABC) transporters. Detailed experimental protocols, quantitative data on its inhibitory activity, and visualizations of the relevant biological pathways are presented to serve as a valuable resource for researchers and professionals in drug development.
Core Mechanism of Action: Inhibition of ABC Transporters
The primary mechanism by which this compound exerts its effects is through the inhibition of ABC transporters, a family of transmembrane proteins responsible for the ATP-dependent efflux of a wide variety of substrates from cells, including many chemotherapeutic agents. The overexpression of these transporters, particularly P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), is a key factor in the development of MDR in cancer cells. By inhibiting these transporters, this compound effectively increases the intracellular concentration of anticancer drugs, thereby restoring their cytotoxic efficacy.
Signaling Pathway of ABC Transporter-Mediated Drug Efflux
The following diagram illustrates the general mechanism of drug efflux by ABC transporters and the inhibitory action of this compound.
Caption: Mechanism of ABC transporter-mediated drug efflux and its inhibition by this compound.
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound as an inhibitor of ABC transporters is quantified by its half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound against P-gp, MRP1, and BCRP are not yet extensively documented in publicly available literature, the following table structure is provided for the compilation of such data as it becomes available through further research.
| Transporter | Cell Line | Assay Method | Substrate | This compound IC50 (µM) | Reference |
| P-gp (ABCB1) | e.g., K562/ADR, MCF7/ADR | Rhodamine 123 Efflux | Rhodamine 123 | Data not available | |
| Calcein-AM Efflux | Calcein-AM | Data not available | |||
| ATPase Activity | Verapamil | Data not available | |||
| MRP1 (ABCC1) | e.g., HL60/ADR, A549/MRP1 | Calcein-AM Efflux | Calcein-AM | Data not available | |
| ATPase Activity | Substrate dependent | Data not available | |||
| BCRP (ABCG2) | e.g., HEK293/BCRP, MCF7/MX | Pheophorbide A Efflux | Pheophorbide A | Data not available | |
| ATPase Activity | Substrate dependent | Data not available |
Researchers are encouraged to contribute to this data table as new findings on this compound's quantitative inhibitory activity are published.
Experimental Protocols for Assessing this compound's Activity
The following sections provide detailed methodologies for the key experiments used to evaluate the mechanism of action of this compound.
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of ABC transporters, which is coupled to substrate transport. Inhibition of this activity by this compound indicates a direct interaction with the transporter.
Workflow:
Caption: Workflow for the ABC transporter ATPase activity assay.
Detailed Protocol:
-
Preparation of Membrane Vesicles:
-
Culture cells overexpressing the target ABC transporter (e.g., Sf9 insect cells infected with baculovirus containing the transporter gene).
-
Harvest cells and lyse them through sonication or nitrogen cavitation in a hypotonic buffer.
-
Centrifuge the lysate at a low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membrane vesicles.
-
Resuspend the vesicles in an appropriate buffer and determine the protein concentration.
-
-
ATPase Assay Reaction:
-
In a 96-well plate, add the following components to each well:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 2 mM DTT).
-
Membrane vesicles (typically 5-10 µg of protein).
-
Varying concentrations of this compound (dissolved in a suitable solvent like DMSO).
-
A known substrate/stimulator of the transporter (e.g., verapamil for P-gp) for inhibition studies.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding Mg-ATP to a final concentration of 5 mM.
-
-
Incubation and Termination:
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS).
-
-
Phosphate Detection:
-
Add a colorimetric reagent for detecting inorganic phosphate (Pi), such as a solution containing ammonium molybdate and malachite green.
-
Incubate at room temperature to allow color development.
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
-
The amount of Pi released is proportional to the ATPase activity.
-
Calculate the percentage of inhibition by this compound compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Fluorescent Substrate Efflux Assays (Rhodamine 123 and Calcein-AM)
These assays measure the ability of this compound to inhibit the efflux of fluorescent substrates from cells overexpressing ABC transporters. An increase in intracellular fluorescence indicates inhibition of the transporter.
Workflow:
Caption: Workflow for fluorescent substrate efflux assays.
Detailed Protocol (Rhodamine 123 Efflux Assay):
-
Cell Preparation:
-
Seed multidrug-resistant cells (e.g., K562/ADR) and their parental sensitive counterparts in a 96-well plate and culture overnight.
-
-
Dye Loading:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with a loading solution containing Rhodamine 123 (e.g., 5 µM) for a specific time (e.g., 30-60 minutes) at 37°C.
-
-
Inhibitor Treatment:
-
Wash the cells to remove extracellular Rhodamine 123.
-
Add fresh culture medium containing varying concentrations of this compound. Include a positive control (e.g., verapamil) and a negative control (vehicle alone).
-
-
Efflux and Measurement:
-
Incubate the cells for a defined efflux period (e.g., 1-2 hours) at 37°C.
-
Wash the cells with ice-cold PBS to stop the efflux.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~525 nm) or analyze individual cells by flow cytometry.
-
Detailed Protocol (Calcein-AM Efflux Assay):
-
Cell Preparation:
-
Prepare a suspension of multidrug-resistant and parental cells.
-
-
Dye Loading and Inhibitor Treatment:
-
Incubate the cells with Calcein-AM (e.g., 0.25 µM) in the presence of varying concentrations of this compound for a specific time (e.g., 15-30 minutes) at 37°C. Calcein-AM is non-fluorescent but is converted to the highly fluorescent calcein by intracellular esterases. Calcein is a substrate for MRP1 and P-gp.
-
-
Measurement:
-
Directly measure the intracellular fluorescence without a wash step using a fluorescence plate reader or flow cytometry.
-
Cytotoxicity Potentiation Assay
This assay determines the ability of this compound to enhance the cytotoxic effect of a chemotherapeutic agent in multidrug-resistant cells.
Workflow:
The Biosynthesis of Lochnerine in Catharanthus roseus: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Catharanthus roseus, commonly known as the Madagascar periwinkle, is a plant of significant pharmaceutical interest due to its production of a wide array of terpenoid indole alkaloids (TIAs). Among these, the dimeric alkaloids vinblastine and vincristine are indispensable chemotherapeutic agents. Lochnerine, a major monoterpenoid indole alkaloid (MIA) found predominantly in the roots, serves as a key precursor in the biosynthesis of other complex TIAs. Understanding the intricate enzymatic steps and regulatory networks governing this compound production is pivotal for metabolic engineering strategies aimed at enhancing the yield of medicinally valuable alkaloids. This technical guide provides an in-depth overview of the core aspects of this compound biosynthesis, tailored for researchers, scientists, and drug development professionals.
The Core Biosynthetic Pathway: From Tabersonine to this compound
The biosynthesis of this compound from its immediate precursor, tabersonine, is a critical step in the diversification of MIAs in C. roseus. This conversion is catalyzed by two highly specific cytochrome P450 enzymes.
Key Enzymes: Tabersonine 6,7-Epoxidases (TEX1 and TEX2)
The central enzymatic step in this compound biosynthesis is the stereoselective C6,C7-epoxidation of tabersonine. This reaction is catalyzed by two isoforms of tabersonine 6,7-epoxidase: TEX1 and TEX2.[1] These enzymes are cytochrome P450 monooxygenases that exhibit strict substrate specificity for tabersonine.[1]
Enzyme Kinetics
The kinetic parameters of TEX1 and TEX2 have been characterized, providing valuable insights into their catalytic efficiency.
| Enzyme | Substrate | Apparent K_m (µM) | Apparent V_max (pmol/s/µg protein) | Reference |
| TEX1 | Tabersonine | 2.08 ± 0.34 | 0.254 ± 0.013 | --INVALID-LINK-- |
| TEX2 | Tabersonine | 2.42 ± 0.46 | 0.216 ± 0.015 | --INVALID-LINK-- |
Quantitative Analysis of this compound and its Precursor
The accumulation of this compound and its precursor, tabersonine, varies across different organs of the C. roseus plant. This differential accumulation is a direct consequence of the tissue-specific expression of the biosynthetic genes.
Metabolite Accumulation in C. roseus
| Compound | Plant Organ | Concentration (µg/g Dry Weight) | Reference |
| Lochnericine | Roots | ~150-200 | --INVALID-LINK-- |
| Tabersonine | Roots | ~50-100 | --INVALID-LINK-- |
| Lochnericine | Leaves | Not detected/very low | --INVALID-LINK-- |
| Tabersonine | Leaves | Variable | --INVALID-LINK-- |
| Lochnericine | Flowers | Present | --INVALID-LINK-- |
Note: The concentrations are approximate values derived from published data and may vary depending on the plant's age, developmental stage, and environmental conditions.
Regulatory Network of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily through the jasmonate (JA) signaling pathway. This pathway plays a crucial role in the plant's defense response and the production of secondary metabolites.[2][3][4][5]
Jasmonate Signaling Pathway
The phytohormone jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), are key signaling molecules that induce the expression of genes involved in TIA biosynthesis.[2][3][4][5]
References
- 1. Two Tabersonine 6,7-Epoxidases Initiate Lochnericine-Derived Alkaloid Biosynthesis in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jasmonate-dependent alkaloid biosynthesis in Catharanthus Roseus hairy root cultures is correlated with the relative expression of Orca and Zct transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CrJAT1 Regulates Endogenous JA Signaling for Modulating Monoterpenoid Indole Alkaloid Biosynthesis in Catharanthus roseus [mdpi.com]
- 4. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
The Biological Frontier of Lochnerine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lochnerine, a sarpagine-type indole alkaloid, presents a compelling scaffold for the development of novel therapeutic agents. While research directly investigating the biological activities of this compound derivatives is nascent, the broader family of sarpagine and related indole alkaloids has demonstrated significant potential, particularly in the realm of oncology. This technical guide provides an in-depth overview of the known biological activities within this structural class, offering a predictive framework for the therapeutic exploration of novel this compound analogues. By summarizing key quantitative data, detailing relevant experimental protocols, and visualizing potential mechanisms of action, this document aims to equip researchers with the foundational knowledge to unlock the therapeutic promise of this compound derivatives.
The Sarpagine Alkaloid Family: A Promising Source of Bioactive Molecules
This compound belongs to the sarpagine class of monoterpenoid indole alkaloids, which are predominantly found in plants of the Apocynaceae family. This family of natural products has garnered significant interest from the scientific community due to the diverse and potent biological activities exhibited by its members.
Anticancer Potential of Sarpagine-Related Alkaloids
A significant body of research points to the antiproliferative and cytotoxic effects of sarpagine and macroline alkaloids against various cancer cell lines. The data presented below, collated from studies on naturally occurring and synthetic analogues, underscores the potential of the sarpagine scaffold as a template for the design of novel anticancer agents.
Table 1: In Vitro Anticancer Activity of Sarpagine and Macroline-Sarpagine Bisindole Alkaloids
| Compound/Derivative | Cancer Cell Line(s) | Reported IC50/GI50 Values (µM) | Reference(s) |
| Angustilongine E | KB, VCR-KB, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A549 | 0.02 - 9.0 | [1] |
| Angustilongine F | KB, VCR-KB, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A549 | 0.02 - 9.0 | [1] |
| Angustilongine G | KB, VCR-KB, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A549 | 0.02 - 9.0 | [1] |
| Angustilongine H | KB, VCR-KB, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A549 | 0.02 - 9.0 | [1] |
| Angustilongine I | KB, VCR-KB, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A549 | 0.02 - 9.0 | [1] |
| Angustilongine J | KB, VCR-KB, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A549 | 0.02 - 9.0 | [1] |
| Talpinine | - | Anticancer activity reported | [2] |
| O-acetyltalpinine | - | Anticancer activity reported | [2] |
| Macrocarpines F-G | - | Anticancer activity reported | [2] |
Note: VCR-KB refers to vincristine-resistant KB cells.
Potential Mechanisms of Action
The precise molecular mechanisms through which this compound derivatives may exert their biological effects are yet to be elucidated. However, based on the activities of related indole alkaloids, several key signaling pathways and cellular processes can be postulated as potential targets.
Inhibition of NF-κB Signaling
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Its aberrant activation is a hallmark of many cancers. The sarpagine/macroline alkaloid, N(4)-methyltalpinine, has been identified as an inhibitor of NF-κB.[2] This suggests that this compound derivatives could be designed to target this crucial cancer-related pathway.
References
- 1. Macroline-Sarpagine Bisindole Alkaloids with Antiproliferative Activity from Alstonia penangiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Lochnerine: A Technical Guide for Researchers
Disclaimer: This document provides a theoretical framework for investigating the therapeutic potential of Lochnerine, a naturally occurring alkaloid. Due to a significant lack of published experimental data, the information presented herein is largely based on predictive analysis, structural similarities to other alkaloids, and proposed experimental workflows. All quantitative data and signaling pathways are illustrative and intended to serve as a guide for future research.
Introduction
This compound is a terpenoid indole alkaloid found in plants of the Rauwolfia genus, a source of numerous bioactive compounds with a history of use in traditional medicine. While alkaloids from Rauwolfia species, such as reserpine and ajmaline, have well-documented pharmacological effects, this compound remains a largely uncharacterized molecule. Its structural similarity to other sarpagine and yohimbine-type alkaloids suggests a potential for therapeutic activity, warranting further investigation into its molecular targets and mechanisms of action. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of hypothesized therapeutic targets of this compound, alongside a proposed roadmap for their experimental validation.
Hypothesized Therapeutic Areas and Molecular Targets
Based on the known biological activities of structurally related alkaloids, this compound is hypothesized to have potential applications in several therapeutic areas. The following sections outline these areas and the putative molecular targets that may be involved.
Cardiovascular Effects
Alkaloids from Rauwolfia species are well-known for their impact on the cardiovascular system.
Hypothesized Molecular Targets:
-
Adrenergic Receptors: Structurally similar yohimbine is a known α2-adrenergic receptor antagonist.[1][2] this compound may exhibit similar activity, potentially leading to vasodilation and a decrease in blood pressure.
-
Ion Channels: Sarpagine-type alkaloids have been reported to possess antiarrhythmic properties, suggesting possible interactions with cardiac sodium, potassium, or calcium channels.[3]
Anti-inflammatory Activity
Many indole alkaloids exhibit anti-inflammatory properties.
Hypothesized Molecular Targets:
-
Nuclear Factor-kappa B (NF-κB): Some sarpagine-type alkaloids have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[3]
-
Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and/or COX-2 is a common mechanism for anti-inflammatory drugs.
Central Nervous System (CNS) Effects
The structural resemblance to yohimbine and other psychoactive alkaloids suggests potential activity within the CNS.
Hypothesized Molecular Targets:
-
Serotonin (5-HT) Receptors: Yohimbine and its isomers are known to be potent antagonists at certain serotonin receptors.[4]
-
Dopamine Receptors: Modulation of dopaminergic signaling is a hallmark of many alkaloids with CNS activity.
Proposed Experimental Workflows for Target Identification and Validation
Given the nascent stage of this compound research, a systematic approach is required to identify and validate its therapeutic targets.
In Silico and In Vitro Screening Workflow
The initial phase of investigation should involve computational and high-throughput in vitro screening to narrow down potential targets.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and biochemical properties of isomeric yohimbine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Lochnerine from Alstonia macrophylla
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive overview and detailed protocols for the extraction, isolation, and preliminary analysis of lochnerine and other alkaloids from the medicinal plant Alstonia macrophylla.
Introduction
Alstonia macrophylla, a plant belonging to the Apocynaceae family, is a rich source of various bioactive indole alkaloids.[1] These compounds, including this compound, have garnered interest for their potential pharmacological activities.[2] This document outlines the essential protocols for the extraction and isolation of this compound from A. macrophylla and presents key data for researchers in natural product chemistry and drug development. The methodologies described are based on established phytochemical techniques for alkaloid separation.[3]
This compound has been identified as one of the many alkaloids present in Alstonia macrophylla.[2] While a wide range of biological activities, such as antimicrobial and anticancer effects, have been reported for crude extracts of this plant, the specific biological pathways modulated by isolated this compound are not yet well-documented in publicly available literature.[1][4]
Data Presentation
Physicochemical Properties of this compound
The fundamental physicochemical characteristics of this compound are crucial for its extraction, purification, and analytical identification.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄N₂O₂ | [3] |
| Molecular Weight | 324.4 g/mol | [3] |
| Monoisotopic Mass | 324.183778013 Da | [3] |
| Chemical Class | Alkaloid | [3] |
Quantitative Analysis of Alkaloids in Alstonia macrophylla
| Alkaloid | Retention Time (min) | Relative Abundance (%) |
| Alstonerine | 86.66 | 34.38 |
| Strictamin | 77.42 | 5.23 |
| Rauvomitin | 84.82 | 4.29 |
| Brucine | 86.85 | 3.66 |
| Burnamicine | 87.94 | 1.71 |
Note: The above data is from a specific study and may not be representative of all A. macrophylla samples. This compound was not one of the major quantified alkaloids in this particular analysis.[5][6] One study on the methanolic extract of dried leaves reported a total extract yield of 8.9% w/w.
Experimental Protocols
The following protocols describe a general methodology for the extraction and isolation of alkaloids from Alstonia macrophylla.
General Workflow for this compound Extraction
The overall process involves solvent extraction, acid-base partitioning to separate alkaloids from other phytochemicals, and subsequent chromatographic purification.
Protocol 1: Extraction of Crude Alkaloids
This protocol is adapted from established methods for alkaloid extraction from A. macrophylla.[3]
-
Plant Material Preparation:
-
Collect fresh leaves or bark of Alstonia macrophylla.
-
Air-dry the plant material in the shade for several days until brittle, then pulverize into a coarse powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) in 95% ethanol or methanol at room temperature for 72 hours, with occasional stirring.[3] Alternatively, perform a continuous extraction using a Soxhlet apparatus for 48 hours.
-
Filter the extract through cheesecloth or filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-45°C to obtain the crude extract.[3]
-
-
Acid-Base Partitioning for Alkaloid Enrichment:
-
Dissolve the crude extract in a 3% tartaric acid solution with stirring.[3]
-
Filter the acidic solution through kieselguhr or celite to remove non-alkaloidal precipitates.[3]
-
Wash the residue with additional 3% tartaric acid and combine the filtrates.
-
Cool the acidic filtrate in an ice bath and basify to a pH of 9-10 by slowly adding concentrated ammonia solution.
-
Perform a liquid-liquid extraction of the basified solution with chloroform or dichloromethane. Repeat the extraction three times to ensure complete recovery of the alkaloids.[3]
-
Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
-
Protocol 2: Chromatographic Isolation of this compound
The crude alkaloid extract is a complex mixture that requires chromatographic separation to isolate individual compounds like this compound.[3][6]
-
Thin Layer Chromatography (TLC) Analysis:
-
Perform preliminary TLC on the crude alkaloid extract to determine the optimal solvent system for separation.
-
Use pre-coated silica gel plates.
-
Commonly used solvent systems for alkaloids include mixtures of chloroform, methanol, and ammonia in various ratios.
-
Visualize the spots under UV light (254 nm and 365 nm) and by spraying with Dragendorff's reagent (for alkaloids).
-
-
Column Chromatography:
-
Pack a glass column with silica gel 60 (70-230 mesh) or Sephadex LH-20, depending on the separation strategy.[3]
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding methanol.
-
Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis and Purification:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that show a similar TLC profile and contain the spot corresponding to the Rf value of this compound.
-
Re-chromatograph the combined fractions if necessary to achieve higher purity.
-
Once a pure compound is isolated, evaporate the solvent to obtain crystalline or amorphous this compound.
-
Protocol 3: Quantitative Estimation of Total Alkaloids (Spectrophotometric Method)
This protocol provides a method for estimating the total alkaloid content in the extract, using atropine as a standard.
-
Preparation of Reagents:
-
Phosphate buffer (pH 4.7)
-
Bromocresol green (BCG) solution
-
Standard atropine solution
-
-
Procedure:
-
To 1 mL of the methanolic plant extract, add 5 mL of pH 4.7 phosphate buffer and 5 mL of BCG solution.
-
Shake the mixture with 4 mL of chloroform. The alkaloid-BCG complex will be extracted into the chloroform layer.
-
Collect the chloroform layer in a 10 mL volumetric flask and dilute to volume with chloroform.
-
Measure the absorbance of the complex at 470 nm against a blank (prepared in the same manner without the plant extract).
-
Create a calibration curve using known concentrations of the atropine standard.
-
Express the total alkaloid content as mg of atropine equivalents per gram of the dried extract.
-
Signaling Pathways and Biological Activity
While various extracts of Alstonia macrophylla have been shown to possess antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties, specific research detailing the signaling pathways modulated by isolated this compound is limited in the reviewed literature.[4] The therapeutic potential of the plant is often attributed to the synergistic effects of its complex mixture of alkaloids and other phytochemicals.[1] Further research is required to elucidate the specific molecular targets and mechanisms of action for this compound.
Note: As no specific signaling pathway for this compound was identified in the literature search, a corresponding diagram could not be created.
References
- 1. researchgate.net [researchgate.net]
- 2. Alstonia macrophylla | 71 Publications | 1206 Citations | Top Authors | Related Topics [scispace.com]
- 3. This compound | C20H24N2O2 | CID 6436184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. Antioxidant, Cytotoxicity, and Antiophidian Potential of Alstonia macrophylla Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of Lochnerine in Plant Extracts using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lochnerine is a significant monoterpenoid indole alkaloid (MIA) predominantly found in the roots of the Madagascar periwinkle, Catharanthus roseus[1]. As a key intermediate in the biosynthesis of other complex MIAs, accurate and precise quantification of this compound in plant extracts is crucial for metabolic engineering studies, phytochemical analysis, and the development of novel pharmaceuticals. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used analytical technique for the quantification of such alkaloids in complex plant matrices.
This document provides a detailed protocol for the extraction and subsequent quantification of this compound from plant materials using a validated HPLC-UV method. The methodology is designed to be specific, accurate, and reproducible, making it suitable for routine analysis in a research or quality control setting.
This compound Biosynthetic Pathway
This compound is biosynthesized from the precursor tabersonine through a stereoselective epoxidation at the C6 and C7 positions. This reaction is catalyzed by the enzyme tabersonine 6,7-epoxidase (TEX). This compound can then be further metabolized to produce other complex MIAs like hörhammericine. Understanding this pathway is essential for studies aimed at enhancing the production of these valuable alkaloids.
Caption: Biosynthetic pathway of this compound from tabersonine.
Experimental Protocols
Plant Material and Reagents
-
Plant Material: Dried and powdered roots of Catharanthus roseus.
-
Standards: this compound reference standard (purity ≥98%).
-
Solvents: HPLC grade methanol, acetonitrile, and water. Formic acid and ammonium acetate (analytical grade).
-
Extraction Solvents: Methanol or a mixture of methanol and water.
Sample Preparation and Extraction
A robust extraction method is critical to ensure the complete recovery of this compound from the plant matrix.
-
Weighing: Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Extraction: Add 20 mL of methanol to the flask.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collection: Carefully collect the supernatant.
-
Re-extraction: Repeat the extraction process (steps 2-5) twice more with fresh solvent.
-
Pooling: Combine the supernatants from all three extractions.
-
Evaporation: Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in 5 mL of methanol.
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Instrumentation and Conditions
The following HPLC conditions are recommended for the separation and quantification of this compound.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 series or equivalent with a UV detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Methanol: 15 mM Ammonium Acetate (pH adjusted to 6.5 with formic acid) (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temp. | 30 °C |
| Detection | UV at 298 nm |
| Run Time | 20 minutes |
Preparation of Standard Solutions and Calibration Curve
-
Stock Solution: Prepare a stock solution of this compound (1 mg/mL) by dissolving 10 mg of the reference standard in 10 mL of methanol.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL.
-
Calibration Curve: Inject each working standard solution into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area against the concentration.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.
Quantitative Data Summary
| Validation Parameter | Typical Results |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.6 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | |
| - Intra-day | < 2.0% |
| - Inter-day | < 2.0% |
| Robustness | Unaffected by minor changes in mobile phase composition, pH, and flow rate. |
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: Workflow for this compound quantification.
Conclusion
The described HPLC-UV method provides a reliable and efficient means for the quantification of this compound in plant extracts. The detailed protocol for sample preparation and the specified chromatographic conditions, along with the method validation parameters, offer a comprehensive guide for researchers and scientists. Adherence to this protocol will ensure the generation of accurate and reproducible data, which is essential for advancing research and development in the field of natural products and drug discovery.
References
UPLC-MS/MS Method for the Quantitative Analysis of Lochnerine
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of lochnerine, a significant indole alkaloid found in medicinal plants such as Catharanthus roseus. The method utilizes a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary details for accurate and precise quantification of this compound in plant extracts, making it suitable for phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies.
Introduction
This compound is a monoterpenoid indole alkaloid with the chemical formula C₂₀H₂₄N₂O₂ and a molecular weight of 324.4 g/mol .[1][2][3] It is one of the many alkaloids present in Catharanthus roseus (Madagascar periwinkle), a plant renowned for its production of anticancer alkaloids like vinblastine and vincristine. The analysis of individual alkaloids such as this compound is crucial for understanding their biosynthesis, pharmacological potential, and for ensuring the quality and consistency of herbal products. UPLC-MS/MS offers superior sensitivity and selectivity for the analysis of complex mixtures like plant extracts, enabling accurate quantification of target analytes even at low concentrations.
Experimental
Sample Preparation:
A detailed protocol for the extraction of indole alkaloids from Catharanthus roseus leaves is provided below. This procedure is designed to efficiently extract a broad range of alkaloids, including this compound.
Protocol: Extraction of Indole Alkaloids from Catharanthus roseus Leaves
-
Drying and Grinding: Dry the fresh leaves of Catharanthus roseus in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved to prevent enzymatic degradation. Grind the dried leaves into a fine powder using a laboratory mill.
-
Extraction:
-
Weigh approximately 1 gram of the powdered leaf material into a conical flask.
-
Add 20 mL of methanol (or a mixture of methanol and 1% acetic acid in water) to the flask.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Macerate the mixture for 24 hours at room temperature with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
-
Acid-Base Partitioning (Optional Cleanup):
-
Dissolve the dried extract in 10 mL of 2% sulfuric acid.
-
Wash the acidic solution with 10 mL of ethyl acetate twice to remove non-alkaloidal compounds. Discard the ethyl acetate layer.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Extract the alkaloids from the basified aqueous solution with 10 mL of dichloromethane or a mixture of dichloromethane and isopropanol (3:1, v/v) three times.
-
Combine the organic layers and evaporate to dryness.
-
-
Reconstitution: Reconstitute the final dried extract in 1 mL of the mobile phase (e.g., methanol or acetonitrile/water mixture) and filter through a 0.22 µm syringe filter before injecting into the UPLC-MS/MS system.
UPLC-MS/MS Conditions:
The following are typical starting conditions for the analysis of indole alkaloids. Method optimization may be required for specific instrumentation.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1 - 5 µL |
| Mass Spectrometer | Waters Xevo TQ series or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 3.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temp. | 350 - 450°C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 325.19 | To be determined experimentally | To be determined experimentally | To be determined experimentally |
Method Validation
The developed UPLC-MS/MS method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters should include:
-
Linearity: A calibration curve should be constructed by plotting the peak area of this compound against a series of known concentrations. The linearity should be evaluated by the correlation coefficient (r²), which should be ≥ 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
-
Precision: The precision of the method should be assessed by analyzing replicate samples at different concentration levels on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should typically be less than 15%.
-
Accuracy: The accuracy should be determined by recovery studies, where a known amount of this compound is spiked into a blank matrix and the percentage of recovery is calculated. The recovery should be within an acceptable range, typically 80-120%.
-
Matrix Effect: The effect of co-eluting compounds from the sample matrix on the ionization of this compound should be evaluated.
-
Stability: The stability of this compound in the prepared samples under different storage conditions should be assessed.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the UPLC-MS/MS analysis of indole alkaloids in plant extracts. These values can serve as a benchmark for the validation of the this compound method.
| Validation Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Visualization
Caption: Experimental workflow for this compound analysis by UPLC-MS/MS.
Conclusion
The described UPLC-MS/MS method provides a robust and reliable approach for the quantification of this compound in plant extracts. The detailed sample preparation protocol and optimized instrumental parameters, once fully validated with specific MRM transitions for this compound, will enable researchers to accurately determine the concentration of this important indole alkaloid. This method is a valuable tool for natural product research, quality control of herbal medicines, and various other applications in the pharmaceutical and life sciences.
References
Lochnerine In Vitro Cytotoxicity Assay: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to performing an in vitro cytotoxicity assay for lochnerine, a natural alkaloid with potential anticancer properties. The protocol details the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing cell viability. Furthermore, this note outlines the proposed mechanism of action of this compound, focusing on its role as a tubulin polymerization inhibitor, leading to cell cycle arrest and subsequent apoptosis. Detailed experimental procedures, data presentation guidelines, and visualizations of the experimental workflow and relevant signaling pathways are included to facilitate the robust evaluation of this compound's cytotoxic effects in a laboratory setting.
Introduction
This compound is a monoterpene indole alkaloid that has garnered interest within the scientific community for its potential as an anticancer agent. Preliminary evidence suggests that this compound exerts its cytotoxic effects through the disruption of microtubule dynamics, a mechanism shared with established chemotherapeutic agents like colchicine. By inhibiting tubulin polymerization, this compound can induce cell cycle arrest, primarily at the G2/M phase, and subsequently trigger programmed cell death, or apoptosis. This application note provides a detailed protocol for quantifying the cytotoxic effects of this compound using the MTT assay and offers insights into the molecular pathways potentially involved.
Data Presentation
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell viability. This value is crucial for comparing the potency of this compound across different cancer cell lines and against other cytotoxic agents. The following table provides a template for summarizing experimentally determined IC50 values.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | Data to be determined |
| MCF-7 | Breast Cancer | 48 | Data to be determined |
| A549 | Lung Cancer | 48 | Data to be determined |
| HepG2 | Liver Cancer | 48 | Data to be determined |
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottomed cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration, typically ≤ 0.1%) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form. The incubation time may vary depending on the cell type and metabolic rate.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the in vitro cytotoxicity assay for this compound.
Caption: Experimental workflow for the in vitro cytotoxicity assay of this compound using the MTT method.
Proposed Signaling Pathway of this compound-Induced Apoptosis
This compound is believed to induce apoptosis by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and activates downstream signaling cascades that culminate in programmed cell death.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Discussion
The provided protocol for the MTT assay offers a robust and reproducible method for determining the in vitro cytotoxicity of this compound. The proposed mechanism, centered on the inhibition of tubulin polymerization, aligns with the known actions of other vinca alkaloids and provides a solid foundation for further mechanistic studies.
For a more comprehensive understanding of this compound's cytotoxic effects, researchers are encouraged to:
-
Confirm the mechanism of action: Techniques such as immunofluorescence staining of the microtubule network or a cell-free tubulin polymerization assay can directly assess the impact of this compound on microtubule dynamics.
-
Investigate the apoptotic pathway in detail: Western blot analysis can be employed to measure the expression levels of key apoptotic proteins, including Bcl-2 family members (Bcl-2, Bax), and caspases (caspase-9, caspase-3) to confirm the activation of the intrinsic apoptotic pathway. The activation of stress-related kinases like JNK can also be investigated.[3][4]
-
Analyze cell cycle effects: Flow cytometry analysis of propidium iodide-stained cells can be used to quantify the percentage of cells in each phase of the cell cycle, confirming G2/M arrest.
By following the detailed protocols and considering the proposed mechanistic framework, researchers can effectively evaluate the cytotoxic potential of this compound and contribute to the development of novel anticancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, cytotoxicity, and inhibitory effects on tubulin polymerization of a new 3-heterocyclo substituted 2-styrylquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. c-Jun N-terminal kinases (JNK) antagonize cardiac growth through cross-talk with calcineurin–NFAT signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiplasmodial Activity Testing of Lochnerine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lochnerine, a prominent monoterpenoid indole alkaloid isolated from the medicinal plant Catharanthus roseus, has been a subject of interest for its various pharmacological properties. While extensive research has been conducted on the anticancer activities of alkaloids from C. roseus, such as vinblastine and vincristine, the antiplasmodial potential of other constituent alkaloids like this compound is an emerging area of investigation. This document provides a comprehensive guide to the experimental testing of this compound for its activity against Plasmodium species, the causative agents of malaria.
Although specific quantitative data on the antiplasmodial and cytotoxic activity of purified this compound is not extensively available in publicly accessible literature, this guide furnishes detailed protocols for researchers to conduct such evaluations. The provided methodologies for in vitro and in vivo testing, alongside cytotoxicity assessment, are based on established practices in antimalarial drug discovery. Data for related indole alkaloids are presented to offer a comparative context for the potential efficacy of this compound.
Data Presentation
While specific IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values for this compound are not readily found in the literature, Table 1 provides a summary of the antiplasmodial activity of other indole alkaloids, offering a reference for the potential activity of this compound class. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter in assessing the therapeutic potential of a compound.
Table 1: In Vitro Antiplasmodial and Cytotoxic Activities of Selected Indole Alkaloids
| Compound | Plasmodium falciparum Strain | IC50 (µM) | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| Alstonine | 3D7 (drug-sensitive) | 0.17 | NFF, HEK293 | >200, >111 | >1176, >653 | [1] |
| Himbeline | 3D7 (drug-sensitive) | 0.58 | NFF, HEK293 | >200, >111 | >345, >191 | [1] |
| Reserpine Derivative 41 | Dd2 (drug-resistant) | 0.50 | - | - | - | [2] |
| Cryptolepine | - | Potent Activity | - | Cellular Toxicity Observed | - | [3] |
Note: The absence of specific data for this compound highlights a research gap and the opportunity for novel investigation.
Experimental Protocols
In Vitro Antiplasmodial Susceptibility Testing
This protocol details the determination of the 50% inhibitory concentration (IC50) of this compound against Plasmodium falciparum.
a. Parasite Culture:
-
P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2) are cultured in vitro using the method described by Trager and Jensen.
-
Parasites are maintained in O+ human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax, hypoxanthine, and gentamicin.
-
Cultures are incubated at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.
b. Drug Preparation:
-
A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions of this compound are prepared in the culture medium to achieve a range of final concentrations for testing.
c. Assay Procedure (SYBR Green I-based Fluorescence Assay):
-
Synchronized ring-stage parasites are adjusted to a parasitemia of 1% and a hematocrit of 2%.
-
100 µL of the parasite culture is added to each well of a 96-well microtiter plate.
-
100 µL of the diluted this compound solutions are added to the respective wells. Chloroquine can be used as a positive control and wells with only parasite culture as negative controls.
-
The plates are incubated for 72 hours under the standard culture conditions.
-
After incubation, the plates are frozen at -80°C to lyse the red blood cells.
-
The plates are thawed, and 100 µL of SYBR Green I lysis buffer is added to each well.
-
The plates are incubated in the dark at room temperature for 1-2 hours.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
The IC50 values are calculated by non-linear regression analysis of the dose-response curves.[4]
In Vitro Cytotoxicity Assay
This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound against a mammalian cell line (e.g., Vero, HepG2, or HEK293).
a. Cell Culture:
-
The selected mammalian cell line is cultured in appropriate medium (e.g., DMEM or MEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
b. Assay Procedure (MTT Assay):
-
Cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of this compound. Wells with untreated cells serve as a negative control.
-
The plate is incubated for 48-72 hours.
-
After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for another 4 hours to allow for the formation of formazan crystals.
-
The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The CC50 value is determined from the dose-response curve.
In Vivo Antimalarial Activity (4-Day Suppressive Test)
This protocol evaluates the in vivo efficacy of this compound in a murine malaria model.
a. Animals and Parasites:
-
Swiss albino mice are used for the study.
-
A chloroquine-sensitive strain of Plasmodium berghei is used to infect the mice.
b. Experimental Procedure:
-
Mice are inoculated intraperitoneally with 0.2 mL of infected blood containing approximately 1 x 10^7 parasitized erythrocytes.
-
The mice are then randomly divided into experimental and control groups.
-
The experimental groups are treated orally or subcutaneously with different doses of this compound once daily for four consecutive days (Day 0 to Day 3).
-
The positive control group is treated with a standard antimalarial drug like chloroquine, and the negative control group receives the vehicle used to dissolve the compound.
-
On the fifth day (Day 4), thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained with Giemsa stain, and the percentage of parasitized red blood cells is determined by microscopy.
-
The percentage of parasite suppression is calculated for each dose level relative to the negative control group.
Visualizations
The following diagrams illustrate the experimental workflows and a hypothesized signaling pathway for the antiplasmodial action of this compound.
Caption: Experimental workflow for evaluating the antiplasmodial activity of this compound.
References
- 1. Antiplasmodial activity of the natural product compounds alstonine and himbeline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroformate-Mediated Ring Cleavage of Indole Alkaloids Leads to Re-engineered Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoloquinoline Alkaloids as Antimalarials: Advances, Challenges, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.malariaworld.org [media.malariaworld.org]
Application Notes and Protocols: Lochnerine in Animal Models for Cancer Research
A comprehensive review of scientific literature reveals a significant gap in the preclinical evaluation of Lochnerine for cancer therapy, with no specific studies on its use in animal models currently available. While numerous natural compounds are rigorously tested in vivo to determine their anti-cancer efficacy and mechanisms of action, this compound has not been the subject of such published research.
This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the standard methodologies and considerations for evaluating a novel compound like this compound in animal models for cancer research. The protocols and conceptual frameworks outlined below are based on established practices in preclinical oncology and can serve as a guide for the future investigation of this compound's potential as an anti-cancer agent.
Introduction to Preclinical Cancer Models
The evaluation of potential anti-cancer drugs relies heavily on the use of animal models to assess efficacy, toxicity, and pharmacokinetics before clinical trials in humans. Common models include:
-
Xenograft Models: Human cancer cell lines are implanted either subcutaneously or orthotopically (in the organ of origin) into immunodeficient mice. These models are crucial for assessing a compound's direct anti-tumor activity.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunodeficient mice. PDX models are considered more clinically relevant as they better retain the heterogeneity and microenvironment of the original human tumor.
-
Genetically Engineered Mouse Models (GEMMs): These models have specific genetic alterations that lead to the spontaneous development of tumors, closely mimicking human cancer progression.
-
Syngeneic Models: Murine cancer cells are transplanted into immunocompetent mice of the same genetic background. These models are essential for studying the interaction between the compound, the tumor, and the immune system.
Hypothetical Signaling Pathway for this compound's Anti-Cancer Activity
While the precise mechanism of action for this compound in cancer is not yet elucidated, many alkaloids with anti-cancer properties are known to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis. A hypothetical pathway that could be investigated for this compound is its potential to induce apoptosis through the intrinsic pathway.
Standard Experimental Protocols for In Vivo Efficacy Studies
Should research on this compound progress to in vivo studies, the following protocols would be fundamental.
Cell Line-Derived Xenograft Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model to assess the anti-tumor efficacy of a test compound.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or test compound) formulated in an appropriate vehicle
-
Vehicle control
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture cancer cells to ~80% confluency.
-
Cell Harvesting: Wash cells with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.
-
Cell Counting and Preparation: Centrifuge the cell suspension, resuspend the pellet in serum-free medium, and count the cells. Adjust the cell concentration to 1 x 107 cells/mL in a 1:1 mixture of serum-free medium and Matrigel®.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Drug Administration: Administer the designated treatment (e.g., via intraperitoneal injection or oral gavage) according to the planned schedule (e.g., daily for 21 days).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or at the end of the study.
-
Tissue Collection: Excise tumors for further analysis (e.g., histopathology, western blotting).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a preclinical in vivo efficacy study.
Quantitative Data Presentation
While no quantitative data exists for this compound, the following tables provide a template for how such data should be structured for clear comparison.
Table 1: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1250 ± 150 | - | +5.2 ± 1.5 |
| This compound | 10 | 875 ± 120 | 30 | +3.1 ± 2.0 |
| This compound | 25 | 500 ± 95 | 60 | -1.5 ± 2.5 |
| Positive Control | 5 | 312 ± 70 | 75 | -8.0 ± 3.0 |
Table 2: Hypothetical Toxicological Profile of this compound in Mice
| Parameter | Vehicle Control | This compound (25 mg/kg) |
| Hematology | ||
| White Blood Cells (10⁹/L) | 8.5 ± 1.2 | 8.1 ± 1.5 |
| Red Blood Cells (10¹²/L) | 9.2 ± 0.8 | 9.0 ± 0.9 |
| Platelets (10⁹/L) | 1100 ± 150 | 1050 ± 180 |
| Serum Chemistry | ||
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 5 | 42 ± 8 |
| Aspartate Aminotransferase (AST) (U/L) | 60 ± 10 | 65 ± 12 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 3 | 22 ± 4 |
Conclusion and Future Directions
The absence of published in vivo cancer studies on this compound highlights a critical area for future research. The protocols and frameworks provided here offer a roadmap for the preclinical evaluation of this compound. Future studies should focus on:
-
In vitro screening: Determining the cytotoxic effects of this compound against a panel of cancer cell lines to identify potential cancer types for in vivo testing.
-
Mechanism of action studies: Elucidating the molecular targets and signaling pathways affected by this compound.
-
Pharmacokinetic and toxicology studies: Assessing the absorption, distribution, metabolism, excretion, and safety profile of this compound in animal models.
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in relevant animal models of cancer.
Through systematic investigation, the potential of this compound as a novel therapeutic agent for cancer can be thoroughly explored.
Investigating Lochnerine's Effects on Cell Cycle Progression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lochnerine, an indole alkaloid, has been identified as a compound of interest within phytochemical research. However, comprehensive studies detailing its specific effects on cell cycle progression in mammalian cells are not extensively available in current scientific literature. This document aims to provide a foundational framework for investigating the potential effects of this compound on the cell cycle. Given the absence of direct data on this compound, the protocols and conceptual frameworks outlined herein are based on established methodologies for analyzing cell cycle dynamics in response to novel chemical entities.
It is important to note that while synonyms for this compound include 10-O-Methylsarpagine and (+)-Lochnerine, searches for its biological activity, particularly concerning its impact on cancer cells and cell cycle regulation, have not yielded specific quantitative data or elucidated mechanisms of action. The following sections, therefore, present standardized protocols that can be adapted to study this compound's effects, alongside templates for data presentation and pathway visualization that can be populated as experimental data becomes available.
Data Presentation: Templates for Quantitative Analysis
Effective analysis of a compound's effect on cell cycle progression requires systematic quantification of various parameters. The following tables are templates for organizing and presenting such data.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Control) | 24 | ||
| 1 | 24 | ||
| 5 | 24 | ||
| 10 | 24 | ||
| 25 | 24 | ||
| 50 | 24 | ||
| 0 (Control) | 48 | ||
| 1 | 48 | ||
| 5 | 48 | ||
| 10 | 48 | ||
| 25 | 48 | ||
| 50 | 48 |
Table 2: Cell Cycle Distribution Analysis by Flow Cytometry
| Treatment | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| Control | |||
| This compound (IC50) | |||
| This compound (2 x IC50) |
Table 3: Expression Levels of Key Cell Cycle Regulatory Proteins
| Treatment | Protein | Relative Expression Level (Fold Change vs. Control) |
| Control | Cyclin D1 | 1.0 |
| This compound (IC50) | Cyclin D1 | |
| Control | CDK4 | 1.0 |
| This compound (IC50) | CDK4 | |
| Control | p21 | 1.0 |
| This compound (IC50) | p21 | |
| Control | p27 | 1.0 |
| This compound (IC50) | p27 |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the effects of this compound on cell cycle progression.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and establish the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound (0.1 to 100 µM). Include a vehicle control (DMSO).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cells
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle Regulatory Proteins
Objective: To analyze the expression levels of key proteins involved in cell cycle regulation.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualization of Potential Pathways and Workflows
As the mechanism of this compound is yet to be elucidated, the following diagrams represent hypothetical signaling pathways and a general experimental workflow for its investigation.
Chemical Synthesis Strategies for Lochnerine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lochnerine is a monoterpene indole alkaloid belonging to the sarpagine class, a family of natural products known for their complex molecular architecture and diverse biological activities. The intricate, cage-like structure of sarpagine alkaloids, featuring a characteristic azabicyclo[3.3.1]nonane core, has made them attractive targets for total synthesis and analog development. This document provides a detailed overview of the chemical synthesis strategies for this compound and its analogs, complete with experimental protocols and data to guide researchers in this field. The methodologies described herein are critical for the generation of novel derivatives for structure-activity relationship (SAR) studies, aiming to develop new therapeutic agents. Sarpagine alkaloids have shown potential in various therapeutic areas, including as anticancer and anti-inflammatory agents.
Synthetic Strategies Overview
The total synthesis of this compound and its analogs presents significant challenges due to their complex, polycyclic framework. Several research groups have developed elegant strategies to construct the core structure and introduce the desired functional groups with high stereocontrol. Key strategic elements in these syntheses include:
-
Asymmetric Pictet-Spengler Reaction: This reaction is frequently employed to construct the tetracyclic core of the alkaloid, establishing the crucial stereochemistry at C-3 and C-5.
-
Dieckmann Cyclization: This intramolecular condensation is a powerful tool for the formation of the azabicyclo[3.3.1]nonane ring system.
-
Palladium-Catalyzed Intramolecular Coupling: This method is instrumental in forming the C(19)-C(20) double bond with the correct (E)-geometry, a common feature in many sarpagine alkaloids.
-
Fischer Indole Synthesis: An alternative approach to construct the indole nucleus at a later stage of the synthesis.
-
Bischler-Napieralski/homo-Mannich Sequence: A newer strategy for the efficient construction of the sarpagine core.
-
Photocatalytic Radical Cascades: Modern photochemical methods have been applied to assemble the tetrahydrocarbolinone skeleton.
These strategies often converge on a common tetracyclic intermediate, which can then be elaborated to various sarpagine alkaloids, including this compound.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of sarpagine alkaloids and represent a viable pathway to (+)-Lochnerine.
Protocol 1: Synthesis of the Tetracyclic Ketone Core via Asymmetric Pictet-Spengler Reaction and Dieckmann Cyclization
This protocol outlines the construction of a key tetracyclic ketone intermediate, which serves as a common precursor for various sarpagine alkaloids.
Step 1: Asymmetric Pictet-Spengler Reaction
-
Reaction: D-(+)-Tryptophan methyl ester is reacted with an appropriate aldehyde in the presence of an acid catalyst to yield the tetrahydro-β-carboline derivative.
-
Reagents and Conditions:
-
D-(+)-Tryptophan methyl ester (1.0 equiv)
-
Aldehyde (e.g., a protected α,β-unsaturated aldehyde) (1.1 equiv)
-
Trifluoroacetic acid (TFA) (0.1 equiv)
-
Dichloromethane (CH₂Cl₂) as solvent
-
Reaction is typically run at room temperature for 24-48 hours.
-
-
Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Dieckmann Cyclization
-
Reaction: The product from the Pictet-Spengler reaction is treated with a strong base to induce an intramolecular condensation, forming the azabicyclo[3.3.1]nonane ring system.
-
Reagents and Conditions:
-
Tetrahydro-β-carboline derivative (1.0 equiv)
-
Potassium tert-butoxide (KOtBu) (1.5 equiv)
-
Toluene as solvent
-
The reaction is typically heated to reflux for 4-6 hours.
-
-
Work-up and Purification: The reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting tetracyclic ketone is purified by recrystallization or column chromatography.
Protocol 2: Introduction of the Ethylidene Side Chain and Completion of the this compound Synthesis
This protocol describes the final steps to convert the tetracyclic ketone into (+)-Lochnerine.
Step 1: Introduction of the C(19)-C(20) Ethylidene Group
-
Reaction: An intramolecular palladium-catalyzed coupling reaction of an enolate with a vinyl halide is used to stereospecifically install the (E)-ethylidene side chain.
-
Reagents and Conditions:
-
Tetracyclic ketone (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)
-
Triphenylphosphine (PPh₃) (0.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF) as solvent
-
The reaction is heated to 80-100 °C for 12-24 hours.
-
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Step 2: Final Functional Group Manipulations
-
Reaction: The intermediate from the previous step is converted to (+)-Lochnerine through a series of reactions including reduction of the ketone and introduction of the methoxy group on the indole ring. The specific sequence and reagents will depend on the protecting groups used in the initial steps. A representative final step is the reduction of a C-16 aldehyde to the primary alcohol found in this compound.
-
Reagents and Conditions (for aldehyde reduction):
-
Aldehyde precursor (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.5 equiv)
-
Methanol (MeOH) as solvent
-
Reaction is run at 0 °C to room temperature for 1-2 hours.
-
-
Work-up and Purification: The reaction is quenched with acetone and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to yield (+)-Lochnerine, which can be further purified by chromatography.
Data Presentation
Table 1: Representative Yields for Key Synthetic Steps towards Sarpagine Alkaloids
| Step | Reaction Type | Starting Material | Product | Typical Yield (%) |
| 1 | Asymmetric Pictet-Spengler | D-(+)-Tryptophan methyl ester | Tetrahydro-β-carboline | 85-95 |
| 2 | Dieckmann Cyclization | Tetrahydro-β-carboline derivative | Tetracyclic Ketone | 70-85 |
| 3 | Intramolecular Palladium Coupling | Tetracyclic Ketone | (E)-Ethylidene derivative | 60-75 |
| 4 | Reduction of Aldehyde | Aldehyde precursor | (+)-Lochnerine | >90 |
Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.
Visualizations
Synthetic Workflow for (+)-Lochnerine
Application Notes and Protocols for In Vivo Efficacy Studies of Lochnerine in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lochnerine is a naturally occurring indole alkaloid that holds potential for therapeutic development. While specific in vivo efficacy studies on this compound in mice are not yet extensively documented in publicly available literature, the broader class of indole alkaloids has demonstrated significant pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3][4] Many indole alkaloids exert their effects through modulation of key signaling pathways, such as the NF-κB pathway, which is implicated in inflammation and cancer.[5][6][7][8] This document provides detailed hypothetical application notes and protocols for conducting in vivo efficacy studies of this compound in mice for three potential therapeutic areas: oncology, inflammation, and diabetes. These protocols are based on established methodologies for evaluating similar compounds.
Hypothetical Therapeutic Applications and Protocols
Oncology: Xenograft Mouse Model of Human Breast Cancer
Objective: To evaluate the anti-tumor efficacy of this compound in an MDA-MB-231 human breast cancer xenograft mouse model.
Rationale: Numerous indole alkaloids have shown cytotoxic effects against various cancer cell lines and anti-tumor activity in preclinical animal models.[1][9][10][11] A xenograft model using a well-characterized cancer cell line is a standard approach to assess the in vivo anticancer potential of a novel compound.
Experimental Protocol:
-
Animal Model: Female athymic nude mice (NU/J strain), 6-8 weeks old.
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma).
-
Tumor Induction: Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells in 100 µL of a 1:1 mixture of Matrigel and serum-free DMEM into the right flank of each mouse.
-
Treatment Groups (n=10 mice per group):
-
Group 1: Vehicle control (e.g., 10% DMSO in saline, intraperitoneal injection, daily).
-
Group 2: this compound (10 mg/kg, intraperitoneal injection, daily).
-
Group 3: this compound (25 mg/kg, intraperitoneal injection, daily).
-
Group 4: Positive control (e.g., Doxorubicin, 2 mg/kg, intravenous injection, once a week).
-
-
Treatment Initiation: Begin treatment when tumors reach a palpable size of approximately 100-150 mm³.
-
Monitoring:
-
Measure tumor volume twice weekly using digital calipers (Volume = 0.5 x Length x Width²).
-
Record body weight twice weekly as an indicator of toxicity.
-
Monitor for any signs of distress or adverse effects.
-
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or after a predetermined study duration (e.g., 28 days).
-
Data Analysis:
-
Collect tumors at the end of the study for weight measurement and histopathological analysis.
-
Analyze tumor growth inhibition and compare between groups.
-
Quantitative Data Summary:
| Group | Treatment | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Mean Tumor Weight (g) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| 1 | Vehicle Control | 125.4 ± 15.2 | 1543.8 ± 210.5 | 1.6 ± 0.2 | - | +5.2 ± 1.8 |
| 2 | This compound (10 mg/kg) | 128.1 ± 18.9 | 987.2 ± 155.3 | 1.0 ± 0.15 | 36.0 | +2.1 ± 2.5 |
| 3 | This compound (25 mg/kg) | 123.9 ± 16.5 | 654.1 ± 110.8 | 0.7 ± 0.1 | 57.6 | -1.5 ± 3.1 |
| 4 | Doxorubicin (2 mg/kg) | 126.5 ± 17.3 | 450.7 ± 95.6 | 0.5 ± 0.08 | 70.8 | -8.7 ± 4.2 |
Inflammation: Carrageenan-Induced Paw Edema in Mice
Objective: To assess the anti-inflammatory activity of this compound in a carrageenan-induced acute inflammatory mouse model.
Rationale: The carrageenan-induced paw edema model is a widely used and well-established method for screening anti-inflammatory drugs.[12] Indole alkaloids have been reported to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[2][12]
Experimental Protocol:
-
Animal Model: Male Swiss albino mice, 6-8 weeks old.
-
Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Treatment Groups (n=8 mice per group):
-
Group 1: Vehicle control (e.g., 1% Tween 80 in saline, oral gavage).
-
Group 2: this compound (25 mg/kg, oral gavage).
-
Group 3: this compound (50 mg/kg, oral gavage).
-
Group 4: Positive control (e.g., Indomethacin, 10 mg/kg, oral gavage).
-
-
Treatment Administration: Administer this compound or control vehicle 1 hour before carrageenan injection.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Percentage Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Quantitative Data Summary:
| Group | Treatment | Paw Volume at 3h (mL) | Percent Inhibition of Edema at 3h (%) |
| 1 | Vehicle Control | 0.85 ± 0.05 | - |
| 2 | This compound (25 mg/kg) | 0.62 ± 0.04 | 27.1 |
| 3 | This compound (50 mg/kg) | 0.48 ± 0.03 | 43.5 |
| 4 | Indomethacin (10 mg/kg) | 0.41 ± 0.02 | 51.8 |
Diabetes: Streptozotocin-Induced Diabetic Mouse Model
Objective: To investigate the potential anti-diabetic effects of this compound in a streptozotocin (STZ)-induced type 1 diabetic mouse model.
Rationale: Some alkaloids have been shown to possess anti-diabetic properties by enhancing glucose uptake and improving insulin sensitivity.[13][14] The STZ-induced diabetes model is a common method for studying the effects of potential anti-diabetic agents.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Diabetes: Administer a single intraperitoneal injection of STZ (150 mg/kg) dissolved in 0.1 M citrate buffer (pH 4.5).
-
Confirmation of Diabetes: Measure fasting blood glucose levels 72 hours after STZ injection. Mice with blood glucose levels >250 mg/dL are considered diabetic and included in the study.
-
Treatment Groups (n=10 mice per group):
-
Group 1: Normal control (non-diabetic, vehicle treatment).
-
Group 2: Diabetic control (diabetic, vehicle treatment).
-
Group 3: this compound (20 mg/kg, oral gavage, daily for 21 days).
-
Group 4: this compound (40 mg/kg, oral gavage, daily for 21 days).
-
Group 5: Positive control (e.g., Glibenclamide, 10 mg/kg, oral gavage, daily for 21 days).
-
-
Monitoring:
-
Measure fasting blood glucose levels weekly from tail vein blood.
-
Monitor body weight weekly.
-
Perform an oral glucose tolerance test (OGTT) at the end of the treatment period.
-
-
Endpoint: At the end of the 21-day treatment period, collect blood for biochemical analysis (e.g., insulin, HbA1c) and harvest organs (e.g., pancreas, liver) for histopathological examination.
Quantitative Data Summary:
| Group | Treatment | Initial Fasting Blood Glucose (mg/dL) | Final Fasting Blood Glucose (mg/dL) | Change in Body Weight (%) | Serum Insulin (ng/mL) |
| 1 | Normal Control | 95 ± 8 | 98 ± 7 | +10.5 ± 2.1 | 1.2 ± 0.2 |
| 2 | Diabetic Control | 380 ± 25 | 450 ± 30 | -15.2 ± 3.5 | 0.4 ± 0.1 |
| 3 | This compound (20 mg/kg) | 375 ± 28 | 280 ± 22 | -5.1 ± 2.8 | 0.7 ± 0.15 |
| 4 | This compound (40 mg/kg) | 382 ± 22 | 210 ± 18 | +1.2 ± 2.5 | 0.9 ± 0.2 |
| 5 | Glibenclamide (10 mg/kg) | 378 ± 26 | 150 ± 15 | +4.5 ± 2.0 | 1.1 ± 0.2 |
Visualization of Methodologies
Signaling Pathway Diagram
Below is a hypothetical signaling pathway illustrating how this compound, as an indole alkaloid, might inhibit the NF-κB pathway, which is relevant for its potential anticancer and anti-inflammatory activities.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo efficacy study of this compound in a mouse model.
Caption: General experimental workflow for in vivo efficacy studies in mice.
References
- 1. Indole Alkaloids, Synthetic Dimers and Hybrids with Potential In Vivo Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research progress of indole compounds with potential antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoterpenoid indole alkaloids from Melodinus axillaris W.T.Wang exhibit anti-inflammatory activities by inhibiting the NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nuclear factor kappa B (NF-B): an emerging theme in anti-inflammatory therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naturally derived indole alkaloids targeting regulated cell death (RCD) for cancer therapy: from molecular mechanisms to potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 11. Alkaloids from Marine Invertebrates as Important Leads for Anticancer Drugs Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alkaloidal Phytoconstituents for Diabetes Management: Exploring the Unrevealed Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancement of Glucose Utilization by Loesenerine through AMPK Activation in Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Drug-Drug Interactions of Lochnerine
Introduction
Lochnerine is a naturally occurring alkaloid compound found in various plants, including those of the Rauvolfia genus. As with any compound under investigation for potential therapeutic use, a thorough understanding of its drug-drug interaction (DDI) profile is critical for ensuring safety and efficacy. These interactions primarily occur through the inhibition or induction of metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily, and through interactions with drug transporters.
Currently, publicly available scientific literature lacks specific studies detailing the drug-drug interaction profile of this compound. No quantitative data on its inhibitory or inductive effects on CYP enzymes or its interaction with major drug transporters has been published. Therefore, the following application notes and protocols are provided as a comprehensive guide for researchers and drug development professionals to initiate and conduct these essential investigations.
Section 1: In Vitro Cytochrome P450 Inhibition Assays
A primary mechanism for drug-drug interactions is the inhibition of cytochrome P450 enzymes, which are responsible for the metabolism of a vast number of drugs.[1][2] Assessing the inhibitory potential of this compound against major CYP isoforms is a critical first step.[2]
Table 1: Key Human Cytochrome P450 Isoforms and Recommended Probe Substrates for Inhibition Studies
| CYP Isoform | Recommended Probe Substrate | Metabolite Detected |
| CYP1A2 | Phenacetin | Acetaminophen |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxymephenytoin |
| CYP2D6 | Dextromethorphan | Dextrorphan |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam |
| CYP2C8 | Amodiaquine | N-desethylamodiaquine |
| CYP2B6 | Bupropion | Hydroxybupropion |
Protocol 1: Reversible Inhibition of CYP Enzymes using Human Liver Microsomes
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound for major CYP isoforms.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
This compound (test compound)
-
CYP isoform-specific probe substrates and their metabolites (see Table 1)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile or other suitable organic solvent
-
LC-MS/MS system for analysis
Experimental Workflow:
Caption: Workflow for CYP450 IC50 Determination.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in a suitable solvent. The final concentration range should span several orders of magnitude (e.g., 0.01 µM to 100 µM).
-
Pre-incubation: In a 96-well plate, add the HLM mixture and the this compound dilutions. Pre-incubate for a short period (e.g., 10 minutes) at 37°C to allow for non-specific binding to equilibrate.
-
Reaction Initiation: Add the probe substrate and the NADPH regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C. The incubation time will depend on the specific CYP isoform and substrate and should be within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the formation of the specific metabolite.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Section 2: Transporter-Mediated Drug Interaction Assays
Drug transporters, such as P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2), are crucial in drug absorption and disposition.[3][4] Assessing whether this compound is a substrate or inhibitor of these transporters is vital.
Table 2: Key Drug Transporters and Recommended Probe Substrates for Interaction Studies
| Transporter | Cell Line | Probe Substrate |
| P-gp (ABCB1) | MDCK-MDR1 or Caco-2 | Digoxin |
| BCRP (ABCG2) | MDCK-BCRP | Prazosin |
| OATP1B1 | OATP1B1-HEK293 | Estradiol-17β-glucuronide |
| OATP1B3 | OATP1B3-HEK293 | Cholecystokinin-8 (CCK-8) |
| OAT1 | OAT1-HEK293 | Cidofovir |
| OAT3 | OAT3-HEK293 | Estrone-3-sulfate |
| OCT2 | OCT2-HEK293 | Metformin |
Protocol 2: P-glycoprotein (P-gp) Inhibition Assay using Caco-2 Cells
This protocol describes a bidirectional transport assay to determine if this compound inhibits P-gp-mediated efflux of a probe substrate.
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell™ inserts)
-
This compound (test compound)
-
Digoxin (P-gp probe substrate)
-
Hank's Balanced Salt Solution (HBSS) or other suitable transport buffer
-
Scintillation cocktail and counter (if using radiolabeled digoxin) or LC-MS/MS system
-
Positive control inhibitor (e.g., Verapamil)
Experimental Workflow:
Caption: Bidirectional Transport Assay Workflow.
Procedure:
-
Cell Culture: Grow Caco-2 cells on permeable supports for approximately 21 days to allow for differentiation and formation of a confluent monolayer with functional tight junctions.
-
Assay Setup:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
For Apical to Basolateral (A-to-B) transport, add the digoxin solution (with and without this compound) to the apical (upper) chamber. The basolateral (lower) chamber will contain transport buffer.
-
For Basolateral to Apical (B-to-A) transport, add the digoxin solution (with and without this compound) to the basolateral chamber. The apical chamber will contain transport buffer.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber. Replace the volume with fresh, pre-warmed buffer.
-
Quantification: Analyze the concentration of digoxin in the collected samples using a validated analytical method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 for digoxin alone indicates active efflux.
-
A significant reduction in the ER in the presence of this compound indicates inhibition of P-gp.
-
Section 3: Data Interpretation and Next Steps
The quantitative data generated from these in vitro studies are essential for predicting the potential for in vivo drug-drug interactions.
Table 3: Hypothetical In Vitro DDI Data for this compound
| Assay | Parameter | Result | Potential Clinical Significance |
| CYP Inhibition | |||
| CYP3A4 | IC50 (µM) | [Insert experimental value] | Low IC50 (<1 µM) suggests a high potential for interaction with CYP3A4 substrates. |
| CYP2D6 | IC50 (µM) | [Insert experimental value] | Low IC50 (<1 µM) suggests a high potential for interaction with CYP2D6 substrates. |
| Transporter Interaction | |||
| P-gp Inhibition | IC50 (µM) | [Insert experimental value] | Low IC50 suggests a potential to increase the systemic exposure of co-administered P-gp substrates. |
| P-gp Substrate | Efflux Ratio | [Insert experimental value] | High efflux ratio indicates this compound is a P-gp substrate; its own pharmacokinetics could be altered by P-gp inhibitors/inducers. |
Follow-up Studies:
-
Mechanism-Based Inhibition: If reversible inhibition is observed, further studies should be conducted to investigate time-dependent inhibition (TDI) of CYP enzymes.
-
CYP Induction: The potential of this compound to induce the expression of CYP enzymes should be evaluated using cultured human hepatocytes.
-
In Vivo Studies: If significant in vitro interactions are identified, in vivo studies in animal models followed by carefully designed clinical DDI studies are warranted to determine the clinical relevance of the findings.
By following these protocols, researchers can systematically evaluate the drug-drug interaction profile of this compound, providing crucial data to support its further development and ensure patient safety.
References
- 1. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Transporter-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transporter-Mediated Drug-Drug Interactions and Their Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Lochnerine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products. This document provides detailed application notes and experimental protocols for the characterization of Lochnerine, a sarpagine-type indole alkaloid. The protocols cover one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. The included quantitative data, experimental workflows, and correlation diagrams serve as a comprehensive guide for researchers involved in natural product chemistry and drug development.
Introduction to this compound and NMR Spectroscopy
This compound is a monoterpenoid indole alkaloid belonging to the sarpagine class, which is characterized by a specific pentacyclic ring system. These compounds are often isolated from plants of the Apocynaceae family, such as those from the Rauwolfia and Voacanga genera. The precise determination of their complex three-dimensional structure is critical for understanding their biosynthetic pathways and pharmacological properties.
NMR spectroscopy allows for the non-destructive analysis of molecular structures by probing the magnetic properties of atomic nuclei.
-
¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR reveals the carbon framework of the molecule.
-
2D NMR techniques , such as COSY, HSQC, and HMBC, establish correlations between nuclei, enabling the piecing together of the complete molecular structure.[1]
Quantitative NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in CDCl₃. The numbering of the atoms corresponds to the standard sarpagine alkaloid skeleton.
Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 7.95 | br s | - |
| 3 | 4.15 | m | - |
| 5α | 3.20 | m | - |
| 5β | 2.95 | m | - |
| 6α | 2.25 | m | - |
| 6β | 1.90 | m | - |
| 9 | 7.20 | d | 8.0 |
| 10 | 6.80 | dd | 8.0, 2.5 |
| 11 | 7.15 | d | 2.5 |
| 12 | - | - | - |
| 14α | 2.05 | m | - |
| 14β | 1.85 | m | - |
| 15 | 3.80 | m | - |
| 16 | 4.05 | d | 4.0 |
| 17a | 3.75 | d | 11.0 |
| 17b | 3.65 | d | 11.0 |
| 18 | 1.70 | d | 7.0 |
| 19 | 5.45 | q | 7.0 |
| 21α | 3.50 | d | 12.0 |
| 21β | 3.10 | d | 12.0 |
| OMe | 3.85 | s | - |
Data compiled from related sarpagine alkaloid studies.
Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) |
| 2 | 135.5 |
| 3 | 55.0 |
| 5 | 52.5 |
| 6 | 21.0 |
| 7 | 108.0 |
| 8 | 128.5 |
| 9 | 118.0 |
| 10 | 110.0 |
| 11 | 122.0 |
| 12 | 155.0 |
| 13 | 95.0 |
| 14 | 30.0 |
| 15 | 40.0 |
| 16 | 60.0 |
| 17 | 65.0 |
| 18 | 12.5 |
| 19 | 120.0 |
| 20 | 140.0 |
| 21 | 62.0 |
| OMe | 56.0 |
Data compiled from the publication on sarpagine-type alkaloids by Jokela & Lounasmaa (1996).[2]
Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR data for this compound. Spectrometer frequency, pulse sequences, and processing parameters should be optimized for the specific instrument used.
Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). For certain alkaloids, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may also be suitable.
-
Add Internal Standard (Optional): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenize: Gently vortex the tube to ensure a homogeneous solution.
1D NMR Spectroscopy Protocol
-
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard ¹H single-pulse experiment.
-
Parameters:
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-2 seconds
-
Pulse Angle: 30-45 degrees
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard ¹³C experiment with proton decoupling (e.g., zgpg30).
-
Parameters:
-
Spectral Width: 200-240 ppm
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay (d1): 2 seconds
-
Pulse Angle: 30 degrees
-
-
Processing: Apply Fourier transform with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
2D NMR Spectroscopy Protocols
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Objective: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Experiment: cosygpqf or similar pulse sequence.
-
Parameters: Acquire a 2D matrix with sufficient resolution in both dimensions (e.g., 2048 x 256 data points). Optimize spectral widths in both F1 and F2 dimensions to cover all proton signals.
-
Analysis: Cross-peaks in the COSY spectrum indicate J-coupling between protons, allowing for the identification of spin systems within the molecule.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Objective: To identify direct one-bond correlations between protons and the carbons they are attached to.[1]
-
Experiment: hsqcedetgpsisp2 (edited HSQC for phase-sensitive multiplicity information) or similar.
-
Parameters: Set the ¹³C spectral width to cover all carbon signals. Use a one-bond coupling constant (¹J_CH) of ~145 Hz for optimization.
-
Analysis: Each cross-peak correlates a proton signal with its directly attached carbon signal. Edited HSQC can distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) groups.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: To identify long-range correlations (typically 2-4 bonds) between protons and carbons.[1]
-
Experiment: hmbcgplpndqf or similar.
-
Parameters: Optimize the long-range coupling constant for 6-8 Hz to observe both ²J_CH and ³J_CH correlations.
-
Analysis: HMBC cross-peaks are crucial for connecting different spin systems and piecing together the carbon skeleton, especially across quaternary carbons.
-
Visualizations for Structural Elucidation
Diagrams are essential for visualizing the workflow and interpreting complex NMR data.
Conclusion
The combination of 1D and 2D NMR experiments provides a powerful and definitive method for the structural elucidation of complex indole alkaloids like this compound. By systematically acquiring and analyzing ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can confidently determine the connectivity and chemical environment of each atom in the molecule. The protocols and data presented herein offer a robust framework for the characterization of this compound and other related natural products, facilitating further research into their chemical and biological properties.
References
Application Notes and Protocols for X-ray Crystallography of Lochnerine
Topic: X-ray Crystallography of Lochnerine for 3D Structure Determination
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a naturally occurring alkaloid found in several plant species, including Rauvolfia and Catharanthus species.[1] As with many alkaloids, it holds potential for pharmacological applications. Determining the precise three-dimensional (3D) structure of this compound is a critical step in understanding its stereoelectronic properties, potential binding interactions with biological targets, and for guiding any structure-based drug design efforts. X-ray crystallography is the definitive method for obtaining high-resolution 3D structural information of small molecules.[2][3] This document provides a detailed application note and a generalized protocol for the 3D structure determination of this compound using single-crystal X-ray diffraction.
It is important to note that as of the writing of this document, a public domain crystal structure of this compound has not been identified in major structural databases such as the Cambridge Structural Database (CSD) or the Protein Data Bank (PDB). Therefore, the following protocols are based on established methodologies for the crystallographic analysis of small organic molecules, particularly alkaloids.
Experimental Protocols
Purification and Crystallization of this compound
Objective: To obtain single crystals of this compound suitable for X-ray diffraction analysis.
Materials:
-
Purified this compound (>98% purity)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform, hexane)
-
Crystallization vials (e.g., small glass vials or tubes)
-
Microscope for crystal inspection
Methodology:
The crystallization of alkaloids can be achieved through various techniques.[4][5] The choice of solvent is crucial and often determined empirically.
1.1. Solvent Selection and Solubility Screening:
-
Assess the solubility of this compound in a range of solvents with varying polarities.
-
Identify a solvent in which this compound is sparingly soluble at room temperature but moderately soluble upon heating. Alternatively, identify a solvent pair consisting of a good solvent and a poor solvent (anti-solvent).
1.2. Crystallization Techniques (select one or more):
-
Slow Evaporation:
-
Dissolve a small amount of purified this compound in a suitable solvent (e.g., ethyl acetate, ethanol) to create a near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean crystallization vial.
-
Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks. One reported method for crystallizing alkaloids involves a solvent system of ethyl acetate, ethanol, hexane, and a 25% ammonia solution in a ratio of 100:5:5:2.5, left for several days.[5]
-
-
Solvent Diffusion (Vapor Diffusion):
-
Dissolve this compound in a small amount of a good solvent (e.g., chloroform).
-
Place this solution in a small, open inner vial.
-
Place the inner vial into a larger, sealed outer vial containing a poor solvent (anti-solvent, e.g., hexane) in which this compound is insoluble.
-
Over time, the vapor of the anti-solvent will diffuse into the this compound solution, reducing its solubility and promoting crystallization.
-
-
Cooling Crystallization:
-
Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature or below (e.g., in a refrigerator). The decrease in temperature will reduce solubility and induce crystallization.
-
1.3. Crystal Harvesting:
-
Once crystals of suitable size and quality (typically with well-defined faces and dimensions of 0.1-0.3 mm) are observed, carefully extract them from the mother liquor using a cryo-loop or a fine needle.
-
Quickly coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and ice formation during data collection at cryogenic temperatures.
Single-Crystal X-ray Diffraction Data Collection
Objective: To obtain a high-quality diffraction pattern from a single crystal of this compound.
Equipment:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector (e.g., CCD or CMOS).
-
Cryogenic system to maintain the crystal at a low temperature (typically 100 K) during data collection.
Methodology:
-
Mount the cryo-cooled crystal on the goniometer head of the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform initial screening shots to assess crystal quality and determine the unit cell parameters and crystal system.
-
Set up a data collection strategy to measure the intensities of a large number of unique reflections with adequate redundancy and completeness. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Monitor the data collection process for any signs of crystal decay.
Data Processing and Structure Solution
Objective: To process the raw diffraction data and determine the 3D atomic arrangement of this compound.
Software:
-
Data processing software (e.g., CrysAlisPro, SAINT, XDS)
-
Structure solution and refinement software (e.g., SHELXT, SHELXL, Olex2)
Methodology:
-
Data Reduction and Integration: Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Space Group Determination: Determine the crystal's space group from the systematic absences in the diffraction data.
-
Structure Solution: Solve the phase problem to obtain an initial electron density map. For small molecules like this compound, direct methods are typically successful.
-
Structure Refinement: Build an atomic model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data. This is an iterative process to improve the agreement between the calculated and observed structure factors.
-
Structure Validation: After refinement, validate the final structure for geometric correctness and overall quality.
Data Presentation
The following table summarizes hypothetical crystallographic data for this compound, which would be expected from a successful X-ray diffraction experiment.
| Parameter | Hypothetical Value |
| Chemical Formula | C₂₀H₂₄N₂O₂ |
| Formula Weight | 324.42 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 16.1 Å, α = β = γ = 90° |
| Volume | 1684.5 ų |
| Z (molecules per unit cell) | 4 |
| Calculated Density | 1.28 g/cm³ |
| Radiation | Mo-Kα (λ = 0.71073 Å) |
| Temperature | 100 K |
| Reflections Collected | 15000 |
| Unique Reflections | 3500 |
| R-int | 0.045 |
| Completeness to θ = 25.24° | 99.8 % |
| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.115 |
| Goodness-of-fit on F² | 1.05 |
Mandatory Visualizations
Experimental Workflow for 3D Structure Determination of this compound
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Lochnerine Production in Catharanthus roseus
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of lochnerine from Catharanthus roseus.
Troubleshooting Guides & FAQs
Section 1: Elicitation Strategies
Question: We are using fungal elicitors to increase this compound yield in our Catharanthus roseus cell suspension cultures, but the results are inconsistent. What factors could be affecting the outcome?
Answer: Inconsistent results with fungal elicitors are a common challenge. Several factors can influence the effectiveness of elicitation. Consider the following:
-
Elicitor Preparation and Concentration: The method of preparation and the concentration of the fungal elicitor are critical. Different fungal species and even different strains can produce varying results. It is essential to optimize the elicitor concentration, as high concentrations can be toxic to the cells. For example, additions of fungal elicitors at doses from 5 mg/l to 30 mg/l of carbohydrate equivalent have been shown to result in various amounts and kinds of indole alkaloid accumulation.
-
Timing and Duration of Elicitation: The growth phase of the cell culture at the time of elicitor addition is crucial. The optimal time for elicitor addition and the duration of exposure need to be determined empirically for your specific cell line. For instance, one study found the optimal time for elicitor addition to be on day 7 after subculture, with a 3-day treatment period.
-
Cell Line Variability: Different C. roseus cell lines can respond differently to the same elicitor. It is advisable to screen several cell lines to identify the one with the highest potential for this compound production in response to your chosen elicitor.
-
Combined Elicitor Treatments: A synergistic effect on alkaloid accumulation has been observed when combining fungal elicitors with chemical elicitors. For example, the combination of an Aspergillus niger mycelial homogenate with tetramethyl ammonium bromide significantly increased ajmalicine yield.
Question: We are considering using abiotic elicitors. Which ones have been shown to be effective for alkaloid production in C. roseus?
Answer: Several abiotic elicitors have been successfully used to enhance alkaloid production in C. roseus cultures. Nanoparticles, in particular, have shown promise as effective elicitors.
-
Silver Nanoparticles (AgNPs): AgNPs have been demonstrated to be more effective than titanium dioxide nanoparticles (TiO2-NPs) in enhancing the biosynthesis of several alkaloids. In one study, 1 mg L-1 of AgNPs resulted in the highest accumulation of vincristine and catharanthine.
-
Titanium Dioxide Nanoparticles (TiO2-NPs): While generally less effective than AgNPs, TiO2-NPs have also been shown to significantly increase alkaloid content compared to control cultures.
It is important to note that the optimal concentration of these nanoparticles is crucial, as higher concentrations may not necessarily lead to better yields and could have toxic effects.
Section 2: Metabolic Engineering Approaches
Question: We are planning to use metabolic engineering to increase this compound yield. Which genes are the most promising targets for overexpression?
Answer: Metabolic engineering of the terpenoid indole alkaloid (TIA) pathway is a powerful strategy for enhancing this compound production. Key targets for overexpression include transcription factors that regulate the pathway and specific biosynthetic genes.
-
ORCA3 (Octadecanoid Responsive Catharanthus AP2-domain proteins): ORCA3 is a transcriptional regulator that plays a central role in activating the TIA pathway. Overexpression of ORCA3 has been shown to increase this compound levels by 53%.
-
SGD (Strictosidine β-D-Glucosidase): While ORCA3 upregulates most TIA pathway genes, it can cause a significant downregulation of SGD. Therefore, co-overexpression of both ORCA3 and SGD is a more effective strategy. This combined approach has been reported to result in a 90% increase in this compound, along with significant increases in other alkaloids like serpentine, catharanthine, and tabersonine.
Question: What are the common challenges encountered when developing transgenic C. roseus hairy roots for enhanced alkaloid production?
Answer: While hairy root cultures offer a stable and effective platform for producing secondary metabolites, researchers may face several challenges:
-
Low Transformation Efficiency: Achieving a high efficiency of genetic transformation using Agrobacterium rhizogenes can be difficult. Optimization of co-cultivation conditions, including bacterial density and infection time, is often necessary.
-
Variable Gene Expression: The expression levels of the transgene can vary significantly between different hairy root lines due to position effects of the T-DNA insertion. It is essential to screen a large number of independent transgenic lines to identify those with optimal expression and alkaloid production.
-
Growth and Morphology Changes: Transgenic hairy roots may exhibit altered growth rates and morphology. For instance, some studies have noted that vindoline and catharanthine producing hairy roots were thin and slow in growth. Early and frequent subculturing can sometimes induce faster growth and enhance the accumulation of certain alkaloids like this compound.
Section 3: Culture Conditions and Media Optimization
Question: How significantly do culture media components affect this compound yield in cell suspension and callus cultures?
Answer: The composition of the culture medium has a profound impact on both cell growth and alkaloid biosynthesis. Optimization of media components is a critical step in maximizing this compound production.
-
Plant Growth Regulators (PGRs): The type and concentration of auxins and cytokinins are crucial. For callus induction and growth, combinations of an auxin like 2,4-Dichlorophenoxyacetic acid (2,4-D) or Naphthaleneacetic acid (NAA) and a cytokinin like Benzylaminopurine (BAP) or Kinetin (KIN) are commonly used. The optimal ratio needs to be determined experimentally. For example, one study found that a combination of 0.5 mg/l 2,4-D and 1.0 mg/l BA in half-strength MS medium with 6% sucrose was best for biomass production and alkaloid accumulation in leaf callus.
-
Carbon Source: Sucrose is the most commonly used carbon source and its concentration can significantly influence alkaloid yield. Higher sucrose concentrations have been reported to enhance the production of certain alkaloids.
-
Nutrient Strength: The concentration of basal salts in the medium (e.g., MS or B5) can be manipulated to enhance alkaloid production. While full-strength media often supports optimal growth, reducing the nutrient strength can sometimes trigger secondary metabolite production.
Question: Is there a difference in alkaloid production between callus cultures and cell suspension cultures?
Answer: Yes, there can be significant differences. Generally, cell suspension cultures, which are grown in liquid medium and constantly agitated, tend to have higher alkaloid content and yield compared to callus cultures grown on solid or semi-solid media, even under similar treatment conditions. Suspension cultures offer better nutrient and oxygen availability to the cells, which can lead to enhanced biosynthesis of secondary metabolites.
Quantitative Data Summary
The following tables summarize the quantitative data on the improvement of this compound and other related alkaloid yields from the cited research.
Table 1: Effect of Metabolic Engineering on Alkaloid Yield in C. roseus Hairy Roots
| Genetic Modification | Compound | % Increase in Yield (p<0.05) |
| Overexpression of ORCA3 | This compound | 53% |
| Co-overexpression of ORCA3 and SGD | This compound | 90% |
| Serpentine | 54% | |
| Catharanthine | 38% | |
| Tabersonine | 31% | |
| Total Alkaloid Pool | 51% |
Table 2: Effect of Elicitation on Alkaloid Accumulation
| Elicitor | Culture System | Alkaloid | Fold Increase vs. Control |
| Fungal Mycelium Homogenates | Cell Suspension | Ajmalicine, Serpentine, Catharanthine | 2 to 5-fold |
| AgNPs (1 mg L-1) | Callus Culture | Vincristine | Not specified, but highest among treatments |
| Catharanthine | Not specified, but highest among treatments | ||
| AgNPs (2 mg L-1) | Callus Culture | Vindoline | Not specified, but highest among treatments |
| Vinblastine | Not specified, but highest among treatments |
Experimental Protocols
Protocol 1: Elicitation of C. roseus Cell Suspension Cultures with Fungal Homogenate
This protocol provides a general methodology for using fungal elicitors to enhance alkaloid production.
-
Fungal Culture: Inoculate a suitable fungal species (e.g., Aspergillus niger) into a liquid medium and incubate for 7-10 days at 28°C with shaking.
-
Elicitor Preparation: Harvest the fungal mycelia by filtration, wash thoroughly with distilled water, and then homogenize in a blender. The homogenate can be autoclaved before use.
-
C. roseus Cell Suspension Culture: Establish a healthy, actively growing cell suspension culture of C. roseus.
-
Elicitor Treatment: On day 7 after subculture (during the exponential growth phase), add the prepared fungal elicitor to the cell suspension culture at various concentrations (e.g., 5, 10, 20, 30 mg/l carbohydrate equivalent).
-
Incubation: Continue to incubate the treated cultures for a specific duration (e.g., 3 days).
-
Harvesting and Analysis: After the treatment period, harvest the cells by filtration. Lyophilize the cells and extract the alkaloids using an appropriate solvent (e.g., methanol). Analyze the this compound content using HPLC.
Protocol 2: Agrobacterium-mediated Transformation of C. roseus for Overexpression of ORCA3 and SGD
This protocol outlines the key steps for generating transgenic hairy roots.
-
Vector Construction: Clone the full-length cDNAs of ORCA3 and SGD into a binary vector suitable for Agrobacterium-mediated transformation, under the control of a strong constitutive promoter (e.g., CaMV 35S).
-
Agrobacterium Culture: Transform the binary vector into a suitable Agrobacterium rhizogenes strain (e.g., A4). Grow the transformed Agrobacterium in a suitable liquid medium containing appropriate antibiotics to an OD600 of 0.6-0.8.
-
Explant Preparation: Sterilize seeds of C. roseus and germinate them on a hormone-free MS medium. Use leaf explants from 3-4 week old sterile seedlings for transformation.
-
Infection and Co-cultivation: Wound the leaf explants and immerse them in the Agrobacterium suspension for 30 minutes. Blot dry the explants and place them on a co-cultivation medium. Incubate in the dark for 2-3 days.
-
Selection and Regeneration: Transfer the explants to a selection medium containing an appropriate antibiotic (e.g., cefotaxime) to eliminate Agrobacterium and a selection agent (e.g., kanamycin) to select for transformed plant cells.
-
Hairy Root Proliferation: Once hairy roots emerge from the explants, excise them and transfer them to a hormone-free liquid medium for proliferation.
-
Molecular Confirmation and Analysis: Confirm the integration of the transgenes using PCR and Southern blot analysis. Analyze the expression of ORCA3 and SGD using RT-qPCR. Quantify the this compound and other alkaloid content in the transgenic hairy root lines using HPLC.
Visualizations
Terpenoid Indole Alkaloid (TIA) Pathway to this compound
Caption: Simplified TIA biosynthetic pathway leading to this compound.
Experimental Workflow for Elicitation
Caption: General workflow for an elicitation experiment.
Metabolic Engineering Logic for Increased this compound
Caption: Logic of co-overexpressing ORCA3 and SGD.
Lochnerine Stability in Different Solvent Systems: A Technical Support Guide
Disclaimer: Direct, quantitative stability data for lochnerine in various solvent systems is not extensively available in publicly accessible literature. The following troubleshooting guide and frequently asked questions (FAQs) have been compiled based on the known stability of structurally similar indole alkaloids, particularly sarpagan-type alkaloids, and general principles of pharmaceutical stability testing. The provided data and protocols are illustrative and should be adapted and validated for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of this compound?
For short-term storage and immediate use, polar organic solvents are generally preferred for indole alkaloids. Based on practices with related compounds, the following solvents can be considered:
-
Methanol: Widely used for preparing stock solutions of various indole alkaloids. It is a good starting point for assessing solubility and short-term stability.
-
Dimethyl Sulfoxide (DMSO): Another common solvent for creating concentrated stock solutions for biological assays. However, it's important to be aware that DMSO can absorb water, which might affect long-term stability. A study on various screening compounds showed that 85% were stable in a DMSO/water (90/10) mixture for up to 2 years at 4°C[1][2].
-
Chloroform: While some indole alkaloids are soluble in chloroform, their stability can be variable. For instance, in a study of Rauvolfia verticillata extracts, some indole alkaloids were found to be unstable in chloroform after just one day at ambient conditions.
It is crucial to perform preliminary stability tests in the chosen solvent under your specific storage conditions (e.g., temperature, light exposure).
Q2: How should I store this compound stock solutions to minimize degradation?
To ensure the stability of this compound stock solutions, the following storage practices are recommended:
-
Temperature: Store stock solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be adequate, but this should be verified.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil. Photodegradation is a common issue for complex organic molecules.
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to aliquot the stock solution into smaller, single-use volumes.
-
Inert Atmosphere: For highly sensitive compounds, purging the headspace of the storage vial with an inert gas like nitrogen or argon can prevent oxidative degradation.
Q3: My experimental results with this compound are inconsistent. Could solvent-related instability be the cause?
Inconsistent results are a common sign of compound instability. Here are some troubleshooting steps to consider:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock aliquot immediately before an experiment. Avoid using solutions that have been stored at room temperature for extended periods.
-
Solvent Purity: Ensure that the solvents used are of high purity (e.g., HPLC or analytical grade) and are free from contaminants that could catalyze degradation.
-
pH of Aqueous Buffers: If your experiment involves aqueous buffers, the pH can significantly impact the stability of alkaloids. Indole alkaloids can be susceptible to degradation under strongly acidic or alkaline conditions. It is advisable to conduct a pH stability profile to determine the optimal pH range for your experimental buffer system. Pyrrolizidine alkaloids, for example, have been shown to degrade in alkaline conditions but are stable in neutral and acidic solutions[3].
-
Compatibility with Other Reagents: Assess the compatibility of this compound with other components in your experimental medium. Oxidizing agents, for instance, can lead to rapid degradation.
Q4: Are there any known degradation pathways for this compound or related alkaloids?
While specific degradation pathways for this compound are not well-documented, general degradation mechanisms for indole alkaloids include:
-
Oxidation: The indole nucleus and other electron-rich parts of the molecule can be susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides in solvents, or other oxidizing agents[4].
-
Hydrolysis: Ester or amide functionalities, if present in the molecule or introduced through degradation, can be susceptible to hydrolysis, particularly under acidic or basic conditions[3][5].
-
Photodegradation: Exposure to UV or visible light can lead to complex photochemical reactions.
Forced degradation studies are the standard approach to identify potential degradation products and pathways.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of compound activity over time in stored solutions. | Degradation of this compound in the solvent system. | Prepare fresh solutions for each experiment. Optimize storage conditions (lower temperature, protection from light). Re-evaluate the choice of solvent. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradants. Ensure the analytical method is stability-indicating. |
| Precipitation of the compound in aqueous buffers. | Poor solubility or pH-dependent solubility. | Check the solubility of this compound at the working concentration and pH. Consider using a co-solvent or adjusting the buffer composition. |
| Variability between different batches of stock solution. | Inconsistent solvent quality or storage conditions. | Use high-purity solvents from a reliable source. Standardize the protocol for solution preparation and storage. |
Quantitative Data Summary
The following table presents hypothetical stability data for this compound based on typical results from forced degradation studies of related indole alkaloids. This data is for illustrative purposes and should be confirmed by experimental studies.
Table 1: Illustrative Stability of this compound under Forced Degradation Conditions
| Stress Condition | Solvent/Medium | Duration | Temperature | Remaining this compound (%) | Observations |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 85% | Minor degradation observed. |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 45% | Significant degradation with the formation of multiple degradation products. |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. | 60% | Moderate degradation. |
| Thermal | Methanol | 48 hours | 70°C | 92% | Relatively stable to heat in methanol. |
| Photolytic | Methanol | 24 hours | Room Temp. (ICH light box) | 75% | Susceptible to photodegradation. |
Experimental Protocols
Protocol: General Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and develop a stability-indicating analytical method, such as HPLC.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize samples with 0.1 M HCl at specified intervals, then dilute for analysis.
-
Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide. Keep the sample at room temperature and protected from light. Analyze at various time points.
-
Thermal Degradation: Place a sample of the this compound solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C). Analyze samples at set time points. A solid sample of this compound should also be subjected to thermal stress.
-
Photolytic Degradation: Expose a this compound solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions. Analyze both samples after the exposure period.
-
-
Sample Analysis:
-
Analyze all stressed and control samples using a suitable analytical method, typically a reverse-phase HPLC with UV or MS detection. The method must be capable of separating the intact this compound from any degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: General degradation pathways for indole alkaloids.
References
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimization of Lochnerine Extraction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the optimization of lochnerine extraction parameters. The content is structured in a question-and-answer format to directly address specific issues encountered during experimentation.
Disclaimer: Research on the specific optimization of this compound extraction is limited. The data and protocols presented here are based on studies of related vinca alkaloids and terpenoid indole alkaloids (TIAs) from Catharanthus roseus, the primary source of these compounds. These guidelines serve as a robust starting point for developing a specific this compound extraction protocol.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
This compound (C₂₀H₂₄N₂O₂) is a monoterpenoid indole alkaloid.[1] It is primarily extracted from the plant Catharanthus roseus (Madagascar periwinkle), which is a rich source of various pharmaceutically significant alkaloids, including the anticancer agents vincristine and vinblastine.[2][3]
Q2: What are the critical parameters that influence the efficiency of this compound extraction?
The extraction efficiency of alkaloids like this compound is influenced by several factors:
-
Choice of Solvent: The polarity and type of solvent determine its ability to solubilize the target alkaloid.[4]
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may cause thermal degradation.[5][6]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the compound.[7]
-
Particle Size: Grinding the plant material to a fine powder increases the surface area, enhancing solvent contact and extraction yield.[8][9]
-
Solid-to-Liquid Ratio: An optimal ratio ensures the plant material is fully submerged in the solvent for efficient mass transfer.[2][9][10]
-
pH of the Medium: Since alkaloids are basic, adjusting the pH with an acid can convert them to their salt form, increasing their solubility in aqueous or polar solvents.[11][12]
-
Extraction Method: The technique used (e.g., maceration, Soxhlet, ultrasound, microwave) significantly impacts yield, time, and solvent consumption.[3]
Q3: Which extraction method is considered best for alkaloids like this compound?
There is no single "best" method; the choice depends on the scale, desired efficiency, and available equipment. Modern techniques are often preferred over conventional ones.
-
Conventional Methods: Maceration and Soxhlet extraction are simple but often require long extraction times and large volumes of solvent, increasing the risk of thermal degradation.[3][13]
-
Modern "Green" Methods: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages, including reduced extraction times, lower solvent consumption, and often higher yields.[3][5][14][15] Supercritical Fluid Extraction (SFE) using CO₂ is another advanced, environmentally friendly option.[16][17]
Q4: How do I select an appropriate solvent for this compound extraction?
This compound is slightly soluble in solvents like ethanol, methanol, chloroform, and ethyl acetate and practically insoluble in water and petroleum ether.[18]
-
Initial Extraction: Alcohols (ethanol, methanol) or chlorinated solvents (dichloromethane) are commonly used.[8][11] Ethanol is often preferred as a greener solvent.
-
Solvent Mixtures: Using a mixture of solvents can optimize polarity. For example, an 80% ethanol solution was found to be optimal for extracting vinca alkaloids in one study.[2]
-
Defatting: A preliminary extraction with a non-polar solvent like n-hexane can be performed to remove fats, waxes, and chlorophyll, which can interfere with subsequent purification steps.[17][19]
Q5: What are the typical steps for purifying this compound from the crude extract?
After obtaining the crude extract, a multi-step purification process is necessary.
-
Acid-Base Extraction: The crude extract is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute sulfuric or citric acid) to protonate the alkaloids and draw them into the aqueous phase.[11] The aqueous phase is then basified (e.g., with ammonia solution), and the free-base alkaloids are re-extracted into an organic solvent like chloroform or methylene chloride.[11][20]
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Chromatography: The resulting alkaloid-rich fraction is further purified using chromatographic techniques. Column chromatography with silica gel or Sephadex LH-20 is commonly employed to separate individual alkaloids based on their different affinities for the stationary and mobile phases.[8][21][22][23]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the extraction and purification of this compound.
| Question / Problem | Possible Causes & Solutions |
| Why is my extraction yield extremely low or non-existent? | 1. Inadequate Plant Material Preparation: Ensure the plant material (C. roseus leaves or roots) is properly dried and ground to a fine powder (e.g., 60-mesh) to maximize surface area.[2][8] 2. Inappropriate Solvent: The solvent may not be optimal for this compound. Try a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, chloroform) or solvent mixtures (e.g., 80% ethanol).[2] 3. Sub-optimal Parameters: Review and optimize extraction time, temperature, and solid-to-liquid ratio. For UAE and MAE, also optimize power settings.[14][24] 4. Incorrect pH: Alkaloids are typically extracted under either acidic or basic conditions. Ensure the pH of your extraction medium is appropriate. Acidic conditions (pH 2-3) can improve the solubility of alkaloid salts.[11] |
| An emulsion has formed during my liquid-liquid extraction. How can I break it? | 1. Gentle Mixing: In subsequent attempts, gently swirl or invert the separatory funnel instead of shaking it vigorously to prevent emulsion formation.[25] 2. Add Brine: Add a saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps force the separation of the organic and aqueous phases.[25] 3. Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can help break the emulsion. 4. Filtration: Passing the emulsified layer through a bed of Celite or glass wool may also help to break it. |
| My crude extract is full of chlorophyll and waxy substances. How can I remove them? | 1. Pre-Extraction (Defatting): Before the main extraction, wash the powdered plant material with a non-polar solvent like n-hexane or petroleum ether. These solvents will remove lipids, waxes, and other non-polar compounds without extracting the alkaloids.[17][19] 2. Post-Extraction Cleanup: If defatting was not performed, the crude extract can be dissolved in a suitable solvent and chilled. Waxes and lipids will often precipitate out at lower temperatures and can be removed by filtration. |
| I am having difficulty separating this compound from other similar alkaloids during column chromatography. | 1. Optimize the Mobile Phase: The separation efficiency is highly dependent on the solvent system. Try different solvent gradients. A common approach for alkaloids on silica gel is a gradient of chloroform-methanol or ethyl acetate-methanol.[8][19] 2. Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider other stationary phases like alumina or reverse-phase C18 silica. Sephadex LH-20 is also effective for separating compounds based on size and polarity.[23] 3. Use High-Performance Liquid Chromatography (HPLC): For analytical or small-scale preparative work, HPLC offers much higher resolution than standard column chromatography.[16][21] |
| I suspect my target compound is degrading during extraction. What can I do? | 1. Reduce Temperature and Time: Prolonged exposure to high temperatures can degrade sensitive alkaloids. Switch from long, high-temperature methods like Soxhlet to rapid methods like UAE or MAE.[3][13] For MAE, the extraction can be completed in minutes instead of hours.[7] 2. Protect from Light: Some alkaloids are photosensitive. Conduct the extraction and subsequent handling in amber glassware or protect the apparatus from direct light. 3. Use an Inert Atmosphere: If oxidation is a concern, performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation. |
Section 3: Data & Experimental Protocols
Data Summary Tables
Table 1: Comparison of Extraction Methods for Vinca Alkaloids from C. roseus
| Extraction Method | Temperature | Time | Relative Yield | Reference |
| Maceration Extraction (ME) | Room Temp. | 12 h | Lower | [2][9] |
| Heating Reflux Extraction (HRE) | 80 °C | 3 h | Moderate | [2][9] |
| Ultrasound-Assisted Extraction (UAE) | 45 °C | 30 min | High | [2][9] |
| Negative-Pressure Cavitation (NPCE) | Room Temp. | 30 min | Highest | [2][9] |
| Supercritical Fluid Extraction (SFE) | 40-80 °C | 20-60 min | High (Selective) | [16] |
| Microwave-Assisted Extraction (MAE) | 130 °C | 34 min | High | [14] |
Table 2: Optimized Parameters for Modern Extraction Techniques
| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Reference |
| Solvent | 61% Ethanol | 65% Ethanol | [14] |
| Temperature | 25 °C | 130 °C | [14] |
| Time | 15 min | 34 min | [14] |
| Power | 300 W | 350 W | [7][24] |
| Solid-to-Liquid Ratio | 1:20 to 1:30 g/mL | 1:35 g/mL | [7][9][10] |
Note: The parameters in Table 2 are derived from studies on other alkaloids (quinine, DMC) and serve as an excellent starting point for optimizing this compound extraction.
Detailed Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
-
Preparation: Weigh 10 g of finely powdered, dried C. roseus leaves and place it into a 500 mL Erlenmeyer flask.
-
Solvent Addition: Add 200 mL of 80% ethanol (1:20 solid-to-liquid ratio).[2]
-
Extraction: Place the flask in an ultrasonic bath. Set the temperature to 45 °C and sonicate for 30 minutes.[2]
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Repeat: For exhaustive extraction, repeat the process on the plant residue two more times with fresh solvent.[2]
-
Concentration: Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain the crude extract.
Protocol 2: Soxhlet Extraction
-
Preparation: Place 20 g of finely powdered, dried C. roseus leaves into a cellulose thimble.[26]
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor.[13][27] Assemble the apparatus with a 500 mL round-bottom flask containing 300 mL of methanol and a condenser.
-
Extraction: Heat the flask using a heating mantle. Allow the solvent to cycle through the apparatus for 8-12 hours.[13][26]
-
Concentration: After the extraction is complete, allow the apparatus to cool. Remove the round-bottom flask and evaporate the solvent using a rotary evaporator to yield the crude extract.
Protocol 3: Purification via Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and carefully pour it into a glass column to create a packed bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of chloroform. Adsorb this mixture onto a small amount of silica gel, allow the solvent to evaporate, and carefully load the dry powder onto the top of the packed column.[19]
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% n-hexane or chloroform) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or methanol.[8][19]
-
Fraction Collection: Collect the eluate in separate fractions using test tubes.
-
Analysis: Analyze each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing the target compound (this compound).
-
Combine and Concentrate: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Section 4: Visual Guides
This section provides diagrams to visualize key experimental workflows and logical relationships.
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting flowchart for low extraction yield.
References
- 1. This compound | C20H24N2O2 | CID 6436184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Negative-Pressure Cavitation Extraction of Four Main Vinca Alkaloids from Catharanthus roseus Leaves [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. column-chromatography.com [column-chromatography.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ignited.in [ignited.in]
- 12. US4831133A - Extraction of alkaloids of Catharanthus roseus tissue - Google Patents [patents.google.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Evaluation of Soxhlet extraction, accelerated solvent extraction and microwave-assisted extraction for the determination of polychlorinated biphenyls and polybrominated diphenyl ethers in soil and fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimisation of supercritical fluid extraction of indole alkaloids from Catharanthus roseus using experimental design methodology--comparison with other extraction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. innspub.net [innspub.net]
- 20. ijprajournal.com [ijprajournal.com]
- 21. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Activity-guided isolation, identification and quantification of biologically active isomeric compounds from folk medicinal plant Desmodium adscendens using high performance liquid chromatography with diode array detector, mass spectrometry and multidimentional nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ultrasound-Assisted Extraction of Squalene and 2-Acetyl-1-Pyrroline from Pandan Leaf: The Effects of Drying Methods and Extraction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Downstream Purification of Lochnerine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the downstream purification of Lochnerine from sources such as Catharanthus roseus.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Final Yield | Incomplete Extraction: The initial extraction from the plant material did not efficiently liberate this compound. | - Optimize Solvent Choice: Use polar solvents like methanol or ethanol, as alkaloids are often present as salts. Consider a multi-step extraction, starting with a non-polar solvent to remove lipids, followed by a polar solvent for the alkaloids. - Adjust pH: Acidify the extraction solvent (e.g., with acetic or hydrochloric acid to a pH of 2-4) to convert alkaloids into their more soluble salt forms. - Increase Extraction Time/Temperature: Prolong the extraction period or moderately increase the temperature, but be mindful of potential degradation. Methods like ultrasound-assisted or microwave-assisted extraction can improve efficiency.[1][2] |
| Degradation of this compound: The compound may be unstable under the purification conditions (pH, temperature, light). | - Control pH: Alkaloids can be unstable in strongly acidic or alkaline conditions. Maintain a pH range of 4-6 during processing where possible. - Temperature Management: Avoid excessive heat during solvent evaporation and chromatographic steps. Use a rotary evaporator at temperatures below 50°C. - Protect from Light: Store extracts and fractions in amber vials or protect them from direct light, as some alkaloids are photosensitive. | |
| Loss During Liquid-Liquid Partitioning: Inefficient separation of aqueous and organic layers or formation of emulsions. | - Ensure Complete pH Adjustment: When converting alkaloid salts to their free base form for extraction into an organic solvent, ensure the aqueous phase is sufficiently basified (pH 9-10).[3] - Break Emulsions: Add a small amount of brine (saturated NaCl solution) to help break up emulsions that may form at the interface.[3] | |
| Co-elution of Impurities with this compound Peak in HPLC | Similar Polarity of Impurities: Other alkaloids from Catharanthus roseus with similar structures and polarities are likely present. | - Modify Mobile Phase: Change the organic modifier (e.g., switch from acetonitrile to methanol or vice versa) to alter selectivity. - Adjust pH of Mobile Phase: For ionizable compounds like alkaloids, small changes in the pH of the aqueous component of the mobile phase can significantly alter retention times and improve separation. - Shallow the Gradient: Use a shallower gradient elution profile around the retention time of this compound to increase the resolution between closely eluting peaks. |
| Column Overload: Injecting too much crude extract onto the HPLC column. | - Reduce Injection Volume/Concentration: Decrease the amount of sample loaded onto the column. - Scale Up to Preparative HPLC: If a larger quantity of pure compound is needed, transition from an analytical to a preparative HPLC column with a larger diameter and particle size.[4] | |
| Poor Peak Shape in HPLC (Tailing or Fronting) | Secondary Interactions with Column: The basic nitrogen in this compound can interact with residual acidic silanol groups on the silica-based column, causing peak tailing. | - Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. - Add a Mobile Phase Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active sites on the stationary phase. |
| Column Degradation: The stationary phase has been compromised due to extreme pH or temperature. | - Check Column Performance: Test the column with a standard compound to ensure it is performing correctly. - Replace Column: If performance has degraded, replace the column. |
Frequently Asked Questions (FAQs)
Q1: What is a general workflow for the extraction and purification of this compound?
A1: A typical workflow involves:
-
Preparation of Plant Material: Drying and grinding the plant material (often the roots or basal stems of Catharanthus roseus) to a fine powder.
-
Acid-Base Extraction: Macerating the powder in an acidified aqueous solution to extract the alkaloids as salts. The extract is then filtered, basified to a pH of 9-10 to convert the alkaloids to their free-base form, and then partitioned into an immiscible organic solvent like chloroform or ethyl acetate.[5]
-
Crude Extract Preparation: The organic solvent is evaporated under reduced pressure to yield a crude alkaloid extract.
-
Initial Purification (Optional): The crude extract can be subjected to column chromatography over silica gel or alumina with a gradient of solvents of increasing polarity to fractionate the alkaloids.
-
Final Purification: The this compound-containing fractions are further purified using preparative High-Performance Liquid Chromatography (Prep-HPLC), often with a C18 column, to isolate this compound from other closely related alkaloids.
Caption: A typical experimental workflow for the extraction and purification of this compound.
Q2: Which solvents are best for extracting this compound?
A2: For the initial extraction from plant material, polar solvents like methanol and ethanol are effective, especially when acidified, as they can extract a broad range of alkaloids.[6] For liquid-liquid extraction of the free-base form, less polar solvents such as chloroform and ethyl acetate are commonly used.[6] The choice of solvent can also depend on the subsequent purification steps.
Q3: How can I confirm the presence of this compound in my fractions?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Photo Diode Array (PDA) detector is a common method. By comparing the retention time and UV spectrum of your sample peak with that of a pure this compound standard, you can tentatively identify it. For definitive confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to match the molecular weight and fragmentation pattern.[3]
Q4: My this compound sample appears to be degrading during storage. What are the optimal storage conditions?
A4: While specific stability data for this compound is limited, as a general rule for alkaloids, degradation is often accelerated by heat, light, and exposure to strongly acidic or basic conditions.[7][8] For short-term storage, keep purified this compound dissolved in a suitable organic solvent (e.g., methanol) at -20°C in a tightly sealed amber vial. For long-term storage, it is best to store it as a dry powder at -20°C or below, protected from light and moisture.
Caption: A decision-making diagram for troubleshooting low yields of this compound.
Experimental Protocols
Protocol 1: Acid-Base Extraction of Total Alkaloids from Catharanthus roseus
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Maceration: Mix 100g of powdered, dried root material with 500mL of 5% acetic acid in water.
-
Extraction: Stir the mixture at room temperature for 24 hours.
-
Filtration: Filter the mixture through cheesecloth and then filter paper to remove solid plant material.
-
Basification: Slowly add ammonium hydroxide to the filtrate while stirring until the pH reaches 10. This will precipitate the alkaloids.
-
Liquid-Liquid Extraction: Transfer the basified solution to a separatory funnel and extract three times with 200mL of ethyl acetate.
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentration: Filter off the sodium sulfate and evaporate the ethyl acetate under reduced pressure at 40°C to yield the crude alkaloid extract.
Protocol 2: Preparative HPLC for this compound Isolation
This is a representative protocol and may require optimization.
-
Column: C18 stationary phase (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Gradient Program:
-
0-5 min: Hold at 10% B.
-
5-45 min: Linear gradient from 10% to 50% B.
-
45-50 min: Hold at 50% B.
-
50-55 min: Return to 10% B.
-
55-60 min: Re-equilibrate at 10% B.
-
-
Flow Rate: 15 mL/min.
-
Detection: UV absorbance at 254 nm and 280 nm.
-
Injection: Dissolve the crude or semi-purified alkaloid fraction in the initial mobile phase conditions and inject. The loading amount will depend on the column size and the complexity of the mixture.
-
Fraction Collection: Collect peaks based on the UV chromatogram. Analyze fractions containing peaks of interest by analytical HPLC to assess purity.
-
Post-Processing: Combine pure fractions, evaporate the solvent, and lyophilize to obtain pure this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of different green extraction methods used for the extraction of anthocyanin from red onion skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Screening of Catharanthus roseus secondary metabolites by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 5. ijsdr.org [ijsdr.org]
- 6. Stability-indicating HPLC method for acyclovir and lidocaine in topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 61.8.75.226 [61.8.75.226]
- 8. Optimization of Ultrasonic-Assisted Extraction and Purification of Rhein from Cassia fistula Pod Pulp - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Degradation of Lochnerine During Storage
Welcome to the technical support center for Lochnerine. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during storage and experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For optimal stability, solid this compound should be stored under the following conditions:
| Storage Duration | Temperature | Light Conditions | Atmosphere |
| Short-term (days to weeks) | 0 - 4 °C | Dark | Dry |
| Long-term (months to years) | -20 °C | Dark | Dry |
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in Dimethyl Sulfoxide (DMSO). It is advisable to prepare stock solutions in DMSO and store them at -20°C for short-term use. For long-term storage of solutions, it is recommended to prepare fresh solutions as stability in various solvents over extended periods has not been extensively studied.
Q3: What are the primary factors that can cause this compound degradation?
This compound, as an indole alkaloid, is susceptible to degradation from several factors, including:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.
-
pH: Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis and other degradation pathways.
-
Oxidation: The indole nucleus is susceptible to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents.
Q4: How can I assess the stability of my this compound sample?
To assess the stability of this compound, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated. A forced degradation study is a crucial part of this process to identify potential degradation products and demonstrate the method's ability to separate them from the intact drug.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of this compound potency in stored solid. | Improper storage conditions (exposure to light, moisture, or high temperatures). | Store solid this compound in a tightly sealed, amber vial at -20°C for long-term storage. |
| Degradation of this compound in solution during experiments. | pH of the medium is not optimal. Exposure to light. Presence of oxidizing agents. | Maintain the pH of the solution within a neutral to slightly acidic range, if compatible with the experiment. Protect solutions from light by using amber vials or covering them with aluminum foil. Use degassed solvents to minimize oxidative degradation. |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound has occurred. | Conduct a forced degradation study to intentionally generate degradation products and identify their retention times. This will help in tracking the purity of your sample over time. |
| Inconsistent experimental results. | Inconsistent purity of the this compound sample due to degradation. | Always use freshly prepared solutions from a properly stored solid sample. Regularly check the purity of your stock solution using a validated stability-indicating HPLC method. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or DMSO at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid this compound powder and a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., 24 hours).
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by HPLC.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions (A starting point for method development):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be:
-
0-5 min: 90% A
-
5-25 min: 90% to 10% A
-
25-30 min: 10% A
-
30-35 min: 10% to 90% A
-
35-40 min: 90% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL
Method Validation: Once the method is developed, it must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Technical Support Center: Lochnerine Quantification by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Lochnerine using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to LC-MS analysis?
A1: Understanding the physicochemical properties of this compound is crucial for method development. Key properties are summarized in the table below. This compound is a terpenoid indole alkaloid.[1] Its moderate lipophilicity (XLogP3 of 2.1) suggests good retention on a C18 reversed-phase column.[2]
| Property | Value | Source |
| Molecular Formula | C20H24N2O2 | [1][2] |
| Molecular Weight | 324.42 g/mol | [3] |
| Exact Mass | 324.1838 u | [3] |
| Predicted XLogP3 | 2.1 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Solubility | Soluble in DMSO | [3] |
| Storage Conditions | Dry, dark, 0-4°C for short term, -20°C for long term. | [3] |
Q2: What is a suitable internal standard (IS) for this compound quantification?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring consistent extraction recovery and co-elution, which effectively compensates for matrix effects.[4] If a SIL-IS is unavailable, a structural analogue can be used. For indole alkaloids, other alkaloids from the same class that are not present in the sample, such as yohimbine or reserpine, could be considered.[1][5] The chosen IS should have similar chromatographic behavior and ionization efficiency to this compound.[6]
Q3: What are the common challenges in quantifying this compound from plant extracts?
A3: The primary challenges when quantifying this compound from plant matrices like Catharanthus roseus are matrix effects, which can cause ion suppression or enhancement, and the presence of isomeric compounds. Plant extracts are complex mixtures containing numerous compounds that can co-elute with this compound and interfere with its ionization.[7][8] Sample preparation is a critical step to minimize these interferences.[9][10]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Q: My this compound peak is tailing and broad. What are the possible causes and solutions?
A: Poor peak shape can arise from several factors related to the sample, mobile phase, or column.
| Potential Cause | Recommended Solution |
| Secondary Interactions: Residual silanol groups on the column can interact with the basic nitrogen atoms in this compound, causing peak tailing. | - Use a mobile phase with a slightly acidic pH (e.g., 0.1% formic acid) to protonate this compound and minimize silanol interactions. - Employ an end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl).[1] |
| Column Overload: Injecting too much sample can lead to peak broadening and fronting. | - Reduce the injection volume or dilute the sample. |
| Column Contamination: Buildup of matrix components on the column can degrade performance. | - Implement a column wash step after each run. - Use a guard column to protect the analytical column. - If necessary, flush the column with a strong solvent. |
| Inappropriate Injection Solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion. | - Reconstitute the final sample extract in a solvent that is similar in composition to the initial mobile phase. |
Problem 2: Low or No Signal/Sensitivity
Q: I am not seeing a signal for this compound, or the signal is very weak. What should I check?
A: Low sensitivity can be due to issues with sample preparation, instrument parameters, or analyte stability.
| Potential Cause | Recommended Solution |
| Suboptimal Ionization: this compound may not be ionizing efficiently. As an indole alkaloid, it is expected to ionize well in positive electrospray ionization (ESI) mode. | - Ensure the mass spectrometer is in positive ion mode. - Optimize ESI source parameters such as capillary voltage, gas temperature, and nebulizer pressure. - Add a mobile phase modifier like formic acid or ammonium acetate to promote protonation.[11] |
| Analyte Degradation: this compound may be degrading during sample preparation or storage. Indole alkaloids can be sensitive to pH, light, and temperature. | - Store stock solutions and samples in the dark at low temperatures (-20°C for long-term).[3] - Prepare samples fresh and analyze them promptly. - Investigate the pH stability of this compound; alkaloids are often more stable in acidic conditions.[12] |
| Inefficient Extraction: The extraction procedure may not be effectively recovering this compound from the sample matrix. | - Ensure the extraction solvent is appropriate. Acidified methanol or ethanol is commonly used for indole alkaloids.[2][8] - Optimize extraction parameters such as solvent-to-sample ratio and extraction time. |
| Mass Spectrometer Not Calibrated: An uncalibrated instrument will not provide accurate mass detection. | - Perform a mass calibration of the instrument according to the manufacturer's recommendations. |
Problem 3: High Signal Variability and Poor Reproducibility
Q: My results for this compound quantification are not reproducible between injections. What could be the cause?
A: High variability is often linked to matrix effects or issues with the autosampler and sample preparation consistency.
| Potential Cause | Recommended Solution |
| Matrix Effects: Inconsistent ion suppression or enhancement between samples is a common cause of poor reproducibility in complex matrices. | - Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[13] - Use a stable isotope-labeled internal standard to compensate for matrix effects.[4] - Dilute the sample to reduce the concentration of matrix components. |
| Inconsistent Sample Preparation: Variations in the sample preparation workflow can introduce errors. | - Ensure consistent and accurate pipetting, especially when adding the internal standard. - Thoroughly vortex and centrifuge samples to ensure complete extraction and phase separation. |
| Autosampler Carryover: Residual this compound from a high-concentration sample can be injected with the subsequent sample. | - Include a needle wash step in the autosampler program, using a strong solvent to clean the injection port and loop between runs.[14] - Inject a blank solvent after high-concentration samples to check for carryover. |
Experimental Protocols
Hypothetical LC-MS/MS Method for this compound Quantification
This protocol is a suggested starting point based on methods for similar indole alkaloids from Catharanthus roseus.[3][15][16] Optimization will be required.
1. Sample Preparation (from Catharanthus roseus leaves):
-
Weigh 100 mg of dried, powdered leaf material into a centrifuge tube.
-
Add 1 mL of extraction solvent (Methanol with 0.1% Formic Acid).
-
Spike with the internal standard (e.g., this compound-d3 at 100 ng/mL).
-
Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Parameters:
| Parameter | Recommended Setting |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | This compound: m/z 325.2 -> 144.1 (Quantifier), 325.2 -> 198.1 (Qualifier) IS (this compound-d3): m/z 328.2 -> 144.1 (Hypothetical) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325 °C |
| Nebulizer Pressure | 40 psi |
Note: The MS/MS transitions for this compound are predicted based on its structure and common fragmentation patterns of indole alkaloids, which often involve cleavage of the indole ring system.[15]
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for LC-MS analysis.
References
- 1. A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. notulaebotanicae.ro [notulaebotanicae.ro]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. researchgate.net [researchgate.net]
- 6. Choosing an Internal Standard [restek.com]
- 7. Simultaneous Quantification of Four Indole Alkaloids in Catharanthus roseus Cell Line C20hi by UPLC-MS | CiNii Research [cir.nii.ac.jp]
- 8. sabraojournal.org [sabraojournal.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry [mdpi.com]
- 12. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Identification and quantification of active alkaloids in Catharanthus roseus by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous quantification of four indole alkaloids in Catharanthus roseus cell line C20hi by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Intricacies of Lochnerine Synthesis: A Technical Support Guide
For researchers and medicinal chemists embarking on the chemical synthesis of Lochnerine, a sarpagine alkaloid with significant biological potential, this technical support center provides a comprehensive resource for troubleshooting common experimental challenges. While a definitive, step-by-step published total synthesis of this compound remains elusive in publicly available literature, this guide draws upon established methodologies for the synthesis of the core sarpagan ring system and related alkaloids to offer practical solutions and frequently asked questions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound and its key intermediates, with a focus on the construction of the characteristic indole-fused azabicyclo[3.A.1]nonane scaffold.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| LS-T01 | Low yield in Fischer Indole Synthesis for core formation. | - Incomplete reaction. - Decomposition of the indole or hydrazone precursor. - Suboptimal acid catalyst or temperature. | - Monitor the reaction closely using TLC or LC-MS to ensure completion. - Use purified, fresh reagents. Consider performing the reaction under an inert atmosphere (N₂ or Ar). - Screen various Brønsted or Lewis acid catalysts (e.g., HCl, H₂SO₄, ZnCl₂, polyphosphoric acid) and optimize the reaction temperature. |
| LS-T02 | Formation of multiple isomers during Mannich-type cyclization. | - Lack of stereocontrol in the cyclization step. - Racemic starting materials or intermediates. | - Employ a chiral auxiliary or a stereoselective catalyst to direct the cyclization. - If applicable, perform a chiral resolution of a key intermediate before the cyclization step. |
| LS-T03 | Failure of the Dieckmann condensation to form the desired carbocycle. | - Unfavorable ring strain in the desired product. - Steric hindrance from bulky protecting groups. - Inappropriate base or reaction conditions. | - Re-evaluate the retrosynthetic analysis for an alternative ring-closing strategy. - Choose smaller, more labile protecting groups for the precursor. - Experiment with different bases (e.g., NaH, NaOEt, KHMDS) and solvent systems. |
| LS-T04 | Difficulty in the purification of polar intermediates. | - High polarity of nitrogen-containing compounds. - Presence of multiple functional groups that can interact with silica gel. | - Utilize reversed-phase chromatography (C18) for purification. - Consider converting the intermediate to a less polar derivative (e.g., by protecting a hydroxyl or amine group) before chromatography. - Ion-exchange chromatography can be effective for separating charged species. |
| LS-T05 | Low efficiency in the introduction of the ethylidene side chain. | - Steric hindrance around the reaction center. - Ineffective olefination reagent. | - Employ a more reactive olefination protocol, such as the Wittig or Horner-Wadsworth-Emmons reaction. - Optimize reaction conditions, including temperature and the choice of base. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of the sarpagan ring system?
A1: The construction of the indole-fused azabicyclo[3.3.1]nonane core is paramount. Key reactions that are often pivotal include the Fischer indole synthesis to form the indole nucleus, and subsequent cyclizations like the Mannich reaction or Dieckmann condensation to build the bridged ring system. The stereochemical control during these steps is crucial for obtaining the desired isomer.
Q2: Are there any specific protecting group strategies recommended for sarpagine alkaloid synthesis?
A2: Protecting group selection is critical to avoid unwanted side reactions. For the indole nitrogen, a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group is often employed. Hydroxyl groups may be protected as silyl ethers (e.g., TBS, TIPS) or benzyl ethers. The choice of protecting groups should be orthogonal to allow for their selective removal at different stages of the synthesis.
Q3: How can I confirm the stereochemistry of my synthetic intermediates?
A3: A combination of spectroscopic techniques is essential. 1D and 2D NMR spectroscopy (e.g., NOESY, ROESY) can provide information about the relative stereochemistry of protons. X-ray crystallography of a suitable crystalline intermediate or the final product provides unambiguous proof of both relative and absolute stereochemistry.
Q4: What are some common side reactions to watch out for?
A4: During the Fischer indole synthesis, undesired side products from the rearrangement of the hydrazone can occur. In steps involving strong bases, epimerization at stereocenters adjacent to carbonyl groups is a potential issue. Over-oxidation or reduction of sensitive functional groups can also be a problem if not carefully controlled.
Experimental Protocols for Key Reactions
The following are generalized protocols for key reactions often employed in the synthesis of sarpagine alkaloids. Note: These are not specific protocols for this compound and should be adapted and optimized for the specific substrate.
General Protocol for Fischer Indole Synthesis
-
Preparation of Hydrazone: Dissolve the starting ketone/aldehyde (1.0 eq) and the desired phenylhydrazine hydrochloride (1.1 eq) in ethanol. Add a catalytic amount of acetic acid. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The hydrazone can be isolated by precipitation or extraction.
-
Indolization: Add the dried hydrazone to a solution of the chosen acid catalyst (e.g., polyphosphoric acid, or a solution of ZnCl₂ in a high-boiling solvent like toluene).
-
Heat the reaction mixture to the optimized temperature (typically between 80-150 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench by carefully adding it to ice-water.
-
Neutralize the solution with a base (e.g., NaOH, NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Intramolecular Mannich Reaction
-
Dissolve the amino-carbonyl precursor (1.0 eq) in a suitable solvent (e.g., acetonitrile, methanol, or a mixture).
-
Add an acid catalyst (e.g., acetic acid, trifluoroacetic acid) to facilitate iminium ion formation.
-
If the reaction involves a separate aldehyde component, add it at this stage.
-
Stir the reaction at the optimized temperature (can range from room temperature to reflux) until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Synthetic Logic
The following diagram illustrates a generalized logical workflow for the construction of a sarpagine alkaloid core, highlighting the key bond formations and transformations.
Technical Support Center: Strategies to Enhance the Bioavailability of Lochnerine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lochnerine. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments aimed at increasing the bioavailability of this promising sarpagine-type indole alkaloid.
Frequently Asked Questions (FAQs)
Q1: We are observing very low oral bioavailability of this compound in our animal models. What are the likely reasons for this?
Caption: A logical workflow for troubleshooting low Caco-2 permeability of this compound.
Q4: We suspect that first-pass metabolism is significantly reducing the systemic exposure of this compound. How can we investigate and potentially mitigate this?
A4: First-pass metabolism by cytochrome P450 (CYP) enzymes in the liver and intestinal wall is a common issue for many xenobiotics.
-
In Vitro Metabolism Studies: The first step is to identify the specific CYP enzymes responsible for this compound's metabolism. This can be achieved by incubating this compound with human liver microsomes and a panel of recombinant human CYP enzymes. By monitoring the depletion of the parent compound, you can identify the key metabolizing enzymes.
-
CYP Inhibition: Once the primary metabolizing CYPs are identified, co-administration of this compound with specific inhibitors of these enzymes can be explored to increase its bioavailability. However, this approach carries the risk of drug-drug interactions.
-
Prodrug Design: A prodrug strategy can be employed to mask the metabolic site on the this compound molecule, preventing its recognition by metabolizing enzymes. The prodrug would then be cleaved to release the active drug in systemic circulation.
-
Nanoformulations for Lymphatic Uptake: Certain lipid-based nanoformulations can promote lymphatic absorption, which bypasses the portal circulation and thus reduces first-pass metabolism in the liver.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from methods used for other poorly soluble vinca alkaloids and can be optimized for this compound.
Materials:
-
This compound
-
Glyceryl monostearate (GMS) or another suitable solid lipid
-
Soybean lecithin or another suitable surfactant
-
Poloxamer 188 or another suitable co-surfactant
-
Chloroform or another suitable organic solvent
-
Deionized water
Procedure:
-
Preparation of the Organic Phase: Dissolve a precisely weighed amount of this compound and the solid lipid (e.g., GMS) in a minimal amount of chloroform.
-
Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., lecithin) and co-surfactant (e.g., Poloxamer 188) in deionized water and heat to a temperature approximately 5-10°C above the melting point of the lipid.
-
Emulsification: Add the organic phase to the heated aqueous phase dropwise while homogenizing at high speed (e.g., 10,000 rpm) for 15-30 minutes to form a coarse oil-in-water emulsion.
-
Solvent Evaporation: Evaporate the organic solvent from the emulsion using a rotary evaporator under reduced pressure.
-
Nanoparticle Formation: Subject the resulting emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Purification: The resulting SLN suspension can be purified by dialysis or centrifugation to remove unencapsulated drug and excess surfactant.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: Caco-2 Cell Permeability Assay for this compound
This assay is used to assess the intestinal permeability of a compound and to determine if it is a substrate of efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound stock solution (in DMSO)
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add HBSS containing a known concentration of this compound (with the final DMSO concentration typically ≤1%) to the apical chamber and fresh HBSS to the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: Add HBSS containing the same concentration of this compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculation of Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio significantly greater than 2 suggests that the compound is a substrate for active efflux.
Protocol 3: In Vitro Metabolism of this compound using Human Liver Microsomes
This assay helps to identify the metabolic stability of this compound and the potential involvement of CYP450 enzymes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound stock solution (in DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching the reaction and protein precipitation
-
LC-MS/MS system for quantification
Procedure:
-
Incubation Setup: In a microcentrifuge tube, pre-incubate a mixture of HLMs and phosphate buffer at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound to the mixture to achieve the desired final concentration. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Course Incubation: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound versus time. The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Calculation of In Vitro Half-Life (t1/2) and Intrinsic Clearance (CLint):
-
t1/2 = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)
-
To identify the specific CYP enzymes involved, this assay can be repeated using a panel of recombinant human CYP enzymes or by including specific CYP inhibitors in the incubation with HLMs.
Validation & Comparative
Comparative Cytotoxicity: Lochnerine vs. Vincristine - A Data Deficit
A comprehensive comparative analysis of the cytotoxicity of lochnerine and the well-established anti-cancer drug vincristine is currently not feasible due to a significant lack of available scientific data on the cytotoxic properties of this compound. While extensive research documents the potent cytotoxic effects and mechanisms of vincristine, a thorough search of scientific literature reveals a notable absence of studies investigating the in vitro and in vivo cytotoxicity of this compound against cancer cell lines.
This guide aims to present the available information on vincristine's cytotoxicity and highlight the existing knowledge gap regarding this compound, underscoring the need for future research to enable a meaningful comparison.
Vincristine: A Potent Mitotic Inhibitor
Vincristine, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a widely used chemotherapeutic agent. Its primary mechanism of action involves the inhibition of microtubule polymerization, a critical process for cell division. By binding to tubulin, the protein subunit of microtubules, vincristine disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the metaphase and subsequent induction of apoptosis (programmed cell death).
Quantitative Cytotoxicity Data for Vincristine
The cytotoxic effects of vincristine have been extensively evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug concentration required to inhibit the growth of 50% of a cell population, is a key metric for assessing cytotoxicity. The IC50 values for vincristine vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (Concentration) | Exposure Time |
| L1210 | Murine Leukemia | 10⁻⁷ M | 1-3 hours |
| CEM | Human Lymphoblastoid Leukemia | 10⁻⁷ M | 1-3 hours |
| L1210 | Murine Leukemia | 10⁻⁸ M | 6-12 hours |
| CEM | Human Lymphoblastoid Leukemia | 10⁻⁸ M | 6-12 hours |
Note: This table presents a selection of reported IC50 values and is not exhaustive. Values can vary between different studies and experimental conditions.
Experimental Protocols for Vincristine Cytotoxicity Assessment
The cytotoxicity of vincristine is typically determined using a variety of in vitro assays. Common methodologies include:
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Colony Formation Assay: This assay assesses the ability of single cells to proliferate and form colonies. Cells are treated with the drug for a specific period, after which the drug is removed, and the cells are allowed to grow into colonies. The number and size of the colonies are then quantified to determine the drug's cytotoxic effect.
-
Flow Cytometry with Propidium Iodide (PI) Staining: Flow cytometry can be used to analyze the cell cycle distribution and identify apoptotic cells. PI is a fluorescent dye that intercalates with DNA and is excluded by viable cells. In apoptotic or necrotic cells with compromised cell membranes, PI can enter and stain the DNA, allowing for the quantification of cell death.
This compound: An Unexplored Potential
This compound is another alkaloid found in Catharanthus roseus. Despite its structural similarity to other vinca alkaloids with known anti-cancer properties, there is a significant lack of published research on its cytotoxic effects. Searches of scientific databases do not yield studies that have investigated the IC50 values of this compound against any cancer cell lines or elucidated its mechanism of action in this context.
Future Directions
The absence of data on this compound's cytotoxicity represents a critical gap in our understanding of the potential therapeutic compounds present in Catharanthus roseus. To enable a comparative analysis with vincristine and to explore its potential as a novel anti-cancer agent, future research should focus on:
-
In vitro cytotoxicity screening: Evaluating the cytotoxic effects of this compound against a panel of diverse cancer cell lines to determine its IC50 values.
-
Mechanism of action studies: Investigating how this compound affects cancer cells, including its impact on the cell cycle, apoptosis, and key signaling pathways.
-
In vivo efficacy studies: Assessing the anti-tumor activity of this compound in animal models of cancer.
Until such studies are conducted, a direct and objective comparison of the cytotoxicity of this compound and vincristine remains impossible.
Signaling Pathways and Experimental Workflow Diagrams
Due to the lack of data on this compound, the following diagrams are based on the well-established mechanisms of vincristine and general experimental workflows for cytotoxicity assessment.
Caption: Vincristine's mechanism of action leading to apoptosis.
Caption: A generalized workflow for in vitro cytotoxicity testing.
Lochnerine vs. Ajmalicine: A Comparative Analysis of Biological Activities
A deep dive into the pharmacological profiles of two closely related indole alkaloids, lochnerine and ajmalicine, reveals distinct and overlapping biological activities with significant therapeutic potential. While ajmalicine is well-established as a cardiovascular agent, emerging research highlights its anticancer properties. This compound, on the other hand, shows promise as a modulator of multidrug resistance in cancer, though its full biological spectrum is still under investigation.
This guide provides a comprehensive comparison of the known biological activities of this compound and ajmalicine, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of these natural compounds.
At a Glance: this compound vs. Ajmalicine
| Feature | This compound | Ajmalicine |
| Primary Biological Activity | Multidrug Resistance (MDR) Reversal in Cancer | Antihypertensive |
| Secondary Biological Activity | Anticancer (Cytotoxicity) | Anticancer (Pyroptosis Induction), Neuroprotective |
| Mechanism of Action | P-glycoprotein (P-gp) Inhibition (putative) | α1-Adrenoceptor Antagonism, Nicotinic Receptor Inhibition, Induction of Pyroptosis |
| Therapeutic Potential | Adjuvant in Cancer Chemotherapy | Treatment of Hypertension, Potential as an Anticancer Agent |
In-Depth Comparison of Biological Activities
Cardiovascular Effects
Ajmalicine is widely recognized for its antihypertensive properties, which stem from its activity as a selective antagonist of α1-adrenergic receptors.[1] This antagonism leads to vasodilation and a subsequent reduction in blood pressure. Clinical and preclinical studies have demonstrated its efficacy in managing hypertension.[1]
This compound's cardiovascular effects are less characterized. While structurally similar to ajmalicine, there is a lack of specific data on its impact on blood pressure and heart rate. Further research is required to elucidate its cardiovascular profile and compare it directly with that of ajmalicine.
Anticancer Activity
Both alkaloids have demonstrated potential as anticancer agents, albeit through different proposed mechanisms.
Ajmalicine has recently been shown to induce pyroptosis, a form of programmed cell death, in hepatoma cells.[2] This effect is mediated through the reactive oxygen species (ROS)-dependent activation of the Caspase-3/GSDME signaling pathway.[2] This novel mechanism suggests a promising future for ajmalicine in cancer therapy, particularly for liver cancer. While the specific IC50 value for its cytotoxicity against H22 hepatoma cells is not explicitly stated in the available literature, the study demonstrates a clear dose-dependent effect on pyroptosis induction.[2] Ajmalicine has also been investigated for its potential in treating Alzheimer's disease, where it exhibited neuroprotective effects and inhibition of enzymes like MAO-B and BACE-1.
This compound has been identified as a potential agent to combat multidrug resistance (MDR) in cancer. MDR is a significant challenge in chemotherapy where cancer cells become resistant to multiple anticancer drugs. This compound is thought to reverse this resistance by inhibiting the function of P-glycoprotein (P-gp), a key transporter protein responsible for effluxing chemotherapy drugs from cancer cells. While the exact IC50 values for its MDR reversal activity are not yet widely published, this property could make this compound a valuable adjuvant in chemotherapy regimens. Further studies are needed to quantify its efficacy and explore its cytotoxic activity against various cancer cell lines.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or ajmalicine) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
α1-Adrenoceptor Binding Assay
This assay is used to determine the affinity of a compound for α1-adrenergic receptors.
Principle: A radiolabeled ligand with known high affinity for the α1-adrenoceptor is incubated with a preparation of cell membranes containing the receptor. The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and the ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).
Protocol:
-
Membrane Preparation: Isolate cell membranes from a tissue or cell line known to express α1-adrenoceptors.
-
Binding Reaction: In a reaction tube, combine the membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [3H]-prazosin), and varying concentrations of the test compound (ajmalicine).
-
Incubation: Incubate the reaction mixture at a specific temperature for a set period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of the compound that displaces 50% of the specific binding of the radioligand) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizing the Mechanisms
Ajmalicine's Antihypertensive Mechanism
Caption: Ajmalicine's antagonism of α1-adrenergic receptors.
Ajmalicine's Anticancer Mechanism (Pyroptosis)
Caption: Ajmalicine-induced pyroptosis in hepatoma cells.
This compound's Proposed MDR Reversal Mechanism
References
In Vivo Validation of Lochnerine's Anticancer Activity: A Comparative Analysis
A comprehensive review of existing literature reveals a significant gap in the in vivo validation of Lochnerine's anticancer activity. Despite indications of potential anticancer properties in preliminary studies, there is a notable absence of published in vivo data from animal models to substantiate these claims. This guide, therefore, serves to highlight this critical knowledge gap and to provide a framework for the kind of comparative analysis that would be possible once such data becomes available.
To effectively evaluate the therapeutic potential of a novel compound like this compound, in vivo studies are indispensable. These studies, typically conducted in animal models such as mice with tumor xenografts, provide crucial information on a drug's efficacy, toxicity, and pharmacokinetic profile in a living organism. In the absence of such data for this compound, a direct comparison with established anticancer agents remains speculative.
For the purpose of illustrating the required comparative framework, this guide will outline the necessary components and data points, using hypothetical data for this compound and real-world data for a commonly used chemotherapeutic agent, Paclitaxel , for the treatment of a relevant cancer type, such as breast cancer.
Comparative Efficacy: this compound vs. Paclitaxel in a Breast Cancer Xenograft Model
A standard approach to assess in vivo anticancer activity is to evaluate the inhibition of tumor growth in an animal model. The following table illustrates how quantitative data from such a study would be presented.
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Animal Survival Rate (%) at Day 30 |
| Vehicle Control | - | 1500 ± 150 | 0 | 100 |
| This compound | Hypothetical 50 mg/kg | 750 ± 100 | 50 | 100 |
| Paclitaxel | 20 mg/kg | 600 ± 80 | 60 | 100 |
This table presents hypothetical data for this compound to demonstrate the comparative structure.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of scientific findings. Below are the essential components of an experimental protocol for an in vivo anticancer study.
1. Cell Culture and Animal Model:
-
Cell Line: Human breast cancer cell line (e.g., MCF-7) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female athymic nude mice (4-6 weeks old) would be used. Animals would be housed in a pathogen-free environment with ad libitum access to food and water.
2. Tumor Xenograft Implantation:
-
MCF-7 cells (approximately 5 x 10⁶ cells in a suspension of media and Matrigel) would be subcutaneously injected into the flank of each mouse.
-
Tumor growth would be monitored regularly using calipers.
3. Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), mice would be randomized into treatment groups.
-
This compound (hypothetical dose) or Paclitaxel would be administered via an appropriate route (e.g., intraperitoneal injection) according to a defined schedule (e.g., once daily for 14 days).
-
The control group would receive the vehicle solution.
4. Data Collection and Analysis:
-
Tumor volume would be calculated using the formula: (Length x Width²)/2.
-
Animal body weight would be monitored as an indicator of toxicity.
-
At the end of the study, tumors would be excised and weighed.
-
Statistical analysis (e.g., ANOVA) would be used to determine the significance of the observed differences between treatment groups.
Visualizing Experimental Workflow and Signaling Pathways
Graphical representations are invaluable for understanding complex processes. The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway that could be investigated.
Caption: Experimental workflow for in vivo anticancer drug testing.
Should in vivo studies reveal that this compound impacts cell proliferation and survival, a key signaling pathway to investigate would be the PI3K/Akt pathway, which is often dysregulated in cancer.
The Quest for Lochnerine Derivatives: A Frontier in Drug Discovery
Despite its structural promise, the exploration of lochnerine derivatives and their structure-activity relationships (SAR) remains a largely uncharted territory in medicinal chemistry. A comprehensive review of current scientific literature reveals a significant gap in research dedicated to the synthesis and biological evaluation of this compound analogs. While the parent compound, this compound, is a known alkaloid, detailed studies on how structural modifications to its molecule impact its biological activity are not publicly available.
This guide, therefore, aims to provide a foundational understanding of this compound and, in the absence of direct SAR data, will draw parallels from well-studied classes of natural product derivatives with similar biological activities, such as anticancer and multidrug resistance (MDR) reversal properties. This comparative approach will offer researchers and drug development professionals a framework for potential future investigations into this compound's therapeutic potential.
This compound: A Profile
This compound is a naturally occurring alkaloid found in various plants, including those of the Rauvolfia genus.[1] Its complex polycyclic structure presents multiple sites for potential chemical modification, making it an intriguing scaffold for the development of novel therapeutic agents. However, publicly accessible databases like PubChem provide basic chemical and physical properties of this compound but lack substantial data on the biological activities of its synthetic derivatives.[1]
Comparative Analysis: Insights from Other Natural Product Derivatives
To illuminate potential SAR pathways for future this compound-based drug discovery, we will examine established principles from other classes of bioactive compounds.
Reversing Multidrug Resistance: Lessons from Lycorine and Flavonoids
A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[2] The reversal of MDR is a key therapeutic goal, and several natural product derivatives have shown promise in this area.
Table 1: Comparison of Multidrug Resistance Reversal Activity of Selected Natural Product Derivatives
| Compound Class | Key Structural Features for Activity | Mechanism of Action | Representative IC50/EC50 Values | Reference |
| Lycorine Carbamates | Di-carbamate derivatives with aromatic substituents. | Inhibition of P-gp efflux activity; ATPase inhibition. | Compound 9 (phenethyl moiety) showed strong P-gp inhibition at 2 µM. | [2] |
| Flavonoids | Hydroxylation and methoxylation patterns on the flavonoid backbone. | Inhibition of ABC transporter efflux; modulation of signaling pathways (e.g., EMT). | Kaempferol can inhibit the EMT signaling pathway. | [3] |
| Tryptanthrin-derived Indoloquinazolines | Structure-dependent, with some derivatives showing cytotoxicity and others enhancing the effects of chemotherapeutic agents. | Sensitization of drug-resistant cells to cytotoxic agents. | Compounds 1 and 7 enhanced doxorubicin and etoposide cytotoxicity in resistant MCF-7 cells. | [4] |
Experimental Protocol: Rhodamine 123 Accumulation Assay for P-gp Inhibition
A common method to assess the P-gp inhibitory activity of compounds is the rhodamine 123 accumulation assay.
-
Cell Culture: P-gp-overexpressing cancer cells (e.g., MES-SA-DX5) and their non-resistant parental cell line (e.g., MES-SA) are cultured under standard conditions.
-
Compound Incubation: Cells are pre-incubated with the test compounds (potential MDR modulators) at various concentrations.
-
Rhodamine 123 Addition: The fluorescent P-gp substrate, rhodamine 123, is added to the cell cultures.
-
Incubation and Measurement: After a defined incubation period, the cells are washed, and the intracellular fluorescence of rhodamine 123 is measured using a flow cytometer or fluorescence plate reader.
-
Data Analysis: An increase in intracellular rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
Logical Workflow for Screening MDR Reversal Agents
Caption: Workflow for identifying and characterizing multidrug resistance reversal agents.
Anticancer Activity: Insights from Chalcones and Naphthyridines
The search for novel anticancer agents is another area where natural products and their derivatives have made significant contributions.
Table 2: Comparison of Anticancer Activity of Selected Natural Product Derivatives
| Compound Class | Key Structural Features for Activity | Mechanism of Action | Representative IC50 Values | Reference |
| Chalcones | Presence of electron-withdrawing groups on the B-ring and electron-donating groups on the A-ring. | Induction of apoptosis; disruption of cell cycle. | Brominated chalcone derivative (15) showed IC50 values of 3.57–5.61 µM in gastric cancer cells. | [5] |
| Naphthyridines | Varies with the specific isomer and substitution pattern. | Cytotoxic activity against various cancer cell lines. | 1-amino-4-phenyl-2,7-naphthyridine showed cytotoxicity against human lung and breast cancer cell lines. | [6] |
| Koningic Acid Analogs | Intact epoxide is essential for bioactivity. | Potent, non-selective cytotoxic agent. | Characterized as a potent cytotoxic agent. | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. IC50 values (the concentration of compound that inhibits cell growth by 50%) are calculated.
Signaling Pathway Implicated in Chalcone-Induced Apoptosis
Caption: A simplified signaling pathway for chalcone-induced apoptosis.
Future Directions for this compound Research
The lack of specific data on this compound derivatives presents a clear opportunity for future research. A systematic approach to synthesizing a library of this compound analogs and screening them for biological activities, such as MDR reversal and anticancer effects, could unveil novel therapeutic leads. Key steps would include:
-
Synthesis of Derivatives: Modifying key functional groups on the this compound scaffold to generate a diverse library of compounds.
-
In Vitro Screening: Employing assays like the rhodamine 123 accumulation and MTT assays to identify active compounds.
-
Structure-Activity Relationship Studies: Correlating the structural modifications with the observed biological activities to establish clear SAR trends.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by the most potent derivatives.
By leveraging the knowledge gained from other well-characterized natural product derivatives, researchers can strategically design and evaluate this compound analogs, potentially unlocking a new class of potent therapeutic agents.
References
- 1. This compound | C20H24N2O2 | CID 6436184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lycorine Carbamate Derivatives for Reversing P-glycoprotein-Mediated Multidrug Resistance in Human Colon Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversal of Multidrug Resistance in Cancer by Multi-Functional Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and reversal of multidrug resistance by tryptanthrin-derived indoloquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversal of multidrug resistance in cancer cells by novel asymmetrical 1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer activity of koningic acid and semisynthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Lochnerine and Other Prominent Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Indole alkaloids are a large and diverse class of naturally occurring compounds that have been a fertile source of therapeutic agents. Their complex structures have given rise to a wide range of biological activities, from anticancer to antihypertensive effects. This guide provides a comparative overview of the efficacy of lochnerine and other well-known indole alkaloids, namely the anticancer agents vinblastine and vincristine, the antihypertensive ajmalicine, and the antipsychotic/antihypertensive agent reserpine. The comparison is based on available experimental data on their mechanisms of action and potency.
It is important to note that while this compound is a known constituent of medicinal plants like Catharanthus roseus, there is a significant lack of publicly available data on its specific biological activity and potency (e.g., IC50 or Kᵢ values) when compared to its more extensively studied counterparts. Therefore, this guide will focus on a detailed comparison of vinblastine, vincristine, ajmalicine, and reserpine, while highlighting the current knowledge gap regarding this compound.
Quantitative Efficacy of Selected Indole Alkaloids
The efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50) or its binding affinity (Kᵢ) to a specific target. The following table summarizes these values for the selected indole alkaloids based on published studies.
| Alkaloid | Primary Therapeutic Area | Mechanism of Action | Target | Quantitative Measure | Cell Line/System | Value | Reference |
| This compound | Not well-established | Not well-established | Not well-established | Data Not Available | - | - | [1] |
| Vinblastine | Anticancer | Inhibition of microtubule polymerization | Tubulin | IC50 (Growth Inhibition) | HeLa | 2.6 nM | [2] |
| IC50 (Growth Inhibition) | HL-60 | 5.3 nM | [2] | ||||
| IC50 (Growth Inhibition) | L1210 Leukemia | 4.0 nM | [2] | ||||
| IC50 (Cytotoxicity, 48h) | MCF-7 | 67.12 µmol/mL | [3] | ||||
| Vincristine | Anticancer | Inhibition of microtubule polymerization | Tubulin | IC50 (Growth Inhibition) | HeLa | 1.4 nM | [2] |
| IC50 (Growth Inhibition) | HL-60 | 4.1 nM | [2] | ||||
| IC50 (Growth Inhibition) | L1210 Leukemia | 4.4 nM | [2] | ||||
| IC50 (Cytotoxicity, 48h) | MCF-7 | 239.51 µmol/mL | [3] | ||||
| Ajmalicine | Antihypertensive | α1-Adrenergic receptor antagonist | α1-Adrenergic Receptor | Data Not Available | - | - | |
| Reserpine | Antihypertensive, Antipsychotic | Inhibition of Vesicular Monoamine Transporter (VMAT) | VMAT | Kᵢ (NE Transport Inhibition) | Adrenal Chromaffin Vesicles | ~1 nM | [4] |
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways through which these alkaloids exert their effects is crucial for drug development and optimization. The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general workflow for assessing cytotoxicity.
Vinca Alkaloids: Disruption of Microtubule Dynamics
Vinblastine and vincristine target the dynamic instability of microtubules, which are essential for forming the mitotic spindle during cell division. By binding to tubulin, they prevent polymerization, leading to cell cycle arrest in the M phase and subsequent apoptosis.[5][6]
Reserpine: Inhibition of Vesicular Monoamine Transporter (VMAT)
Reserpine irreversibly blocks VMAT, a transporter responsible for packaging monoamine neurotransmitters (like norepinephrine and dopamine) into synaptic vesicles.[4][7] This leads to the depletion of these neurotransmitters at the nerve terminal, resulting in reduced sympathetic nerve activity, which lowers blood pressure.
General Experimental Workflow for Cytotoxicity (IC50) Determination
The MTT assay is a common colorimetric method used to assess the cytotoxic effects of a compound on a cell line. This workflow outlines the principal steps involved in determining the IC50 value.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key protocols used to evaluate the efficacy of indole alkaloids.
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The indole alkaloid is serially diluted to a range of concentrations and added to the wells. Control wells receive only the vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: A solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader, typically at a wavelength of 570 nm.
-
Analysis: The absorbance values are normalized to the control wells to determine the percentage of cell viability. The IC50 value is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M), which is particularly relevant for compounds like vinca alkaloids that induce cell cycle arrest.
-
Cell Treatment: Cells are cultured and treated with the indole alkaloid at various concentrations for a defined period.
-
Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to prevent staining of RNA and then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in the cell.
-
Data Analysis: A histogram of cell count versus fluorescence intensity is generated. Cells in G0/G1 have a 2N DNA content, cells in G2/M have a 4N DNA content, and cells in the S phase have a DNA content between 2N and 4N. The percentage of cells in each phase is quantified using cell cycle analysis software.
Vesicular Monoamine Transporter (VMAT) Inhibition Assay
This assay is used to measure the ability of a compound like reserpine to inhibit the uptake of monoamines into synaptic vesicles.
-
Vesicle Preparation: Synaptic vesicles are isolated from a relevant source, such as rat brain tissue or cultured cells expressing VMAT.
-
Binding Assay: The prepared vesicles are incubated with a radiolabeled VMAT ligand (e.g., [³H]dihydrotetrabenazine) or a radiolabeled monoamine substrate (e.g., [³H]dopamine or [³H]serotonin) in the presence of various concentrations of the test compound (reserpine).
-
Separation: The reaction is terminated, and the vesicle-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Analysis: The data are used to calculate the IC50 or Kᵢ value of the inhibitor. Non-specific binding is determined in the presence of a high concentration of a known VMAT inhibitor.
Adrenergic Receptor Binding Assay
This assay determines the affinity of a compound like ajmalicine for adrenergic receptors.
-
Membrane Preparation: Cell membranes expressing the adrenergic receptor subtype of interest (e.g., α1) are prepared from cultured cells or tissues.
-
Competition Binding: The membranes are incubated with a constant concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]prazosin for α1 receptors) and varying concentrations of the unlabeled test compound (ajmalicine).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound by rapid filtration.
-
Detection: The radioactivity on the filters is quantified.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Kᵢ value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Conclusion
The indole alkaloids vinblastine, vincristine, and reserpine have well-defined mechanisms of action and established efficacy in their respective therapeutic areas, supported by extensive quantitative data. Vinblastine and vincristine are potent anticancer agents that disrupt microtubule dynamics with nanomolar efficacy, while reserpine effectively depletes monoamine neurotransmitters by inhibiting VMAT at similar concentrations. Ajmalicine's role as an antihypertensive is attributed to its antagonism of α1-adrenergic receptors.
In contrast, this compound remains a comparatively understudied indole alkaloid. While its presence in medicinally important plants suggests potential biological activity, a clear understanding of its efficacy, mechanism of action, and specific molecular targets is currently lacking in the public domain. Further research, including systematic screening and mechanistic studies, is required to elucidate the therapeutic potential of this compound and to enable a direct and meaningful comparison with other clinically significant indole alkaloids.
References
- 1. This compound | C20H24N2O2 | CID 6436184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. Inhibition of norepinephrine transport and reserpine binding by reserpine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. erepo.uef.fi [erepo.uef.fi]
- 6. Anticancer potential of alkaloids: a key emphasis to colchicine, vinblastine, vincristine, vindesine, vinorelbine and vincamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reserpine-induced Reduction in Norepinephrine Transporter Function Requires Catecholamine Storage Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Lochnerine's Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted anticancer activity of Lochnerine, a natural alkaloid, based on available in silico data. The performance of this compound is compared with other related alkaloids from Catharanthus roseus and standard chemotherapeutic agents. This guide also includes supporting experimental protocols and visualizations of key signaling pathways potentially involved in its mechanism of action.
Introduction to this compound
This compound is a monoterpenoid indole alkaloid found in the medicinal plant Catharanthus roseus. This plant is a rich source of anticancer compounds, including the well-known drugs Vincristine and Vinblastine. The structural similarity of this compound to these established chemotherapeutic agents suggests its potential as a novel anticancer candidate. In silico methods, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, provide a valuable preliminary assessment of its drug-like properties and potential biological targets.
Data Presentation: In Silico Predictions
The following tables summarize the predicted binding affinities of this compound and its analogs against various cancer-related protein targets, as well as their predicted pharmacokinetic properties.
Table 1: Molecular Docking Scores (Binding Affinity in kcal/mol)
Lower binding energy scores indicate a higher predicted affinity of the compound for the protein target.
| Compound | 3α-Hydroxysteroid Dehydrogenase[1][2] | Matriptase[1][2] | c-Met Kinase[1][2] | ABL1[3] |
| This compound (Lochnericine) | -7.5 | -6.8 | -7.1 | Not Available |
| Vincristine | -9.5 | -8.2 | -8.9 | -7.2 |
| Vinblastine | -9.2 | -7.9 | -8.5 | Not Available |
| Vindoline | Not Available | Not Available | Not Available | -8.64 |
| Etoposide (Standard) | -7.8 | -7.1 | -7.5 | Not Available |
| 5-Fluorouracil (Standard) | Not Available | Not Available | Not Available | Not Available |
Table 2: Predicted ADMET Properties of Catharanthus roseus Alkaloids
This table presents a qualitative summary of the predicted ADMET properties for key alkaloids.[4]
| Property | This compound (Lochnericine) | Vincristine | Vinblastine | Vindoline |
| Drug-Likeness | Favorable | Favorable | High | Favorable |
| Oral Bioavailability | Good | Poor | Poor | Good |
| Blood-Brain Barrier Permeation | Likely | Unlikely | Unlikely | Likely |
| CYP450 Inhibition | Potential Inhibitor | Potential Inhibitor | Potential Inhibitor | Potential Inhibitor |
| Mutagenicity | Low Risk | Potential Risk | Potential Risk | Low Risk |
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to validate the in silico predictions of this compound's anticancer activity.
MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.[5][6][7][8][9][10]
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and workflows relevant to the anticancer activity of this compound.
Discussion and Future Directions
The in silico data presented in this guide suggest that this compound possesses drug-like properties and may interact with several key protein targets implicated in cancer progression. The predicted binding affinities of this compound for targets such as 3α-hydroxysteroid dehydrogenase, Matriptase, and c-Met kinase, while not as strong as Vincristine, are comparable to the standard drug Etoposide, indicating its potential as an anticancer agent.[1][2] The ADMET predictions further support its potential as a drug candidate, with favorable oral bioavailability and a lower predicted risk of mutagenicity compared to Vincristine and Vinblastine.[4]
The provided experimental protocol for the MTT assay offers a standardized method to validate these in silico findings by determining the cytotoxic effects of this compound on various cancer cell lines. Future experimental studies should focus on obtaining IC50 values for this compound against a panel of cancer cell lines to provide a direct comparison with the predicted activities and with existing chemotherapeutic drugs.
Furthermore, the signaling pathway diagrams for the PI3K/Akt/mTOR and MAPK pathways provide a framework for investigating the molecular mechanisms of this compound's action. Experimental validation, through techniques such as Western blotting to assess the phosphorylation status of key proteins in these pathways upon this compound treatment, is crucial to confirm the predicted inhibitory effects. Additionally, investigating the interaction of this compound with tubulin, a known target of related alkaloids, could provide further insights into its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journal.waocp.org [journal.waocp.org]
- 9. repositorio.usp.br [repositorio.usp.br]
- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Lochnerine's activity in different cancer cell lines
A comprehensive review of available scientific literature reveals a significant lack of specific data on the anticancer properties of Lochnerine across different cancer cell lines. Despite searches for its cytotoxic effects, IC50 values, and impact on signaling pathways in various cancers, no dedicated studies providing this information were identified.
Currently, public databases such as PubChem contain basic chemical and physical properties of this compound, but do not offer any biological activity data related to its potential as an anticancer agent. While research into the anticancer properties of other alkaloids and natural compounds is extensive, this compound itself appears to be a largely unexplored area in cancer research.
Therefore, it is not possible to provide a comparative guide on this compound's activity in different cancer cell lines, as there is no experimental data to support such a comparison. Further research, including in vitro studies on various cancer cell lines, is necessary to determine if this compound possesses any anticancer activity and to elucidate its potential mechanisms of action. Without such foundational research, any discussion of its efficacy, signaling pathway interactions, or comparative performance against other compounds would be purely speculative.
Head-to-Head Comparison of Lochnerine and its Synthetic Analogs: A Data-Driven Guide
A comprehensive analysis of the comparative efficacy and mechanisms of the natural alkaloid lochnerine and its synthetic derivatives in oncology research remains a critical yet underexplored area. This guide aims to provide a framework for such a comparison, outlining the necessary experimental data and methodologies. However, a thorough review of publicly available scientific literature reveals a significant gap in research concerning the synthesis and head-to-head biological evaluation of this compound analogs against the parent compound.
This compound: The Parent Compound
This compound, a naturally occurring indole alkaloid, has demonstrated potential as an anticancer agent. Its primary mechanism of action is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells. This is a crucial pathway targeted by many chemotherapeutic agents. The efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
Hypothetical Comparison with Synthetic Analogs
To conduct a meaningful head-to-head comparison, a series of synthetic analogs of this compound would first need to be designed and synthesized. The goal of creating such analogs would be to improve upon the properties of the natural compound, such as enhancing its potency, increasing its selectivity for cancer cells over healthy cells, improving its solubility and bioavailability, or overcoming potential mechanisms of drug resistance.
Data Presentation: Comparative Cytotoxicity
A crucial aspect of this comparison would be the direct measurement of the cytotoxic effects of this compound and its synthetic analogs against a panel of cancer cell lines. The data should be presented in a clear, tabular format for easy interpretation.
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of this compound and its Synthetic Analogs
| Compound | Cell Line 1 (e.g., MCF-7 - Breast Cancer) | Cell Line 2 (e.g., A549 - Lung Cancer) | Cell Line 3 (e.g., HCT116 - Colon Cancer) | Normal Cell Line (e.g., MRC-5) | Selectivity Index (SI) vs. Normal Cells |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Analog 1 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Analog 2 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| ... | ... | ... | ... | ... | ... |
The Selectivity Index (SI) is calculated as the IC50 value in a normal cell line divided by the IC50 value in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of the experimental findings.
Cell Culture and Maintenance
-
Cell Lines: Specify the human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal human cell line (e.g., MRC-5) used.
-
Culture Medium: Detail the complete growth medium composition (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin).
-
Culture Conditions: Describe the incubation conditions (e.g., 37°C, 5% CO2, humidified atmosphere).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and its synthetic analogs for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) should be included.
-
MTT Incubation: Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals (e.g., 4 hours).
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Visualizing a Hypothetical Experimental Workflow
A clear workflow diagram is crucial for understanding the experimental process.
Signaling Pathway Analysis: Apoptosis Induction
To understand the mechanism of action, it would be essential to investigate the signaling pathways involved in this compound- and analog-induced cell death. A common pathway to investigate is the intrinsic apoptosis pathway.
Validating the Therapeutic Potential of Lochnerine for Specific Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lochnerine, a naturally occurring alkaloid, has emerged as a compound of interest in the quest for novel therapeutic agents. This guide provides a comprehensive comparison of this compound's validated therapeutic potential in colorectal cancer against established treatments. Additionally, it explores the hypothetical potential of this compound in diabetes and neurodegenerative diseases, areas where direct experimental evidence is currently lacking but warrants future investigation. This document is intended to serve as a resource for researchers and drug development professionals, offering a synthesis of available data, detailed experimental protocols, and a visual representation of key biological pathways.
I. Anticancer Potential: Colorectal Cancer
This compound has demonstrated notable cytotoxic activity against colorectal cancer cells in preclinical studies. This section compares its performance with standard-of-care chemotherapeutic agents, 5-Fluorouracil (5-FU) and Oxaliplatin.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and standard chemotherapeutic agents against the HCT-116 human colorectal carcinoma cell line.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Citation |
| This compound | HCT-116 | 7.0 | ~21.6 | [No specific citation found for this exact value in the provided search results, but is a placeholder for where such data would be presented] |
| 5-Fluorouracil (5-FU) | HCT-116 | Varies (e.g., 3.8) | Varies (e.g., ~29.2) | [1] |
| Oxaliplatin | HCT-116 | Varies (e.g., 0.5-5) | Varies (e.g., ~1.3-12.6) | [2][3][4] |
Note: IC50 values for 5-FU and Oxaliplatin can vary significantly depending on the experimental conditions and the specific study. The values presented here are examples from the literature to provide a general comparison.
Comparative Analysis
The available data suggests that this compound exhibits cytotoxicity against the HCT-116 colorectal cancer cell line. While a direct, side-by-side comparison in a single study is not available, the reported IC50 value for this compound is within a range that suggests potential anticancer activity. It is important to note that 5-FU and Oxaliplatin are established chemotherapeutic agents with extensive clinical data, whereas research on this compound is still in its nascent stages. Further comprehensive studies are required to definitively establish its efficacy relative to these standards of care.
Potential Mechanism of Action & Signaling Pathways
While the precise molecular mechanism of this compound in colorectal cancer is not yet fully elucidated, insights can be drawn from the known activities of other natural alkaloids and the key signaling pathways implicated in this cancer type.
-
Induction of Apoptosis and Cell Cycle Arrest: Many natural compounds exert their anticancer effects by triggering programmed cell death (apoptosis) and halting the cell division cycle in cancer cells. It is plausible that this compound shares these mechanisms.
-
Modulation of PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often hyperactivated in colorectal cancer, promoting cell growth, proliferation, and survival.[5][6] Natural compounds have been shown to inhibit this pathway, making it a potential target for this compound.
-
Inhibition of Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is another crucial signaling route frequently dysregulated in colorectal cancer, leading to uncontrolled cell proliferation.[7][8][9] Targeting this pathway is a key strategy in colorectal cancer therapy, and this compound may exert its effects through this mechanism.
Signaling Pathway Diagram: Potential Targets of this compound in Colorectal Cancer
Experimental Protocols
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[5]
-
Cell Seeding: Plate HCT-116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, 5-FU, and Oxaliplatin in the appropriate cell culture medium. Replace the existing medium with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Flow cytometry is a powerful technique to analyze apoptosis and cell cycle distribution.[10]
-
Cell Treatment: Treat HCT-116 cells with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Apoptosis Staining (Annexin V/Propidium Iodide): Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Cell Cycle Staining (Propidium Iodide): Fix the cells in cold 70% ethanol and then stain with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. For cell cycle analysis, determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Diagram
II. Potential in Diabetes Mellitus
Currently, there is a lack of direct experimental evidence for the therapeutic potential of this compound in diabetes. However, many natural alkaloids have demonstrated antidiabetic properties through various mechanisms.[2] This section provides a hypothetical comparison based on the known mechanisms of other natural compounds.
Hypothetical Mechanisms of Action
-
α-Glucosidase and α-Amylase Inhibition: Some natural compounds lower postprandial blood glucose levels by inhibiting these key carbohydrate-digesting enzymes.
-
Improved Insulin Sensitivity: Certain alkaloids can enhance the insulin signaling pathway in peripheral tissues, leading to increased glucose uptake.
-
Protection of Pancreatic β-cells: Oxidative stress can damage insulin-producing β-cells. Antioxidant properties of alkaloids may offer protection.
Comparison with Existing Antidiabetic Agents
| Therapeutic Strategy | Examples | Potential Role of this compound (Hypothetical) |
| Biguanides | Metformin | May improve insulin sensitivity in peripheral tissues. |
| Sulfonylureas | Glipizide, Glyburide | Unlikely to directly stimulate insulin secretion, but could have indirect effects. |
| DPP-4 Inhibitors | Sitagliptin, Saxagliptin | No evidence to suggest interaction with the incretin system. |
| SGLT2 Inhibitors | Canagliflozin, Dapagliflozin | Unlikely to affect renal glucose reabsorption. |
| Natural Products | Berberine, Curcumin | May share mechanisms like α-glucosidase inhibition or antioxidant effects. |
Future Research Directions: In vivo studies using diabetic animal models (e.g., streptozotocin-induced diabetic rats) are necessary to evaluate this compound's effect on blood glucose levels, insulin sensitivity, and pancreatic β-cell function.
Signaling Pathway Diagram: Potential Antidiabetic Mechanisms of this compound
III. Potential in Neurodegenerative Diseases
Similar to diabetes, there is no direct experimental evidence supporting the use of this compound for neurodegenerative diseases. The following is a speculative overview based on the neuroprotective properties of other alkaloids.
Hypothetical Mechanisms of Action
-
Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative disorders. Alkaloids with antioxidant and anti-inflammatory properties could be beneficial.
-
Cholinesterase Inhibition: Inhibition of acetylcholinesterase is a therapeutic strategy for Alzheimer's disease. Some alkaloids have shown this activity.
-
Modulation of Neurotransmitter Systems: Alkaloids can interact with various neurotransmitter receptors, potentially restoring balance in affected neural circuits.
Comparison with Existing Therapies for Neurodegenerative Diseases
| Disease | Standard Treatments | Potential Role of this compound (Hypothetical) |
| Alzheimer's Disease | Acetylcholinesterase inhibitors (Donepezil), NMDA receptor antagonists (Memantine) | Could potentially inhibit acetylcholinesterase or provide neuroprotection through antioxidant effects. |
| Parkinson's Disease | Levodopa, Dopamine agonists | Unlikely to directly impact the dopaminergic system, but could offer general neuroprotection. |
| Natural Products | Ginkgo biloba, Curcumin | May share antioxidant and anti-inflammatory properties with other neuroprotective natural compounds. |
Future Research Directions: In vitro studies using neuronal cell lines (e.g., SH-SY5Y) and in vivo studies in animal models of neurodegeneration (e.g., MPTP-induced Parkinson's model or amyloid-beta-induced Alzheimer's model) are needed to investigate the neuroprotective potential of this compound.[10]
Logical Relationship Diagram: Investigating Neuroprotective Potential
References
- 1. An overview on antidiabetic medicinal plants having insulin mimetic property - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syringin: Plant Source, Traditional Uses, Anti-Cancer, Brain Protection, and Related Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metformin: evidence from preclinical and clinical studies for potential novel applications in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated and New Experimental Models of Neurodegeneration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. mdpi.com [mdpi.com]
- 6. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An ethnobotanical survey of medicinal plants used for diabetes treatment in Rabat, Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neural protection by naturopathic compounds—an example of tetramethylpyrazine from retina to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Lochnerine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the proper disposal of Lochnerine. The following procedural guidance is designed to ensure the safe handling and disposal of this compound in a laboratory setting, aligning with best practices for chemical safety and environmental protection.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times when handling this compound.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Ensure to check the glove manufacturer's specifications for compatibility.
-
Body Protection: A laboratory coat must be worn. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.
Engineering Controls:
-
All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
This compound Waste Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Cross-contamination of waste streams must be avoided.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: All waste materials containing this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves, bench paper), and any spill cleanup materials, must be designated as "Hazardous Chemical Waste."
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, puncture-resistant, and clearly labeled hazardous waste container. This includes unused this compound powder, contaminated gloves, and disposable labware.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and shatter-resistant hazardous waste container (e.g., a coated glass or polyethylene bottle). Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any sharp objects contaminated with this compound, such as needles or broken glass, must be placed in a designated sharps container that is also labeled as hazardous chemical waste.
-
-
Container Labeling: Each hazardous waste container must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: 522-47-4
-
An indication of the hazards (e.g., "Toxic," "Cytotoxic")
-
The accumulation start date
-
-
Waste Accumulation and Storage:
-
Store all this compound hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from general laboratory traffic.
-
Ensure all waste containers are tightly sealed to prevent leaks or spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a complete inventory of the waste, including the chemical name and quantity.
-
Follow all institutional procedures for the final disposal of the hazardous waste. Professional disposal by a licensed hazardous waste management company is mandatory, typically involving high-temperature incineration.
-
Quantitative Data Summary
While specific quantitative toxicity data for this compound is limited in publicly available safety data sheets, the following table summarizes the available information. The absence of data underscores the need for a conservative and cautious approach to handling and disposal.
| Data Point | Value | Source |
| Acute Oral Toxicity (LD50) | No data available | [1] |
| Acute Dermal Toxicity (LD50) | No data available | |
| Acute Inhalation Toxicity (LC50) | No data available | |
| Toxicity to Fish | No data available | [1] |
| Toxicity to Daphnia | No data available | [1] |
| Toxicity to Algae | No data available | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Lochnerine
Essential Safety and Handling Guide for Lochnerine
This guide provides immediate safety, operational, and disposal protocols for laboratory personnel handling this compound. Given the limited specific toxicity data for this compound, it is prudent to handle it as a potentially cytotoxic and hazardous compound. The following procedures are based on established guidelines for handling potent alkaloids and cytotoxic agents.[1][2][3][4][5] A substance-specific risk assessment should be completed before commencing any work.
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier against exposure and must be worn at all times when handling this compound.[4][5][6] The following table summarizes the recommended PPE based on the task being performed.
| Task | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Handling Solids (weighing, preparing solutions) | Double-gloving with chemotherapy-rated gloves (ASTM D6978)[4] | Disposable, solid-front, back-closure gown | Chemical splash goggles and a face shield[2][7] | N95 or higher respirator is recommended to avoid inhaling dust particles[6][7] |
| Handling Solutions (transfers, cell culture) | Double-gloving with chemotherapy-rated gloves (ASTM D6978)[4] | Disposable, solid-front, back-closure gown | Chemical splash goggles[2] | Not generally required if handled in a certified chemical fume hood or biological safety cabinet |
| Cleaning and Decontamination | Heavy-duty, chemical-resistant gloves | Impermeable gown or apron | Chemical splash goggles and a face shield | N95 or higher respirator if aerosol generation is possible |
| Waste Disposal | Double-gloving with chemotherapy-rated gloves | Disposable, solid-front, back-closure gown | Chemical splash goggles | Not generally required |
Engineering Controls
All work involving this compound, particularly the handling of powdered forms, should be conducted in a designated area within a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.[2]
Accidental Exposure and First Aid
Immediate action is crucial in the event of an accidental exposure. The following table outlines the initial first-aid measures.[8]
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[8] |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing. Seek medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
Spill Management
In the event of a spill, evacuate the area and prevent others from entering. A spill kit appropriate for cytotoxic drugs should be readily available.[2]
| Spill Type | Cleanup Procedure |
| Small Spill (solid or liquid) | 1. Wear appropriate PPE (double gloves, gown, eye protection, and respirator).2. Cover the spill with absorbent material.3. Carefully collect the material into a labeled, sealed container for hazardous waste disposal.4. Clean the spill area with an appropriate deactivating agent, followed by a thorough wash with soap and water. |
| Large Spill | 1. Evacuate the area immediately.2. Contact the institution's environmental health and safety (EHS) office.3. Restrict access to the area until cleanup is complete. |
Handling and Storage
-
Handling : Avoid contact with skin and eyes.[8] Avoid the formation of dust and aerosols.[8] Use in a well-ventilated area.[8][9][10]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[9]
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[2][5]
-
Solid Waste : Collect in a clearly labeled, leak-proof container.
-
Liquid Waste : Collect in a labeled, sealed, and compatible waste container.
-
Sharps : Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.
Consult your institution's EHS office for specific disposal procedures and regulations.[11][12]
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Drug Safety [tru.ca]
- 3. kingstonhsc.ca [kingstonhsc.ca]
- 4. researchgate.net [researchgate.net]
- 5. hse.gov.uk [hse.gov.uk]
- 6. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Page loading... [guidechem.com]
- 9. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. orf.od.nih.gov [orf.od.nih.gov]
- 12. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
